Product packaging for 3-Amino-5-bromo-2-hydroxypyridine(Cat. No.:CAS No. 98786-86-8)

3-Amino-5-bromo-2-hydroxypyridine

Cat. No.: B113389
CAS No.: 98786-86-8
M. Wt: 189.01 g/mol
InChI Key: ULOVLVWNSQNABA-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-2-hydroxypyridine is a useful research compound. Its molecular formula is C5H5BrN2O and its molecular weight is 189.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5BrN2O B113389 3-Amino-5-bromo-2-hydroxypyridine CAS No. 98786-86-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-bromo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOVLVWNSQNABA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50540688
Record name 3-Amino-5-bromopyridin-2(1H)-one
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Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98786-86-8
Record name 3-Amino-5-bromopyridin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-5-bromo-1H-pyridin-2-one
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Amino-5-bromo-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromo-2-hydroxypyridine is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its unique arrangement of an amino group, a bromine atom, and a hydroxyl group on the pyridine ring imparts a distinct reactivity profile, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to research and development.

Chemical and Physical Properties

This compound is a pale yellow to light brown solid at room temperature.[1] It is important to note that this compound can exist in tautomeric forms, primarily as the 3-amino-5-bromo-1H-pyridin-2-one. The pyridin-2-one tautomer is often the more stable form.

General and Physical Properties
PropertyValueSource(s)
CAS Number 98786-86-8[1][2][3]
Molecular Formula C₅H₅BrN₂O[1][2][3]
Molecular Weight 189.01 g/mol [1][2]
Appearance Pale yellow to light brown solid[1]
Melting Point 182-184 °C
Boiling Point (Predicted) 295.1 ± 40.0 °C
Density (Predicted) 1.826 ± 0.06 g/cm³
pKa (Predicted) 11.81 ± 0.10
Solubility Slightly soluble in water.[4]
Spectral Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, as well as signals for the amino and hydroxyl protons. The chemical shifts of the ring protons will be influenced by the electronic effects of the amino, bromo, and hydroxyl/oxo groups.

  • ¹³C NMR: The carbon NMR spectrum would display five signals corresponding to the carbon atoms of the pyridine ring. The carbon atom attached to the oxygen (C2) in the pyridin-2-one tautomer is expected to have a chemical shift in the downfield region, characteristic of a carbonyl carbon.

  • IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for N-H stretching of the amino group, O-H stretching of the hydroxyl group (or N-H stretching in the pyridin-2-one form), and C=O stretching of the pyridin-2-one tautomer.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (189.01 g/mol ). The isotopic pattern of bromine (approximately equal intensities for M and M+2) would be a key feature.

Synthesis and Reactivity

This compound is a key synthetic intermediate. Its functional groups provide multiple sites for chemical modification, allowing for the construction of more complex molecules. The bromine atom is particularly useful for introducing molecular diversity through various cross-coupling reactions.

Experimental Protocol: Synthesis of this compound

A documented method for the synthesis of this compound involves the reduction of 5-bromo-2-hydroxy-3-nitropyridine.[3][5]

Reaction Scheme:

Synthesis reactant 5-bromo-2-hydroxy-3-nitropyridine product This compound reactant->product Reduction reagents Iron powder, Hydrochloric acid reagents->reactant

Figure 1. Synthesis of this compound.

Procedure:

  • Dissolution: Dissolve 2-hydroxy-3-nitro-5-bromopyridine in a suitable solvent such as methanol, ethanol, or water.[5]

  • Addition of Reagents: To the stirred solution, add a mixture of iron powder and hydrochloric acid.[5]

  • Reaction: Allow the reaction to proceed for 30 minutes to 1 hour.[5]

  • Work-up: Following the reaction, perform a standard post-treatment work-up to isolate the product, 2-hydroxy-3-amino-5-bromopyridine.[5]

This procedure provides a straightforward method for obtaining the target compound, which can often be used in subsequent steps without further purification.[3]

Applications in Research and Development

The trifunctional nature of this compound makes it a valuable precursor for a wide range of more complex molecules with potential biological activity.

Role as a Synthetic Intermediate

The primary application of this compound is as an intermediate in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.[1] The amino and hydroxyl groups can be derivatized, and the bromine atom serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki and Buchwald-Hartwig couplings.

Applications cluster_start Starting Material cluster_reactions Chemical Transformations cluster_products Potential End-Products This compound This compound Cross-Coupling\n(e.g., Suzuki) Cross-Coupling (e.g., Suzuki) This compound->Cross-Coupling\n(e.g., Suzuki) Derivatization of\nAmino Group Derivatization of Amino Group This compound->Derivatization of\nAmino Group Derivatization of\nHydroxyl Group Derivatization of Hydroxyl Group This compound->Derivatization of\nHydroxyl Group Pharmaceuticals\n(e.g., Kinase Inhibitors) Pharmaceuticals (e.g., Kinase Inhibitors) Cross-Coupling\n(e.g., Suzuki)->Pharmaceuticals\n(e.g., Kinase Inhibitors) Novel Materials Novel Materials Cross-Coupling\n(e.g., Suzuki)->Novel Materials Derivatization of\nAmino Group->Pharmaceuticals\n(e.g., Kinase Inhibitors) Agrochemicals\n(e.g., Herbicides, Fungicides) Agrochemicals (e.g., Herbicides, Fungicides) Derivatization of\nHydroxyl Group->Agrochemicals\n(e.g., Herbicides, Fungicides)

References

An In-depth Technical Guide to 3-Amino-5-bromo-2-hydroxypyridine (CAS: 98786-86-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-bromo-2-hydroxypyridine is a halogenated aminohydroxypyridine that serves as a versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring amino, bromo, and hydroxyl functional groups, provides multiple reactive sites for the construction of complex molecular architectures. This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, with significant potential in the development of therapeutics for neurological disorders and cancer. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and applications in drug discovery and other fields.

Chemical and Physical Properties

This compound, also known by its IUPAC name 3-amino-5-bromo-1H-pyridin-2-one, is a pale yellow to light brown solid.[1] It exists in tautomeric equilibrium between the hydroxypyridine and pyridinone forms, with the pyridinone form generally being predominant. The presence of the amino, bromo, and hydroxyl/oxo groups imparts a unique combination of chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 98786-86-8[1][2]
Molecular Formula C₅H₅BrN₂O[1][2]
Molecular Weight 189.01 g/mol [1][2]
Appearance Pale yellow to light brown solid[1]
Purity ≥ 97% (HPLC)[1]
Storage Conditions Store at 0-8°C[1]
IUPAC Name 3-amino-5-bromo-1H-pyridin-2-one[2]
Synonyms 2-Hydroxy-3-amino-5-bromopyridine, 3-Amino-5-bromo-2-pyridinol[1]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing bromo and carbonyl/hydroxyl groups.
¹³C NMR A signal for the carbonyl carbon (C=O) of the pyridin-2-one tautomer is expected to appear significantly downfield (>160 ppm). The carbon atom attached to the bromine (C-Br) would show a characteristic upfield shift.
Mass Spectrometry The molecular ion peak would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amino group), O-H stretching (hydroxyl group), C=O stretching (pyridinone form), and C-Br stretching.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. One documented method involves the reduction of a nitro precursor.

Synthesis from 5-bromo-2-hydroxy-3-nitropyridine

A common and effective method for the synthesis of this compound is the reduction of 5-bromo-2-hydroxy-3-nitropyridine.

Experimental Protocol:

  • Reaction: A mixture of 5-bromo-3-nitropyridin-2-ol (1.26 g, 4.6 mmol) and tin(II) chloride dihydrate (3.91 g, 17.3 mmol) in ethyl acetate (19.3 mL) is heated at 50°C for 20 hours.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, diluted with ethyl acetate (100 mL), and washed with saturated saline solution. The aqueous layer is separated and extracted multiple times with ethyl acetate (5 x 50 mL).

  • Isolation: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product. This procedure has been reported to yield 3-amino-5-bromopyridin-2-one as a black solid with a 53% yield, which can often be used in subsequent steps without further purification.

Key Reactions and Applications in Drug Discovery

The trifunctional nature of this compound makes it a valuable scaffold for the synthesis of more complex molecules, particularly through cross-coupling reactions. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed reactions such as the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. While a specific protocol for this compound is not detailed in the available literature, a general procedure for a closely related analog, 3-Amino-5-bromopyridine, provides a strong indication of the expected reaction conditions. This reaction enables the introduction of various aryl and heteroaryl substituents at the 5-position of the pyridine ring, a common strategy in the development of kinase inhibitors and other targeted therapies.

Experimental Protocol for Suzuki-Miyaura Coupling (adapted from 3-Amino-5-bromopyridine):

  • Materials:

    • 3-Amino-5-bromopyridine (or this compound) (1.0 equivalent)

    • Arylboronic acid (1.2 - 1.5 equivalents)

    • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)

    • Base (e.g., Potassium phosphate or Potassium carbonate, 2.0 equivalents)

    • Solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio)

  • Procedure:

    • To a dry reaction vessel, add the aminobromopyridine, arylboronic acid, and base.

    • Add the palladium catalyst.

    • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

    • Add the degassed solvent system.

    • The reaction mixture is then heated (e.g., to 80-100°C) and stirred until the starting material is consumed, as monitored by an appropriate technique like TLC or LC-MS.

    • Upon completion, the reaction is cooled, and the product is isolated through standard work-up and purification procedures (e.g., extraction and column chromatography).

dot

Suzuki_Miyaura_Coupling Start This compound Reaction Suzuki-Miyaura Coupling Start->Reaction Reactant Arylboronic Arylboronic Acid (R-B(OH)2) Arylboronic->Reaction Reactant Catalyst Pd(0) Catalyst Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Product 5-Aryl-3-amino-2-hydroxypyridine Reaction->Product Product

Caption: Suzuki-Miyaura coupling of this compound.

Applications in Medicinal Chemistry

Derivatives of aminobromopyridines are key components in a variety of pharmaceutically active compounds.

  • Anticancer Agents: The related compound, 2-amino-5-bromo-3-hydroxypyridine, is a crucial intermediate in the synthesis of the FDA-approved anaplastic lymphoma kinase (ALK) and ROS1 inhibitor, lorlatinib , used in the treatment of non-small cell lung cancer. This highlights the importance of the aminobromopyridine scaffold in the design of potent kinase inhibitors.

  • Neurological Disorders: The ability to functionalize the pyridine ring through reactions like the Suzuki-Miyaura coupling allows for the synthesis of diverse libraries of compounds. These can be screened for activity against various targets in the central nervous system, making this compound a valuable starting material for the discovery of new treatments for neurological diseases.[1][3]

Biological Activity and Signaling Pathways

While this compound itself is primarily utilized as a synthetic intermediate, its derivatives have shown significant biological activity. The pyridine core is a common motif in many biologically active molecules due to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.

Currently, there is a lack of publicly available data on the specific biological activity (e.g., IC₅₀ values) of this compound or its direct involvement in the modulation of specific signaling pathways. Research has primarily focused on the synthesis and biological evaluation of more complex molecules derived from this scaffold. The biological effects observed are therefore attributable to the final, more elaborate structures rather than the initial building block.

dot

Drug_Discovery_Workflow Start This compound (Building Block) Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Derivatives Library of Derivatives Synthesis->Derivatives Screening High-Throughput Screening Derivatives->Screening Hits Hit Compounds Screening->Hits Optimization Lead Optimization Hits->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Role of this compound in drug discovery.

Other Applications

Beyond pharmaceuticals, this compound and related compounds have applications in other areas of chemistry:

  • Agrochemicals: This class of compounds serves as a building block for the development of novel herbicides and fungicides, contributing to enhanced crop protection.[1]

  • Materials Science: The unique chemical properties of this compound can be exploited in the development of new materials, such as polymers and coatings, where its incorporation can enhance stability and resistance to degradation.[1]

  • Analytical Chemistry: It can be used in the development of sensors and assays for the detection of specific biomolecules.[1]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, may cause serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in drug discovery, agrochemicals, and materials science. Its trifunctional nature allows for a wide range of chemical transformations, making it a key building block for the synthesis of complex, biologically active molecules. While detailed, publicly available data on its specific biological activity and direct modulation of signaling pathways are limited, its importance is underscored by its role in the synthesis of approved pharmaceuticals. Further research into the reactivity and applications of this compound is likely to yield new discoveries in various fields of chemistry and medicine.

References

An In-depth Technical Guide to the Molecular Structure of 3-Amino-5-bromo-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromo-2-hydroxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of amino, bromo, and hydroxyl functional groups on the pyridine ring makes it a versatile building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure, spectroscopic properties, and synthesis of this compound, with a focus on its role as a key intermediate in the development of targeted cancer therapies.

Molecular Structure and Properties

This compound is a pale yellow to light brown solid.[1] It is characterized by the chemical formula C₅H₅BrN₂O and a molecular weight of 189.01 g/mol .[1][2] The molecule's core is a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom.

Tautomerism

A critical aspect of the molecular structure of this compound is its existence in a tautomeric equilibrium with its pyridin-2-one form, 3-amino-5-bromo-1H-pyridin-2-one. This phenomenon is common in 2-hydroxypyridines, where the proton can reside on either the exocyclic oxygen atom (the "hydroxy" form) or the ring nitrogen atom (the "pyridone" or "lactam" form). The equilibrium between these two forms is influenced by factors such as the solvent's polarity and the solid-state packing forces.[3][4] In the solid state and in polar solvents, the pyridone tautomer is generally favored.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 98786-86-8[1][2]
Molecular Formula C₅H₅BrN₂O[1][2]
Molecular Weight 189.01 g/mol [1][2]
Appearance Pale yellow to light brown solid[1]
Purity ≥ 97% (HPLC)[1]
Storage Temperature 0-8°C[1]
Synonyms 2-Hydroxy-3-amino-5-bromopyridine, 3-Amino-5-bromo-2-pyridinol, 3-amino-5-bromo-1H-pyridin-2-one[1][2]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the predicted and experimental spectroscopic data for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data is generated using standard cheminformatics tools and should be considered as an estimation.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignment
~7.5dH-6
~7.2dH-4
~5.5br sNH₂
~11.0br sOH/NH (tautomer dependent)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~160C-2 (C=O in pyridone form)
~140C-6
~125C-4
~120C-3
~105C-5
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, broadO-H and N-H stretching
1650-1600StrongC=O stretching (pyridone form)
1600-1450MediumC=C and C=N stretching (aromatic ring)
1200-1000MediumC-N and C-O stretching
800-700StrongC-H out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

Table 4: Mass Spectrometry Data

m/zInterpretation
188/190[M+H]⁺ isotopic pattern for Br
187/189[M]⁺ isotopic pattern for Br

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the reduction of a nitro precursor.

Synthesis via Reduction of 5-bromo-2-hydroxy-3-nitropyridine

This protocol outlines a typical laboratory-scale synthesis.

Materials:

  • 5-bromo-2-hydroxy-3-nitropyridine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 5-bromo-2-hydroxy-3-nitropyridine (1.0 eq) in ethyl acetate, add tin(II) chloride dihydrate (4.0-5.0 eq).

  • Heat the reaction mixture to reflux (approximately 77°C) and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Role in Drug Development: Synthesis of Lorlatinib

This compound is a crucial intermediate in the synthesis of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[5][6]

The following diagram illustrates the synthetic workflow from this compound to Lorlatinib.

G cluster_synthesis Synthesis of Lorlatinib A This compound B Coupling Reaction A->B Key Intermediate C Intermediate B->C D Macrocyclization C->D E Lorlatinib D->E

Synthesis of Lorlatinib from its key intermediate.

Signaling Pathway Inhibition by Lorlatinib

Lorlatinib exerts its therapeutic effect by inhibiting the aberrant signaling cascades driven by ALK and ROS1 fusion proteins. These fusion proteins lead to the constitutive activation of downstream pathways, promoting cancer cell proliferation and survival. Lorlatinib binds to the ATP-binding pocket of these kinases, blocking their activity.[1][7]

The diagram below depicts the mechanism of action of Lorlatinib, showcasing the inhibition of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways.

G cluster_pathway Lorlatinib Mechanism of Action Lorlatinib Lorlatinib ALK_ROS1 ALK/ROS1 Fusion Protein Lorlatinib->ALK_ROS1 PI3K PI3K ALK_ROS1->PI3K RAS RAS ALK_ROS1->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Inhibition of ALK/ROS1 signaling by Lorlatinib.

Conclusion

This compound is a molecule of considerable importance due to its utility as a synthetic intermediate in the pharmaceutical industry. Its structural features, particularly the tautomeric equilibrium and the presence of multiple reactive sites, allow for its incorporation into complex molecular architectures. The successful application of this compound in the synthesis of potent anti-cancer drugs like Lorlatinib highlights its value in the development of targeted therapies. A thorough understanding of its molecular structure and reactivity is essential for researchers and scientists working in the field of drug discovery and development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-Amino-5-bromo-2-hydroxypyridine

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The presence of amino, hydroxyl, and bromo functional groups on the pyridine ring offers multiple reactive sites for further chemical modifications, making it a key intermediate in the development of novel molecules.[1]

Synthetic Strategies

The synthesis of this compound can be achieved through several distinct chemical pathways. The primary methods discovered in the literature involve either the reduction of a nitro precursor or the nucleophilic substitution of a dihalogenated pyridine.

Reduction of 2-hydroxy-3-nitro-5-bromopyridine

A common and effective method for the synthesis of this compound involves the reduction of the corresponding 3-nitro derivative. This transformation is typically achieved using a metal catalyst in an acidic medium.

Nucleophilic Aromatic Substitution

Another synthetic approach involves the nucleophilic aromatic substitution of a dihalogenated pyridine. In this method, one of the halogen atoms is selectively replaced by a hydroxyl group. This reaction is often facilitated by a copper catalyst.

Experimental Protocols

The following sections detail the experimental procedures for the key synthetic routes to this compound.

Synthesis via Reduction of a Nitro Precursor

This method utilizes the reduction of 2-hydroxy-3-nitro-5-bromopyridine to afford the target compound.[2]

Experimental Protocol:

  • Dissolve 2-hydroxy-3-nitro-5-bromopyridine in a suitable solvent such as methanol or ethanol.[2]

  • To the stirred solution, add a mixture of iron powder and hydrochloric acid.[2]

  • Allow the reaction to proceed for 30 to 60 minutes.[2]

  • Following the reaction, perform a standard work-up procedure to isolate the crude product.[2]

  • The crude product, this compound, can then be purified by appropriate methods.[2]

Synthesis via Nucleophilic Substitution

This protocol describes the synthesis from 2-amino-3,5-dibromopyridine through a nucleophilic substitution reaction.[3]

Experimental Protocol:

  • A mixture of 6.5 parts of 2-amino-3,5-dibromopyridine, 12 parts of potassium hydroxide (85%), 0.5 part of copper powder, and 100 parts of water is prepared in an autoclave.[3]

  • The mixture is stirred under a nitrogen atmosphere for 10 hours at 170°C.[3]

  • After cooling, the dark-colored solution is neutralized with concentrated hydrochloric acid and saturated with sodium chloride.[3]

  • The product is extracted three times with a warm mixture of ethyl acetate and tetrahydrofuran (9:1).[3]

  • The combined organic extracts are filtered, dried with sodium sulfate, and the solvent is evaporated.[3]

  • The residue is purified by chromatography on silica gel using hot ethyl acetate as the eluent to yield this compound.[3]

Data Presentation

The following table summarizes the quantitative data associated with the synthesis of this compound from 2-amino-3,5-dibromopyridine.

ParameterValueReference
Starting Material2-amino-3,5-dibromopyridine[3]
Yield46.3%[3]
Melting Point205-208°C[3]

Mandatory Visualizations

The following diagrams illustrate the synthetic workflows described in this guide.

Synthetic Workflow: Reduction of Nitro Precursor

G Synthesis of this compound via Reduction A 2-hydroxy-3-nitro-5-bromopyridine C This compound A->C Reduction (30-60 min) B Fe / HCl Methanol or Ethanol

Caption: Synthetic pathway from 2-hydroxy-3-nitro-5-bromopyridine.

Synthetic Workflow: Nucleophilic Substitution

G Synthesis of this compound via Nucleophilic Substitution A 2-amino-3,5-dibromopyridine C This compound A->C Nucleophilic Substitution B KOH, Cu powder, H2O 170°C, 10h D Purification (Chromatography) C->D

Caption: Synthetic pathway from 2-amino-3,5-dibromopyridine.

References

Technical Guide: Physicochemical Characteristics of 3-Amino-5-bromo-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromo-2-hydroxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring an amino group, a bromine atom, and a hydroxyl group, makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its synthesis pathway.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, informing decisions in drug design, formulation, and synthesis.

PropertyValueSource
IUPAC Name 3-Amino-5-bromo-1H-pyridin-2-one[1]
CAS Number 98786-86-8[1]
Molecular Formula C₅H₅BrN₂O[1]
Molecular Weight 189.01 g/mol [1]
Appearance Pale yellow to light brown solid
Melting Point 182-184 °C
Boiling Point (Predicted) 295.1 ± 40.0 °C
Density (Predicted) 1.826 ± 0.06 g/cm³
pKa (Predicted) 11.81 ± 0.10
Solubility Slightly soluble in water.[2]
Storage Conditions Store at 0-8°C, protect from light.

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the sample of this compound is completely dry and in a fine powder form. If necessary, grind the crystals using a clean, dry mortar and pestle.[3]

  • Pack a capillary tube with the powdered sample to a height of 1-2 mm by tapping the open end into the powder and then gently tapping the sealed end on a hard surface to compact the solid.[4]

  • Place the packed capillary tube into the heating block of the melting point apparatus.[5]

  • For an unknown compound, a rapid initial determination can be performed by heating at a fast rate (e.g., 10-20 °C/min) to find an approximate melting range.[4]

  • For a precise measurement, set the apparatus to heat rapidly to a temperature about 10-15 °C below the expected melting point. Then, adjust the heating rate to a slow and steady 1-2 °C per minute.

  • Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

  • A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.

Solubility Determination

Understanding the solubility of a compound is essential for reaction setup, purification, and formulation.

Apparatus:

  • Small test tubes

  • Vortex mixer or shaker

  • Graduated pipettes or cylinders

  • Analytical balance

Solvents:

  • Deionized water

  • 5% Aqueous HCl

  • 5% Aqueous NaOH

  • 5% Aqueous NaHCO₃

  • Organic solvents (e.g., ethanol, diethyl ether, dichloromethane)

Procedure:

  • Weigh approximately 25 mg of this compound and place it into a small test tube.[6]

  • Add 0.75 mL of the chosen solvent to the test tube in small portions (e.g., 0.25 mL at a time).[6]

  • After each addition, vigorously shake or vortex the test tube for at least 30 seconds to facilitate dissolution.[6]

  • Observe the mixture. If the solid completely dissolves, the compound is considered soluble in that solvent at the tested concentration.[7]

  • If the compound does not dissolve at room temperature, the test tube can be gently warmed in a water bath to check for temperature-dependent solubility.[7]

  • Record the solubility as "soluble," "partially soluble," or "insoluble" for each solvent. The solubility behavior in acidic and basic solutions can provide insights into the functional groups present.[7][8] For instance, solubility in 5% HCl suggests the presence of a basic group (like the amino group), while solubility in 5% NaOH would indicate an acidic group (like the hydroxypyridine in its enolic form).[7]

pKa Determination by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For compounds with a chromophore, UV-Vis spectrophotometry is a common method for pKa determination.

Apparatus:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • pH meter, calibrated

  • Volumetric flasks and pipettes

  • Stir plate and stir bars

Reagents:

  • Stock solution of this compound in a suitable solvent (e.g., methanol or water)

  • A series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to 12)

  • High-purity water

Procedure:

  • Prepare a series of solutions by adding a small, constant volume of the stock solution of this compound to a series of volumetric flasks, each containing a different buffer solution. Dilute to the mark with the respective buffer. This creates solutions of the compound at various known pH values with a constant total concentration.[9]

  • Record the UV-Vis absorption spectrum (e.g., from 200-400 nm) for each of the buffered solutions.[10]

  • Also, record the spectrum of the compound in a strongly acidic solution (e.g., 0.1 M HCl, where the compound is fully protonated) and a strongly basic solution (e.g., 0.1 M NaOH, where the compound is fully deprotonated).[10]

  • Identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms of the molecule. Choose an analytical wavelength where the difference in absorbance between the two forms is maximal.[10]

  • Plot the absorbance at the chosen analytical wavelength against the pH of the solutions. The resulting sigmoidal curve is the titration curve.

  • The pKa is the pH at which the concentration of the acidic and basic forms are equal. This corresponds to the inflection point of the sigmoidal curve.[9] Mathematically, the pKa can be determined from the Henderson-Hasselbalch equation, where pKa = pH when the concentrations of the conjugate acid and base are equal.[9]

Synthesis Pathway

This compound can be synthesized via the reduction of a nitro precursor. The following diagram illustrates a typical laboratory-scale synthesis.

Caption: Synthesis of this compound via reduction.

A common method for the synthesis of this compound involves the reduction of 2-hydroxy-3-nitro-5-bromopyridine.[11] This can be achieved using reagents such as iron powder in the presence of an acid like hydrochloric acid, or with stannous chloride dihydrate. The reaction is typically carried out in a solvent such as ethanol or ethyl acetate and may require heating. Following the reaction, a standard workup procedure involving neutralization and extraction is employed to isolate the final product.

References

An In-depth Technical Guide on the Solubility and Stability of 3-Amino-5-bromo-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Solubility and Stability

Solubility is a critical physicochemical property that influences the bioavailability, formulation, and purification of a compound. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure. The "like dissolves like" principle is a useful guideline, suggesting that polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents. The presence of both a polar amino (-NH2) and hydroxyl (-OH) group, along with a less polar brominated pyridine ring, suggests that 3-Amino-5-bromo-2-hydroxypyridine will exhibit a range of solubilities in different solvents.

Stability refers to the ability of a substance to resist chemical change or degradation over time under specific conditions of storage and use.[7] Factors influencing stability include temperature, humidity, light, and pH.[8][9] For pharmaceutical intermediates, understanding stability is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[7][9]

Data Presentation: Templates for Experimental Data

Due to the absence of specific published data, the following tables are presented as templates for researchers to systematically record their experimental findings.

Table 1: Qualitative Solubility of this compound

Solvent SystemObservation (Soluble/Partially Soluble/Insoluble)Temperature (°C)
Water
5% HCl
5% NaOH
5% NaHCO3
Concentrated H2SO4
Methanol
Ethanol
Acetone
Dichloromethane
Ethyl Acetate
Chloroform
Hexane
Diethyl Ether

Based on the structurally similar compound 3-Bromo-5-hydroxypyridine, which is slightly soluble in water and soluble in chloroform and ethyl acetate, similar trends might be expected.[10][11]

Table 2: Quantitative Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Determination

Table 3: Stability of this compound under Stress Conditions

ConditionDurationAppearance ChangePurity by HPLC (%)Degradation Products Identified
Thermal
40°C
60°C
80°C
Humidity
25°C / 75% RH
40°C / 75% RH
Photostability (ICH Q1B)
Cool white fluorescent light
Near UV light
pH
pH 2 (HCl)
pH 7 (Phosphate Buffer)
pH 9 (Borate Buffer)

Studies on similar compounds like 4-aminopyridine have shown excellent chemical stability in oral capsule formulations under various storage conditions, suggesting that the aminopyridine core is relatively stable.[12][13]

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination

The solubility of an organic compound can be determined through both qualitative and quantitative methods.

This initial screening provides a general understanding of the compound's solubility in a range of common solvents.[4][5][14]

Materials:

  • This compound

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

  • A range of solvents (as listed in Table 1)

Procedure:

  • Place approximately 25 mg of this compound into a small test tube.

  • Add 0.75 mL of the selected solvent in small portions (e.g., 0.25 mL at a time).

  • After each addition, shake or vortex the test tube vigorously for at least 60 seconds.[5]

  • Visually observe if the solid dissolves completely.

  • Record the observation as "soluble," "partially soluble," or "insoluble."[5]

  • For water-soluble samples, the pH of the solution can be tested with litmus or pH paper to indicate acidic or basic properties.[6]

This method determines the equilibrium solubility of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the chosen solvent.

  • Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C).

  • Shake the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After shaking, allow the suspension to settle.

  • Centrifuge the sample to further separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it into a clean vial.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of the diluted solution using a validated HPLC method.

  • Calculate the original solubility in mg/mL or mol/L.

Stability Assessment

Stability testing is essential to determine the re-test period or shelf life and appropriate storage conditions. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[8][9][15]

These studies evaluate the thermal and humidity stability of the compound.

Materials:

  • This compound, preferably from at least three representative batches.[8][16]

  • Stability chambers with controlled temperature and humidity.

  • Appropriate containers that are the same as or simulate the proposed packaging.[8]

  • HPLC system for purity analysis and degradation product quantification.

Procedure:

  • Package a sufficient amount of the compound in the chosen containers.

  • Place the samples in stability chambers under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[16]

  • Pull samples at specified time points. For long-term studies, this is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7][8] For accelerated studies, time points are often 0, 3, and 6 months.[8]

  • At each time point, analyze the samples for appearance, assay (purity), and degradation products using a validated stability-indicating HPLC method.

This study assesses the effect of light on the stability of the compound.

Materials:

  • Photostability chamber with cool white fluorescent and near-UV lamps.

  • Control samples protected from light (e.g., wrapped in aluminum foil).

Procedure:

  • Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Simultaneously, store control samples under the same temperature conditions but protected from light.

  • After the exposure period, analyze both the exposed and control samples for any changes in appearance, purity, and degradation profiles.

This assesses the stability of the compound in different pH solutions.

Procedure:

  • Prepare solutions of this compound in buffers of different pH values (e.g., acidic, neutral, and basic).

  • Store these solutions at specified temperatures.

  • Analyze the solutions at various time points to determine the rate of degradation and identify any degradation products.

Mandatory Visualizations

The following diagrams illustrate the workflows for determining solubility and stability.

Solubility_Workflow cluster_qualitative Qualitative Solubility cluster_quantitative Quantitative Solubility (Shake-Flask) A Weigh Compound B Add Solvent A->B C Vortex/Shake B->C D Observe C->D E Record Result D->E F Add Excess Compound to Solvent G Equilibrate (Shake) F->G H Centrifuge & Filter G->H I Dilute Supernatant H->I J HPLC Analysis I->J K Calculate Solubility J->K Start Start Solubility Determination cluster_qualitative cluster_qualitative Start->cluster_qualitative End End cluster_quantitative cluster_quantitative cluster_qualitative->cluster_quantitative cluster_quantitative->End

Caption: Experimental workflow for solubility determination.

Stability_Workflow cluster_studies Stability Conditions Start Start Stability Study Prepare Prepare & Package Samples Start->Prepare LongTerm Long-Term (e.g., 25°C/60%RH) Prepare->LongTerm Accelerated Accelerated (e.g., 40°C/75%RH) Prepare->Accelerated Photo Photostability (ICH Q1B) Prepare->Photo Pull Pull Samples at Time Points LongTerm->Pull Accelerated->Pull Photo->Pull Analysis Analyze Samples (Appearance, Purity, Degradants) Pull->Analysis Data Compile & Evaluate Data Analysis->Data End End Data->End

Caption: Workflow for stability testing of this compound.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound is limited, this guide provides researchers and drug development professionals with the necessary framework to determine these critical parameters. By following the detailed experimental protocols for qualitative and quantitative solubility, as well as for comprehensive stability testing under various stress conditions, users can generate the robust data required for formulation development, process optimization, and regulatory submissions. The provided templates and workflows offer a structured approach to data collection and experimental design.

References

Early Studies on the Reactivity of 3-Amino-5-bromo-2-hydroxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early studies concerning the reactivity of 3-Amino-5-bromo-2-hydroxypyridine. This trifunctionalized pyridine core is a significant building block in medicinal chemistry and materials science due to its versatile reactive sites. This document summarizes key synthetic methodologies, presents quantitative data in a structured format, details experimental protocols, and visualizes reaction pathways.

Core Chemical Properties and Data

This compound is a multifaceted compound with physical and chemical properties that make it a valuable intermediate in organic synthesis. Its structure incorporates a nucleophilic amino group, an acidic hydroxyl group, and a bromine atom amenable to cross-coupling reactions.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound98786-86-8C₅H₅BrN₂O189.01Not specified in resultsNot specified in results
2-Amino-3-hydroxy-5-bromopyridine39903-01-0C₅H₅BrN₂O189.01205-208Light brown solid[1]
3-Bromo-5-hydroxypyridine74115-13-2C₅H₄BrNO174.00166-170White to off-white powder[2]
2-Amino-5-bromopyridine1072-97-5C₅H₅BrN₂173.01132-135Not specified in results
2-Amino-3,5-dibromopyridineNot specifiedC₅H₄Br₂N₂251.90Not specified in resultsNot specified in results

Synthesis and Reactivity

Early research on this compound and its isomers has established several synthetic routes, highlighting the compound's role as a versatile synthon. The presence of the bromine atom is particularly significant, offering a handle for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions.[3]

Key Synthetic Pathways

Several strategies have been employed for the synthesis of aminobromohydroxypyridines. One notable method involves the nucleophilic substitution of a dibrominated precursor. Metal-catalyzed cross-coupling reactions also represent a key strategy for the synthesis of derivatives.[4]

A foundational approach to synthesizing related compounds involves the bromination of aminopyridines. For example, 2-aminopyridine can be brominated to yield 2-amino-5-bromopyridine, a direct precursor for further functionalization.[3]

Synthesis_of_2_Amino_5_bromopyridine 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine Bromination NBS NBS, Acetone

Caption: Bromination of 2-aminopyridine to 2-amino-5-bromopyridine.

Another significant synthetic route is the preparation of 2-amino-3-hydroxy-5-bromopyridine from 2-amino-3,5-dibromopyridine through a copper-catalyzed hydrolysis.

Synthesis_of_2_amino_3_hydroxy_5_bromopyridine 2-Amino-3,5-dibromopyridine 2-Amino-3,5-dibromopyridine 2-Amino-3-hydroxy-5-bromopyridine 2-Amino-3-hydroxy-5-bromopyridine 2-Amino-3,5-dibromopyridine->2-Amino-3-hydroxy-5-bromopyridine Hydrolysis reagents KOH, Cu powder, H₂O 170°C, 10h

Caption: Synthesis of 2-amino-3-hydroxy-5-bromopyridine.

The reactivity of the bromine atom is further exemplified in Suzuki-Miyaura cross-coupling reactions, which allow for the introduction of various aryl groups onto the pyridine ring.

Suzuki_Coupling 5-Bromo-2-methylpyridin-3-amine 5-Bromo-2-methylpyridin-3-amine 5-Aryl-2-methylpyridin-3-amine 5-Aryl-2-methylpyridin-3-amine 5-Bromo-2-methylpyridin-3-amine->5-Aryl-2-methylpyridin-3-amine Suzuki Coupling reagents Arylboronic acid Pd(PPh₃)₄, K₃PO₄

Caption: Suzuki cross-coupling of a brominated aminopyridine derivative.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. The following protocols are based on early studies of related compounds.

Synthesis of 2-Amino-3-hydroxy-5-bromopyridine[5]
  • Reaction Setup: A mixture of 6.5 parts of 2-amino-3,5-dibromopyridine, 12 parts of potassium hydroxide (85%), 0.5 part of copper powder, and 100 parts of water is placed in an autoclave.

  • Reaction Conditions: The mixture is stirred under a nitrogen atmosphere for 10 hours at 170°C.

  • Work-up and Purification:

    • The resulting dark-colored solution is neutralized with concentrated hydrochloric acid.

    • The solution is saturated with sodium chloride and extracted three times with a warm ethyl acetate/tetrahydrofuran mixture (9:1).

    • The combined organic extracts are filtered through Hyflo, dried with sodium sulfate, and filtered again.

    • The solvent is evaporated, and the residue is taken up in a small amount of hot ethyl acetate.

    • The product is purified by chromatography on silica gel.

  • Yield: 2.2 parts (46.3% of theory) of 2-amino-3-hydroxy-5-bromopyridine are obtained.

General Procedure for Suzuki Cross-Coupling of 5-Bromo-2-methylpyridin-3-amine[6]
  • Reaction Setup: In a Schlenk flask, 5-bromo-2-methylpyridin-3-amine (0.2 g), tetrakis(triphenylphosphine)palladium (5 mol %), and 1,4-dioxane (2 mL) are mixed.

  • Reaction Conditions:

    • The mixture is stirred at room temperature for 30 minutes.

    • Arylboronic acid (1.1759 mmol), potassium phosphate (2.318 mmol), and water (0.5 mL) are added.

    • The reaction mixture is stirred at 85-95°C for over 15 hours.

  • Work-up and Purification:

    • After cooling to room temperature, the mixture is filtered.

    • The filtrate is diluted with ethyl acetate (50 mL).

    • Further purification is typically achieved through recrystallization or column chromatography.

Spectroscopic Data

While specific spectral data for this compound is not extensively detailed in the provided search results, data for related compounds offers insight into the expected spectroscopic characteristics.

Table 2: Representative ¹H NMR Data for Related Pyridine Derivatives

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
3-Bromo-5-hydroxypyridineDMSO-d₆10.47 (1H, br. s), 8.12 - 8.15 (2H, m), 7.40 (1H, t, J = 2.1 Hz)[5]
3-Bromo-5-hydroxypyridineCD₃OD8.10 (d, J = 2 Hz, 1H), 8.06 (d, J = 3 Hz, 1H), 7.42 (dd, J = 3, 2 Hz, 1H)[5]
2-Amino-5-bromopyridineDMSO-d₆8.10 (d, 1H), 7.49 (t, 1H), 6.41 (d, 1H), 4.58 (s, 2H)[6]

Applications in Drug Development and Materials Science

The unique substitution pattern of this compound makes it a highly sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[3] The presence of multiple reactive sites allows for a wide array of chemical modifications, facilitating the construction of complex molecular architectures.[3]

In medicinal chemistry, these halogenated aminohydroxypyridines are crucial for the development of kinase inhibitors, a significant class of therapeutic agents.[3] In materials science, their ability to act as ligands in coordination chemistry opens avenues for designing novel catalysts and materials with specific properties.[1]

References

An In-depth Technical Guide to the Functional Group Analysis of 3-Amino-5-bromo-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed functional group analysis of 3-amino-5-bromo-2-hydroxypyridine, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. The document outlines the key structural features, spectroscopic characteristics, and the inherent tautomerism of the molecule. Comprehensive, representative spectroscopic data is presented in tabular format for clarity and ease of comparison. Furthermore, detailed experimental protocols for the spectroscopic characterization of this compound are provided, along with visual diagrams to illustrate molecular structure and analytical workflows.

Introduction

This compound (CAS No: 98786-86-8, Molecular Formula: C₅H₅BrN₂O, Molecular Weight: 189.01 g/mol ) is a substituted pyridine derivative that serves as a crucial building block in organic synthesis.[1] Its trifunctional nature, possessing amino, bromo, and hydroxyl groups on a pyridine ring, offers multiple sites for chemical modification, making it a valuable intermediate in the development of novel therapeutic agents and other biologically active molecules.

A critical aspect of understanding the reactivity and properties of this compound is the concept of tautomerism. It exists in equilibrium with its lactam tautomer, 3-amino-5-bromo-1H-pyridin-2-one. The position of this equilibrium can be influenced by factors such as the solvent and the solid-state packing. In many contexts, the pyridin-2-one form is the predominant tautomer. This guide will consider both forms in the analysis of its functional groups.

Functional Group Analysis and Tautomerism

The chemical behavior of this compound is dictated by the interplay of its three key functional groups and the aromatic pyridine ring.

  • Amino Group (-NH₂): The primary amino group at the C3 position is a key site for nucleophilic reactions and can be readily acylated, alkylated, or diazotized. Its presence influences the basicity of the molecule and the electron density of the pyridine ring.

  • Bromo Group (-Br): The bromine atom at the C5 position is a versatile handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. It acts as a leaving group in nucleophilic aromatic substitution reactions under forcing conditions.

  • Hydroxyl Group (-OH) / Carbonyl Group (C=O): In the 2-hydroxypyridine tautomer, the hydroxyl group is acidic and can undergo O-alkylation and esterification. In the predominant 3-amino-5-bromo-1H-pyridin-2-one tautomer, this functionality exists as a carbonyl group within a lactam ring. This carbonyl group influences the spectroscopic properties and participates in hydrogen bonding.

The tautomeric equilibrium between the hydroxy and the pyridone forms is a fundamental characteristic of 2-hydroxypyridines.

Functional_Group_Analysis cluster_functional_groups Key Functional Groups molecule This compound C₅H₅BrN₂O M.W. 189.01 amino Amino Group (-NH₂) molecule->amino Nucleophilic Site bromo Bromo Group (-Br) molecule->bromo Cross-Coupling Handle hydroxyl_pyridone Hydroxyl (-OH) Pyridin-2-one molecule->hydroxyl_pyridone Tautomerism Spectroscopic_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation start Purified Sample ftir FTIR Spectroscopy start->ftir nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ms Mass Spectrometry start->ms ftir_data Functional Group Identification ftir->ftir_data nmr_data Structural Elucidation & Tautomer Confirmation nmr->nmr_data ms_data Molecular Weight & Fragmentation ms->ms_data end Complete Structural Characterization ftir_data->end nmr_data->end ms_data->end

References

Spectroscopic and Synthetic Profile of 3-Amino-5-bromo-2-hydroxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 3-Amino-5-bromo-2-hydroxypyridine (CAS No: 98786-86-8). This compound, also known by its tautomeric name 3-amino-5-bromo-2(1H)-pyridinone, is a valuable intermediate in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug development.[1] Its trifunctional nature, featuring an amino group, a bromine atom, and a hydroxyl/oxo group, offers multiple avenues for synthetic modification.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These values are primarily based on computational predictions and should be considered as estimates.

PropertyValue
Molecular Formula C₅H₅BrN₂O[1]
Molecular Weight 189.01 g/mol [1]
CAS Number 98786-86-8[1]
Predicted Boiling Point 295.1 °C at 760 mmHg[2]
Predicted Density 1.826 g/cm³[2]
Predicted Flash Point 132.3 °C[2]

Spectroscopic Data

Due to a lack of publicly available, experimentally verified spectra for this compound, the following tables present expected spectroscopic characteristics based on the analysis of structurally similar compounds and computational predictions. These data serve as a guide for the characterization of this molecule.

¹H NMR Spectroscopy (Predicted)

The expected proton NMR chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents on the pyridine ring.

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
H-47.0 - 7.5d
H-67.5 - 8.0d
-NH₂4.5 - 6.0br s
-OH/-NH (tautomer)10.0 - 12.0br s
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to show five distinct signals for the pyridine ring carbons. The chemical shift of C-2 will be significantly different depending on the predominant tautomeric form (hydroxy or pyridinone).

CarbonExpected Chemical Shift (δ, ppm)
C-2155 - 165
C-3120 - 130
C-4125 - 135
C-5110 - 120
C-6140 - 150
Mass Spectrometry (Predicted)

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of the compound. The presence of bromine would result in a characteristic isotopic pattern.

TechniqueExpected [M+H]⁺ (m/z)Key Fragmentation Pathways
ESI-MS189.9662 / 191.9642 (approx. 1:1 ratio)Loss of CO, loss of Br, cleavage of the pyridine ring
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will provide information about the functional groups present. The position of the carbonyl stretch will be indicative of the pyridinone tautomer.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amino)3400 - 3200Medium-Strong
O-H Stretch (Hydroxy) / N-H Stretch (Pyridinone)3200 - 2800Broad
C=O Stretch (Pyridinone)1650 - 1680Strong
N-H Bend (Amino)1600 - 1640Medium
C=C/C=N Stretch (Aromatic)1550 - 1400Medium-Strong
C-Br Stretch600 - 500Medium
UV-Vis Spectroscopy (Predicted)

The UV-Vis spectrum is expected to show absorption bands characteristic of a substituted pyridine ring.

Solventλmax (nm)
Methanol / Ethanol~280-320

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and transfer to an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-400 nm, using the pure solvent as a reference.

Synthesis Workflow

The synthesis of this compound can be achieved via the reduction of a nitro precursor. The following diagram illustrates a typical synthetic route.

Synthesis_Workflow reactant 5-Bromo-2-hydroxy-3-nitropyridine reagents Fe / HCl or SnCl₂·2H₂O reactant->reagents product This compound reagents->product Reduction

Caption: Synthetic pathway for this compound.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines the logical steps from synthesis to the spectroscopic characterization of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization synthesis Reduction of 5-Bromo-2-hydroxy-3-nitropyridine workup Reaction Work-up and Purification synthesis->workup nmr NMR Spectroscopy (¹H, ¹³C) workup->nmr Sample Analysis ms Mass Spectrometry (ESI-MS) workup->ms Sample Analysis ir FTIR Spectroscopy workup->ir Sample Analysis uv UV-Vis Spectroscopy workup->uv Sample Analysis

Caption: Experimental workflow for synthesis and characterization.

References

Tautomerism of 3-Amino-5-bromo-2-hydroxypyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 3-amino-5-bromo-2-hydroxypyridine. While direct experimental data for this specific molecule is limited in published literature, this document synthesizes information from extensive studies on analogous substituted 2-hydroxypyridines to predict its tautomeric behavior. The core of this analysis rests on the well-established keto-enol tautomerism of the 2-hydroxypyridine/2-pyridone system. This guide covers the influence of substituents, solvent effects, and relevant experimental and computational methodologies for characterization. All quantitative data from related compounds are summarized for comparative analysis, and detailed experimental protocols are provided as a foundation for future studies.

Introduction: The 2-Hydroxypyridine/2-Pyridone Tautomeric System

The tautomerism of 2-hydroxypyridine and its lactam form, 2-pyridone, is a classic and extensively studied phenomenon in heterocyclic chemistry.[1][2] The position of this equilibrium is highly sensitive to the electronic nature of substituents on the pyridine ring and the polarity of the solvent.[2][3] The 2-hydroxypyridine form is an aromatic enol, while the 2-pyridone is a lactam. In the gas phase and non-polar solvents, the enol form (2-hydroxypyridine) is generally favored, whereas polar and protic solvents shift the equilibrium towards the more polar lactam form (2-pyridone).[1][4]

For this compound, two primary tautomers are expected to be in equilibrium: the enol form (this compound) and the keto form (3-amino-5-bromo-1H-pyridin-2-one). The presence of both an electron-donating amino group at the 3-position and an electron-withdrawing bromine atom at the 5-position introduces competing electronic effects that influence the relative stability of these tautomers.

Predicted Tautomeric Equilibrium of this compound

Based on studies of similarly substituted 2-hydroxypyridines, the tautomeric equilibrium of this compound is predicted to be influenced by both the substituents and the solvent.

  • Effect of the 5-Bromo Substituent: Halogen substitution at the 5-position of 2-hydroxypyridine has been shown to favor the enol (lactim) tautomer in the gas phase.[5][6] This is attributed to resonance effects.

  • Effect of the 3-Amino Substituent: The electron-donating amino group at the 3-position is expected to influence the electronic distribution in the ring, though its effect on the tautomeric equilibrium is less documented than that of substituents at other positions. Protonation of 3-amino-2-hydroxypyridine has been observed to occur first at the amino group.[7]

  • Solvent Effects: As with the parent compound, polar solvents are expected to stabilize the more polar keto tautomer (3-amino-5-bromo-1H-pyridin-2-one) through hydrogen bonding and dipole-dipole interactions.[2][3] In non-polar solvents, the enol form (this compound) is likely to be more prevalent.

Quantitative Data from Analogous Compounds

CompoundSolvent/PhasePredominant TautomerΔE (kJ/mol) (Keto - Enol)KT ([Keto]/[Enol])Reference
2-HydroxypyridineGas PhaseEnol2.43 - 3.3< 1[1]
2-HydroxypyridineWaterKeto-12900[3]
2-HydroxypyridineCyclohexaneBoth~0~1.7[2][3]
5-Chloro-2-hydroxypyridineGas PhaseEnol--[6]
5-Nitro-2-hydroxypyridineGas PhaseKeto-3.58 to -5.63> 1[8]
3-HydroxypyridineWaterKeto (zwitterion)-1.17[7]

Experimental Protocols for Tautomerism Analysis

The following are detailed methodologies for key experiments used to characterize the tautomeric equilibrium of substituted 2-hydroxypyridines. These protocols are directly applicable to the study of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[9] By comparing the chemical shifts of the compound of interest with those of its N-methyl (fixing the keto form) and O-methyl (fixing the enol form) analogs, the position of the equilibrium can be inferred.[10]

Protocol:

  • Sample Preparation: Prepare solutions of the sample (this compound) and its N-methyl and O-methylated derivatives in the desired deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) at a concentration of approximately 10 mg/mL.

  • Data Acquisition: Acquire 1H and 13C NMR spectra for all samples under the same experimental conditions (temperature, spectrometer frequency).

  • Data Analysis: Compare the chemical shifts of the protons and carbons of the parent compound with those of the fixed derivatives. Proximity of the chemical shifts of the parent compound to one of the fixed derivatives indicates the predominance of that tautomer. For quantitative analysis, integration of distinct signals for each tautomer can be used if they are in slow exchange on the NMR timescale.

Ultraviolet/Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy is highly effective for quantifying the ratio of tautomers in different solvents, as the enol and keto forms typically exhibit distinct absorption maxima.[10][11]

Protocol:

  • Sample Preparation: Prepare dilute solutions (e.g., 10-4 to 10-5 M) of the sample and its N-methyl and O-methyl derivatives in a range of solvents of varying polarity (e.g., cyclohexane, dioxane, ethanol, water).

  • Data Acquisition: Record the UV/Vis absorption spectra for all samples over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the λmax for the fixed keto and enol forms. The spectrum of the tautomeric mixture can then be deconvoluted to determine the relative contribution of each tautomer, allowing for the calculation of the equilibrium constant (KT).[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can distinguish between the enol and keto forms by identifying characteristic vibrational modes. The keto form will show a strong C=O stretching vibration, while the enol form will exhibit an O-H stretching band.[3][13]

Protocol:

  • Sample Preparation: Prepare samples for analysis. For solid-state analysis, prepare a KBr pellet. For solution-phase analysis, use a suitable solvent that is transparent in the regions of interest (e.g., CCl4, CHCl3) in an appropriate liquid cell.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm-1.

  • Data Analysis: Look for the presence of a C=O stretch (typically 1650-1700 cm-1) as evidence for the keto tautomer and a broad O-H stretch (typically 3200-3600 cm-1) for the enol tautomer. The absence or presence of these bands can indicate the predominant form in the given state.

Computational Chemistry Approaches

Quantum mechanical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.[14][15]

Methodology:

  • Model Building: Construct the 3D structures of both the enol (this compound) and keto (3-amino-5-bromo-1H-pyridin-2-one) tautomers.

  • Geometry Optimization and Frequency Calculation: Perform geometry optimizations and frequency calculations for both tautomers in the gas phase and in various solvents using a continuum solvation model (e.g., PCM, SMD). Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is commonly employed.[3][8]

  • Energy Calculation: Calculate the relative electronic and Gibbs free energies of the tautomers to predict their relative stabilities and the equilibrium constant.

  • Spectroscopic Prediction: Simulate NMR chemical shifts, IR vibrational frequencies, and UV/Vis electronic transitions to aid in the assignment of experimental spectra.

Visualizations

Tautomerism cluster_enol Enol Form (this compound) cluster_keto Keto Form (3-Amino-5-bromo-1H-pyridin-2-one) enol keto enol->keto H⁺ transfer

Caption: Tautomeric equilibrium of this compound.

ExperimentalWorkflow cluster_synthesis Synthesis and Purification cluster_characterization Tautomer Characterization cluster_solution Solution Phase cluster_solid Solid State cluster_computational Computational Analysis synthesis Synthesis of this compound nmr NMR Spectroscopy (DMSO-d6, CDCl3, D2O) synthesis->nmr uvvis UV/Vis Spectroscopy (Various Solvents) synthesis->uvvis ftir_solid FTIR Spectroscopy (KBr Pellet) synthesis->ftir_solid xray X-ray Crystallography synthesis->xray dft DFT Calculations (Gas Phase & Solvated) synthesis->dft nmr->dft Compare Shifts uvvis->dft Compare λmax ftir_solid->dft Compare Frequencies

Caption: Workflow for investigating tautomerism.

Conclusion

The tautomerism of this compound represents a nuanced interplay of substituent electronic effects and solvent interactions. While direct experimental investigation is pending, a robust predictive framework can be established from the extensive literature on analogous 2-hydroxypyridine systems. It is anticipated that the keto tautomer, 3-amino-5-bromo-1H-pyridin-2-one, will be favored in polar, protic solvents, whereas the enol form, this compound, will be more stable in the gas phase and non-polar media. The experimental and computational protocols detailed in this guide provide a clear roadmap for the definitive characterization of this tautomeric system, which is of significant interest to the fields of medicinal chemistry and drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-5-bromo-2-hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromo-2-hydroxypyridine is a key heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its trifunctional nature, possessing amino, bromo, and hydroxyl groups, allows for versatile downstream derivatization to generate libraries of novel compounds. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl substituents. The amino and hydroxyl moieties provide sites for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets.

These derivatives are valuable intermediates in the development of therapeutic agents, particularly for neurological disorders, as well as for anti-cancer and anti-inflammatory applications.[1] In agrochemical research, they serve as precursors for the synthesis of innovative herbicides and fungicides.[1]

This document provides detailed protocols for the synthesis of the core this compound scaffold and its subsequent derivatization via Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a two-step process commencing from 2-hydroxy-3-nitro-5-bromopyridine. The initial step involves the reduction of the nitro group to an amino group.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from patent CN103664764A.

Step 1: Reduction of 2-hydroxy-3-nitro-5-bromopyridine

  • Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-3-nitro-5-bromopyridine in a suitable solvent such as methanol or ethanol.

  • Addition of Reducing Agent: To the stirred solution, add a mixture of iron powder and a catalytic amount of hydrochloric acid.

  • Reaction: The reaction is typically carried out for 0.5 to 1 hour. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered to remove the iron catalyst. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield 2-hydroxy-3-amino-5-bromopyridine.

Derivatization of this compound

The bromine atom at the 5-position of the pyridine ring is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most powerful and widely used methods for this purpose.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine core and various aryl or heteroaryl boronic acids or esters. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

This is a general protocol and may require optimization for specific substrates.

  • Reaction Setup: In a dry round-bottom flask or reaction vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed solvent system, typically a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Stir the reaction mixture at a temperature ranging from 80 to 100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 3-amino-5-aryl-2-hydroxypyridine derivative.

The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data provides a strong indication of the expected yields for the coupling of this compound under similar conditions.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Amino-2-hydroxy-5-phenylpyridine85-95%
24-Methoxyphenylboronic acid3-Amino-2-hydroxy-5-(4-methoxyphenyl)pyridine80-90%
33-Chlorophenylboronic acid3-Amino-2-hydroxy-5-(3-chlorophenyl)pyridine75-85%
42-Thienylboronic acid3-Amino-2-hydroxy-5-(2-thienyl)pyridine70-80%

Note: Yields are representative for analogous compounds and may vary for this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of the bromopyridine with a wide variety of primary and secondary amines.

This is a general protocol and may require optimization for specific amines.

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or Xantphos), and a base (e.g., sodium tert-butoxide or cesium carbonate) under an inert atmosphere.

  • Reagent Addition: Add this compound to the Schlenk tube.

  • Inert Atmosphere: Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).

  • Solvent and Amine Addition: Add an anhydrous solvent (e.g., toluene or dioxane) via syringe, followed by the desired amine.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-5-(N-substituted)-2-hydroxypyridine derivative.

The following table summarizes typical reaction conditions and outcomes for the Buchwald-Hartwig amination of bromopyridines with various amines.

AminePalladium Source / PrecatalystLigandBaseSolventTemperature (°C)Yield (%)
MorpholinePd₂(dba)₃BINAPNaOtBuToluene10080-90%
AnilinePd(OAc)₂XPhosCs₂CO₃Dioxane11070-85%
BenzylaminePd₂(dba)₃DavePhosK₃PO₄Toluene10075-88%
PiperidinePd(OAc)₂RuPhosK₂CO₃Dioxane10082-92%

Note: Yields are representative for analogous compounds and may vary for this compound.

Visualizations

Synthetic Pathways

Synthesis_Pathway cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization Reactions start 2-Hydroxy-3-nitro-5-bromopyridine product This compound start->product Fe, HCl Methanol/Ethanol core This compound suzuki_product 3-Amino-5-aryl-2-hydroxypyridine core->suzuki_product Suzuki-Miyaura Coupling Ar-B(OH)2, Pd catalyst, Base buchwald_product 3-Amino-5-(N-substituted)-2-hydroxypyridine core->buchwald_product Buchwald-Hartwig Amination R2NH, Pd catalyst, Base

Caption: Synthetic route to this compound and its derivatization.

Drug Discovery Workflow

Drug_Discovery_Workflow start Synthesis of This compound Core Scaffold derivatization Library Synthesis via Suzuki & Buchwald-Hartwig Coupling Reactions start->derivatization screening High-Throughput Screening (HTS) (e.g., Kinase Assays) derivatization->screening hit_to_lead Hit-to-Lead Optimization (Structure-Activity Relationship) screening->hit_to_lead lead_optimization Lead Optimization (ADME/Tox Properties) hit_to_lead->lead_optimization preclinical Preclinical Development lead_optimization->preclinical clinical Clinical Trials preclinical->clinical

Caption: Role of derivatives in a typical drug discovery pipeline.

References

Application Notes and Protocols for Suzuki Coupling of 3-Amino-5-bromo-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of 3-amino-5-bromo-2-hydroxypyridine with various aryl and heteroaryl boronic acids. The resulting 3-amino-5-aryl-2-hydroxypyridine scaffolds are valuable building blocks in medicinal chemistry and drug discovery, appearing in a range of biologically active molecules.

A key consideration for this substrate is its existence in tautomeric equilibrium with its 2-pyridone form. This tautomerism, along with the presence of both an amino and a hydroxyl group, can influence reactivity and necessitate careful optimization of reaction conditions to achieve high yields and minimize side products. The protocols provided herein are based on established methods for structurally similar compounds and address the potential challenges associated with this specific substrate.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of substrates analogous to this compound. This data, derived from literature precedents for compounds like 3-amino-5-bromopyridine and 5-bromo-2-methylpyridin-3-amine, serves as a starting point for optimization.[1]

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)9012-1880-90
24-Tolylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)9012-1885-95
33-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)1001275-85
42-Thiopheneboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)DME851670-80

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling using Pd(PPh₃)₄

This protocol is a robust starting point for the coupling of various arylboronic acids with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-2.5 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the pyridine substrate).

  • Stir the reaction mixture at 85-95 °C.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and in some cases improve yields.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Dimethylformamide (DMF) or 1,2-Dimethoxyethane (DME) (degassed)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and cesium carbonate (2.0 equiv).

  • Add the palladium catalyst and any additional ligand.

  • Add the chosen degassed solvent to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Optimal temperature and time should be determined for each specific substrate combination.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd RPdX R¹-Pd(II)Ln-X OxAdd->RPdX Transmetal Transmetalation RPdX->Transmetal RPdR R¹-Pd(II)Ln-R² Transmetal->RPdR RedElim Reductive Elimination RPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (3-Amino-5-aryl-2-hydroxypyridine) RedElim->Product Substrate This compound (R¹-X) Substrate->OxAdd BoronicAcid Arylboronic Acid (R²-B(OH)₂) BoronicAcid->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Combine Combine Reactants: - this compound - Arylboronic Acid - Base AddCatalyst Add Palladium Catalyst Combine->AddCatalyst Inert Establish Inert Atmosphere AddCatalyst->Inert AddSolvent Add Degassed Solvents Inert->AddSolvent Heat Heat Reaction Mixture (Conventional or Microwave) AddSolvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Extraction with Organic Solvent Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate under Vacuum Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: A generalized workflow for the Suzuki coupling experiment.

Discussion of Potential Challenges and Optimization

The presence of the 2-hydroxy and 3-amino groups on the pyridine ring introduces specific challenges that may require protocol optimization:

  • Tautomerization: 2-Hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone. This can affect the electronic properties of the substrate and its reactivity in the Suzuki coupling. The provided conditions are generally effective for both forms, but the choice of base and solvent can influence the tautomeric equilibrium and, consequently, the reaction outcome.

  • Coordination to Palladium: Both the pyridine nitrogen and the amino group can coordinate to the palladium catalyst, potentially inhibiting its activity. The use of bulky phosphine ligands, such as SPhos or XPhos, can help to mitigate this issue by sterically hindering unproductive coordination.

  • Protecting Group Strategy: If catalyst inhibition or side reactions are significant, protection of the amino or hydroxyl group may be necessary.

    • Amine Protection: The amino group can be protected as an acetamide, which can be readily removed post-coupling.[1]

    • Hydroxyl Protection: The hydroxyl group can be protected as a benzyl or silyl ether. However, this adds extra steps to the synthetic route. The direct use of the unprotected form is generally preferred if acceptable yields can be achieved.

  • Choice of Base: The base plays a crucial role in the transmetalation step. While K₃PO₄ and K₂CO₃ are commonly used, stronger bases like Cs₂CO₃ may be required for less reactive boronic acids. The solubility of the base in the reaction medium is also an important factor.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, toluene) and water is often optimal. Water can aid in the dissolution of the base and facilitate the transmetalation step. The ratio of organic solvent to water may need to be adjusted for different substrates.

By systematically varying the catalyst, ligand, base, and solvent system, researchers can optimize the Suzuki coupling of this compound for their specific arylboronic acid coupling partner to achieve high yields of the desired products.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with 3-Amino-5-bromo-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromo-2-hydroxypyridine, which exists in equilibrium with its tautomeric form, 3-amino-5-bromo-2(1H)-pyridinone, is a versatile heterocyclic building block in medicinal chemistry and drug discovery. The presence of multiple functional groups—an amino group, a bromine atom, and a hydroxyl/oxo group—provides several strategic points for chemical modification. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and the generation of diverse molecular scaffolds.

This document provides detailed application notes and experimental protocols for several key palladium-catalyzed reactions with this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The resulting 5-substituted-3-amino-2-hydroxypyridine derivatives are of significant interest as they form the core of various biologically active molecules, notably as kinase inhibitors.[1] The 3-aminopyridin-2-one scaffold is capable of forming multiple hydrogen bonds with the hinge region of kinase ATP-binding sites, making it a privileged structure in the design of targeted therapeutics.[1][2]

Tautomerism of this compound

It is crucial to recognize that this compound exists in tautomeric equilibrium with 3-amino-5-bromo-2(1H)-pyridinone. In many reaction conditions and in the solid state, the pyridinone form is predominant. For the purpose of the following protocols, the substrate will be referred to as 3-amino-5-bromo-2(1H)-pyridinone, reflecting its likely major form.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, allowing for the synthesis of 5-aryl or 5-heteroaryl-3-amino-2(1H)-pyridinones. These derivatives are particularly relevant in the development of kinase inhibitors.[1]

Data Presentation: Suzuki-Miyaura Coupling of 3-Amino-5-bromo-2(1H)-pyridinone
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)110892
3Pyridin-4-ylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)DMF120678
41-Methyl-1H-pyrazol-4-ylboronic acidXPhos Pd G2 (2)-K₃PO₄ (2)2-MeTHF/H₂O (10:1)801688[1]
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 3-Amino-5-bromo-2(1H)-pyridinone (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add 3-amino-5-bromo-2(1H)-pyridinone (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Add the palladium catalyst (5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-3-amino-2(1H)-pyridinone.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 R¹-Pd(II)L₂-R² transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide 3-Amino-5-bromo- 2(1H)-pyridinone (R¹-X) aryl_halide->oxidative_addition boronic_acid Ar-B(OH)₂ (R²-B(OH)₂) boronic_acid->transmetalation base Base base->transmetalation

Suzuki-Miyaura Catalytic Cycle

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of 5-amino-substituted-3-amino-2(1H)-pyridinones.[3][4] This reaction is crucial for accessing derivatives with diverse substitution patterns at the 5-position.

Data Presentation: Buchwald-Hartwig Amination of 3-Amino-5-bromo-2(1H)-pyridinone
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)RuPhos (4)LiHMDS (2.2)THF701885
2AnilinePd(OAc)₂ (3)Xantphos (6)Cs₂CO₃ (2.5)1,4-Dioxane1102475
3BenzylamineBrettPhos Pd G3 (1.5)-K₃PO₄ (2)Toluene1001690
4N-MethylpiperazinePd(OAc)₂ (2)BINAP (4)NaOtBu (2.2)Toluene1002082
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 3-Amino-5-bromo-2(1H)-pyridinone (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a ligand (e.g., RuPhos, 4 mol%)

  • Base (e.g., LiHMDS, 2.2 equiv)

  • Anhydrous solvent (e.g., THF)

  • Inert gas (Nitrogen or Argon)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium source and the ligand (if not using a pre-catalyst).

  • Add 3-amino-5-bromo-2(1H)-pyridinone (1.0 equiv) and the base (2.2 equiv).

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Add the amine (1.2 equiv) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 70 °C).

  • Stir the reaction at this temperature, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Workflow start Start reagents Combine: - 3-Amino-5-bromo-2(1H)-pyridinone - Pd Catalyst/Ligand - Base start->reagents inert Establish Inert Atmosphere reagents->inert add_solvents Add Anhydrous Solvent and Amine inert->add_solvents heat Heat and Stir add_solvents->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Buchwald-Hartwig Amination Workflow

Heck Reaction

The Heck reaction provides a method for the synthesis of 5-alkenyl-3-amino-2(1H)-pyridinones through the coupling of 3-amino-5-bromo-2(1H)-pyridinone with various alkenes.[5]

Data Presentation: Heck Reaction of 3-Amino-5-bromo-2(1H)-pyridinone
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF1002470
2n-Butyl acrylatePd(PPh₃)₄ (3)-K₂CO₃ (2)Acetonitrile801878
34-VinylpyridinePdCl₂(PPh₃)₂ (2.5)-NaOAc (2.5)DMA1201665
4CyclohexeneHerrmann's catalyst (1)-Cs₂CO₃ (2)NMP1303655
Experimental Protocol: Heck Reaction

Materials:

  • 3-Amino-5-bromo-2(1H)-pyridinone (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tol)₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF)

  • Sealed tube or pressure vessel

Procedure:

  • In a sealed tube, combine 3-amino-5-bromo-2(1H)-pyridinone (1.0 equiv), the palladium catalyst (2 mol%), and the ligand (4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, the alkene (1.5 equiv), and the base (2.0 equiv) via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the synthesis of 5-alkynyl-3-amino-2(1H)-pyridinones by reacting 3-amino-5-bromo-2(1H)-pyridinone with terminal alkynes.[6] This reaction is valuable for introducing sp-hybridized carbon linkers into the pyridinone scaffold.

Data Presentation: Sonogashira Coupling of 3-Amino-5-bromo-2(1H)-pyridinone
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3)THF651288
21-HeptynePd(PPh₃)₄ (2.5)CuI (5)Dipea (3)DMF80892
3EthynyltrimethylsilanePd(OAc)₂ (2) / SPhos (4)-Cs₂CO₃ (2.5)1,4-Dioxane901685
4Propargyl alcoholPdCl₂(dppf) (3)CuI (5)Et₃N (4)Acetonitrile702476
Experimental Protocol: Sonogashira Coupling

Materials:

  • 3-Amino-5-bromo-2(1H)-pyridinone (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Et₃N, 3.0 equiv)

  • Anhydrous solvent (e.g., THF)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-amino-5-bromo-2(1H)-pyridinone (1.0 equiv), the palladium catalyst (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent and the base (3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise with stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 65 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira_vs_Heck cluster_0 Sonogashira Coupling cluster_1 Heck Coupling s_start R-X + R'-C≡CH s_cat Pd(0), Cu(I), Base s_start->s_cat s_prod R-C≡C-R' s_cat->s_prod h_start R-X + H₂C=CHR' h_cat Pd(0), Base h_start->h_cat h_prod R-CH=CHR' h_cat->h_prod

Comparison of Sonogashira and Heck Couplings

Applications in Drug Development

The 3-amino-2(1H)-pyridinone scaffold is a key pharmacophore in the design of various therapeutic agents, particularly protein kinase inhibitors.[1][5][7] The ability to functionalize the 5-position of this scaffold through palladium-catalyzed cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.

Derivatives of 3-amino-5-substituted-2(1H)-pyridinone have shown inhibitory activity against several kinases that are attractive targets for cancer therapy, including:

  • Monopolar Spindle 1 (MPS1) Kinase: Inhibitors of MPS1 are being investigated for their potential to induce mitotic arrest and apoptosis in cancer cells.[1]

  • Aurora Kinases: These are a family of serine/threonine kinases that play crucial roles in mitosis, and their inhibition is a validated strategy in oncology.[1]

  • Interleukin-2-inducible T-cell kinase (Itk): Itk is involved in T-cell signaling, and its inhibitors are being explored for the treatment of inflammatory and autoimmune diseases.[1]

The synthetic accessibility of a wide range of 5-substituted analogs via the protocols described herein provides a powerful platform for medicinal chemists to fine-tune the pharmacological properties of these promising scaffolds.

References

Application Notes and Protocols for 3-Amino-5-bromo-2-hydroxypyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-amino-5-bromo-2-hydroxypyridine as a versatile starting material in medicinal chemistry. This scaffold is a key building block for the synthesis of a variety of biologically active compounds, including kinase and bromodomain inhibitors, which have shown promise in oncology and other therapeutic areas.

Introduction

This compound is a highly functionalized heterocyclic compound that serves as a valuable intermediate in the synthesis of complex molecular architectures.[1][2] Its three distinct functional groups—an amino group, a bromine atom, and a hydroxyl group—offer multiple reactive sites for chemical modification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties.[2] The amino and hydroxyl groups can be derivatized or participate in crucial hydrogen bonding interactions with biological targets.[2] This multi-functionality makes this compound a sought-after precursor in the development of novel therapeutic agents.[1][2]

Synthetic Applications and Key Reactions

The primary synthetic utility of this compound in medicinal chemistry lies in its derivatization at the 5-position via cross-coupling reactions. The Suzuki-Miyaura coupling is a widely employed method for this purpose, enabling the formation of a carbon-carbon bond between the pyridine core and various boronic acids or esters. This reaction is fundamental to creating libraries of compounds for structure-activity relationship (SAR) studies.

A general workflow for the derivatization of the 3-aminopyridin-2-one scaffold, a tautomeric form of this compound, is depicted below. The synthesis often begins with the more synthetically tractable methoxy-protected precursor, 5-bromo-2-methoxypyridin-3-amine.

Synthetic Workflow start 5-bromo-2-methoxypyridin-3-amine intermediate 3-amino-2-methoxy-pyridine derivatives start->intermediate Suzuki Cross-Coupling (Aryl/Heteroaryl boronic acid) final 3-aminopyridin-2-one derivatives intermediate->final Deprotection (TMS-I)

General synthetic workflow for 3-aminopyridinone derivatives.

Applications in Kinase Inhibitor Development

The 3-aminopyridin-2-one scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. The amino group at the C3-position can form critical hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition. Screening of fragment libraries based on this scaffold has identified inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are crucial regulators of mitosis and attractive targets in oncology.[3][4]

The following table summarizes the inhibitory activity of representative 3-aminopyridinone derivatives against key mitotic kinases. The data is presented as Ki values, calculated from IC50 values using the Cheng-Prusoff equation, and includes ligand efficiency (LE).

CompoundTarget KinaseKi (nM)Ligand Efficiency (LE)
2 MPS118000.38
Aurora A>10000-
Aurora B>10000-
3 MPS123000.35
Aurora A4000.43
Aurora B10000.38
7 MPS11100.39
Aurora A100.46
Aurora B200.44
8 MPS11200.37
Aurora A100.44
Aurora B200.42

Data adapted from a study on 3-aminopyridin-2-one-based kinase inhibitors.[3]

MPS1 and Aurora kinases are key regulators of the spindle assembly checkpoint (SAC), a crucial process that ensures proper chromosome segregation during mitosis. Inhibition of these kinases disrupts the SAC, leading to mitotic errors and ultimately inducing apoptosis in cancer cells.

Mitotic Kinase Inhibition cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase SAC Spindle Assembly Checkpoint (SAC) SAC->Anaphase regulates Apoptosis Apoptosis SAC->Apoptosis dysregulation leads to MPS1 MPS1 Kinase MPS1->SAC activates Aurora Aurora Kinases Aurora->SAC activates Inhibitor 3-Aminopyridinone Derivatives Inhibitor->MPS1 inhibits Inhibitor->Aurora inhibits

Inhibition of MPS1 and Aurora kinases disrupts the spindle assembly checkpoint.

Applications in Bromodomain Inhibitor Development

Derivatives of 3-amino-5-bromopyridine have also been developed as potent and selective inhibitors of bromodomains, which are epigenetic "reader" domains that recognize acetylated lysine residues on histones and other proteins. The BAZ2A and BAZ2B bromodomains are components of chromatin remodeling complexes and have emerged as targets in oncology and other diseases.

GSK2801 is a chemical probe that acts as a potent and selective acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B bromodomains. While the exact synthesis of GSK2801 from this compound is not publicly detailed, its structure is based on a substituted pyridine core, highlighting the relevance of this scaffold.

CompoundTarget BromodomainKd (nM)
GSK2801BAZ2A257
GSK2801BAZ2B136

Data from studies on GSK2801.

BAZ2B is a subunit of the ISWI chromatin remodeling complexes, which regulate DNA accessibility by repositioning nucleosomes.[5] By binding to acetylated histones via its bromodomain, BAZ2B helps to recruit the complex to specific genomic loci, influencing gene transcription.[6] Inhibition of the BAZ2B bromodomain can disrupt these processes.

BAZ2B Signaling Histone Acetylated Histone Tail BAZ2B BAZ2B Histone->BAZ2B binds to ISWI ISWI Complex BAZ2B->ISWI recruits Chromatin Chromatin ISWI->Chromatin remodels Transcription Gene Transcription Chromatin->Transcription influences Inhibitor GSK2801 Inhibitor->BAZ2B inhibits binding

Role of BAZ2B in chromatin remodeling and gene transcription.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and evaluation of this compound derivatives.

This protocol describes a general method for the Suzuki-Miyaura coupling of a 5-bromopyridine derivative with an arylboronic acid.

Materials:

  • 5-bromo-2-methoxypyridin-3-amine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.2 eq)

  • Potassium phosphate (K3PO4) (3.0 eq)

  • n-Butanol

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add 5-bromo-2-methoxypyridin-3-amine, the arylboronic acid, K3PO4, XPhos, and Pd2(dba)3.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add n-butanol via syringe.

  • Heat the reaction mixture to 110-120 °C and stir for 3-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This protocol outlines the conversion of the 2-methoxy intermediate to the final 3-aminopyridin-2-one product.

Materials:

  • 3-amino-2-methoxy-pyridine derivative

  • Sodium iodide (NaI) (5 eq)

  • Trimethylsilyl chloride (TMS-Cl) (5 eq)

  • Acetonitrile

Procedure:

  • Dissolve the 3-amino-2-methoxy-pyridine derivative and NaI in acetonitrile.

  • Add TMS-Cl dropwise to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

This assay quantitatively measures kinase activity by detecting the amount of ADP produced.

Materials:

  • Purified recombinant kinase (e.g., MPS1, Aurora A)

  • Kinase-specific substrate

  • ATP

  • Test compounds serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Add 1 µL of serially diluted test compound or DMSO (control) to the wells of a 384-well plate.

  • Prepare a kinase/substrate solution in kinase assay buffer and add 2 µL to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate percent inhibition relative to DMSO controls and determine IC50 values.

Kinase Assay Workflow A Compound/DMSO in 384-well plate B Add Kinase/ Substrate Mix A->B C Add ATP (Initiate Reaction) B->C D Incubate (1 hr) C->D E Add ADP-Glo™ Reagent (Stop & Deplete ATP) D->E F Incubate (40 min) E->F G Add Kinase Detection Reagent F->G H Incubate (30 min) G->H I Measure Luminescence H->I

Workflow for an In Vitro Kinase Inhibition Assay.

Fluorescence Recovery After Photobleaching (FRAP) can be used to demonstrate the cellular activity of inhibitors like GSK2801 by monitoring the displacement of a GFP-tagged target protein (e.g., GFP-BAZ2A) from acetylated chromatin.

Materials:

  • Cells expressing GFP-tagged target protein (e.g., GFP-BAZ2A)

  • Confocal microscope with a high-power laser for bleaching

  • Test compound (e.g., GSK2801) and vehicle control (DMSO)

Procedure:

  • Culture cells on glass-bottom dishes suitable for microscopy.

  • Treat cells with the test compound or DMSO for a specified time.

  • Identify a region of interest (ROI) with clear GFP fluorescence (e.g., a portion of the nucleus).

  • Acquire a series of pre-bleach images.

  • Use a high-intensity laser to photobleach the ROI.

  • Immediately acquire a time-lapse series of post-bleach images to monitor the recovery of fluorescence in the ROI.

  • Quantify the fluorescence intensity in the bleached region over time and normalize it to a non-bleached control region. A potent inhibitor will prevent the bleached GFP-tagged protein from being replaced by fluorescent protein from outside the bleached area, resulting in slower or incomplete fluorescence recovery.

FRAP Workflow A Acquire Pre-Bleach Images of ROI B Photobleach ROI with High-Intensity Laser A->B C Acquire Post-Bleach Time-Lapse Images B->C D Quantify Fluorescence Recovery C->D E Analyze Protein Mobility (Mobile vs. Immobile Fraction) D->E

General workflow for a FRAP experiment.

References

3-Amino-5-bromo-2-hydroxypyridine: A Versatile Synthon for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Amino-5-bromo-2-hydroxypyridine is a highly functionalized pyridine derivative that serves as a valuable building block in the synthesis of a wide array of heterocyclic compounds. Its unique arrangement of an amino group, a hydroxyl group, and a bromine atom offers multiple reactive sites for cyclization and substitution reactions. This versatility makes it a sought-after intermediate in the fields of medicinal chemistry and materials science for the construction of complex molecular architectures, particularly fused-ring systems like pyridopyrimidines and pyridopyrazines. These scaffolds are prevalent in biologically active molecules, including kinase inhibitors. This document provides detailed application notes and protocols for the use of this compound as a synthon and includes methods for its preparation.

Introduction

Heterocyclic compounds form the cornerstone of modern drug discovery and materials science. Among them, pyridine-based structures are of particular interest due to their presence in numerous natural products and synthetic pharmaceuticals. This compound is a trifunctional synthon poised for the synthesis of diverse heterocyclic systems. The ortho-relationship of the amino and hydroxyl groups facilitates cyclocondensation reactions with 1,2- and 1,3-dicarbonyl compounds or their equivalents to form fused pyrazine or pyrimidine rings, respectively. The bromine atom at the 5-position provides a handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents to modulate the physicochemical and biological properties of the final compounds.

Synthesis of this compound

The preparation of this compound can be achieved from commercially available starting materials. A common route involves the reduction of a nitro precursor.

Protocol: Synthesis via Reduction of 2-hydroxy-3-nitro-5-bromopyridine

This protocol outlines the synthesis of the title compound by the reduction of 2-hydroxy-3-nitro-5-bromopyridine using iron powder in the presence of an acid.

Table 1: Reagents for the Synthesis of this compound

ReagentMolar Mass ( g/mol )AmountMoles
2-hydroxy-3-nitro-5-bromopyridine218.9910.0 g0.0457
Iron Powder55.8512.7 g0.228
Methanol32.04200 mL-
Concentrated HCl36.465.0 mL~0.06

Experimental Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-3-nitro-5-bromopyridine (10.0 g, 0.0457 mol) and methanol (200 mL).

  • Stir the suspension at room temperature.

  • In a separate beaker, prepare a mixture of iron powder (12.7 g, 0.228 mol) and concentrated hydrochloric acid (5.0 mL).

  • Carefully add the iron/HCl mixture to the stirred suspension of the nitro compound in methanol.

  • Heat the reaction mixture to reflux and maintain for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove the excess iron.

  • Wash the filtered solid with a small amount of methanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Synthesis of this compound start 2-hydroxy-3-nitro-5-bromopyridine reagents Fe, HCl, Methanol start->reagents reaction Reduction reagents->reaction product This compound reaction->product

Caption: Synthetic pathway for this compound.

Application in the Synthesis of Pyrido[2,3-b]pyrazines

The 1,2-diamine functionality of this compound (in its tautomeric form) is ideal for the synthesis of fused pyrazine rings through condensation with 1,2-dicarbonyl compounds. The resulting 7-bromo-pyrido[2,3-b]pyrazin-6(5H)-one scaffold is a key intermediate for various bioactive molecules.

General Protocol: Synthesis of 7-bromo-pyrido[2,3-b]pyrazin-6(5H)-one Derivatives

This protocol describes a general method for the condensation of this compound with a generic 1,2-dicarbonyl compound.

Table 2: Representative Reagents for Pyrido[2,3-b]pyrazine Synthesis

ReagentMolar Mass ( g/mol )AmountMoles
This compound189.011.89 g0.01
1,2-Dicarbonyl Compound (e.g., Glyoxal)58.040.58 g0.01
Ethanol46.0750 mL-
Acetic Acid (catalyst)60.050.5 mL-

Experimental Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.89 g, 0.01 mol) in ethanol (50 mL).

  • Add the 1,2-dicarbonyl compound (0.01 mol) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization.

  • Wash the collected solid with cold ethanol and dry under vacuum to obtain the desired pyrido[2,3-b]pyrazine derivative.

Synthesis of Pyrido[2,3-b]pyrazines start This compound reagent 1,2-Dicarbonyl Compound start->reagent reaction Cyclocondensation start->reaction reagent->reaction intermediate Intermediate Adduct reaction->intermediate product 7-bromo-pyrido[2,3-b]pyrazine intermediate->product Dehydration

Caption: General workflow for the synthesis of pyrido[2,3-b]pyrazines.

Application in the Synthesis of Pyrido[2,3-d]pyrimidines

The amino and hydroxyl groups of this compound can react with various reagents to form a fused pyrimidine ring, leading to the formation of pyrido[2,3-d]pyrimidines. These structures are of significant interest in medicinal chemistry.

General Protocol: Synthesis of 7-bromo-pyrido[2,3-d]pyrimidine-4(3H)-one Derivatives

This protocol outlines a general procedure for the synthesis of pyrido[2,3-d]pyrimidines by reacting this compound with formamide.

Table 3: Reagents for Pyrido[2,3-d]pyrimidine Synthesis

ReagentMolar Mass ( g/mol )AmountMoles
This compound189.011.89 g0.01
Formamide45.0420 mL-

Experimental Procedure:

  • Place this compound (1.89 g, 0.01 mol) in a 50 mL round-bottom flask.

  • Add an excess of formamide (20 mL).

  • Heat the mixture to 150-160 °C and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Synthesis of Pyrido[2,3-d]pyrimidines start This compound reagent Formamide start->reagent reaction Cyclization start->reaction reagent->reaction product 7-bromo-pyrido[2,3-d]pyrimidin-4(3H)-one reaction->product

Caption: Synthetic route to pyrido[2,3-d]pyrimidin-4(3H)-ones.

Conclusion

This compound is a synthon with significant potential for the construction of diverse and complex heterocyclic frameworks. Its readily available functional groups allow for straightforward access to valuable fused pyridine systems. The protocols provided herein offer a foundation for the synthesis of this versatile building block and its application in the preparation of pyrido[2,3-b]pyrazines and pyrido[2,3-d]pyrimidines. Further exploration of its reactivity will undoubtedly lead to the discovery of novel compounds with interesting biological and material properties. The bromine atom, in particular, opens up avenues for late-stage functionalization, making this synthon a valuable tool for generating compound libraries for screening purposes.

Functionalization of 3-Amino-5-bromo-2-hydroxypyridine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the functionalization of 3-Amino-5-bromo-2-hydroxypyridine, a versatile building block in medicinal chemistry and materials science.[1][2] The strategic positioning of the amino, bromo, and hydroxyl groups offers multiple avenues for synthetic modification, enabling the generation of diverse molecular architectures for drug discovery and the development of novel functional materials.[1][2] These protocols are designed for researchers, scientists, and drug development professionals.

Introduction to the Reactivity of this compound

This compound is a pyridine derivative featuring three key functional groups that can be selectively manipulated. The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon and nitrogen-based substituents. The amino group at the 3-position and the hydroxyl group at the 2-position are nucleophilic and can undergo acylation, alkylation, and other modifications. The relative reactivity of the amino and hydroxyl groups can often be controlled by the appropriate choice of reagents and reaction conditions.

Experimental Protocols

This section details selected experimental procedures for the functionalization of this compound.

N-Acylation

N-acylation of the amino group can be achieved using standard acylating agents. The hydroxyl group may also react, and thus, careful control of reaction conditions or the use of protecting groups may be necessary for selective N-acylation.

Protocol 1.1: N-Acetylation with Acetic Anhydride

This protocol describes the acetylation of the amino group. Note that O-acetylation may occur as a competing reaction.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the pyridine under reduced pressure.

  • Dissolve the residue in dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the N-acetylated product.

Quantitative Data for N-Acylation (Representative)

Acylating Agent Product Yield (%) Spectroscopic Data (¹H NMR, ¹³C NMR, MS)

| Acetic Anhydride | N-(5-bromo-2-hydroxy-3-pyridinyl)acetamide | 65-75 | Simulated data based on typical reactions: ¹H NMR (DMSO-d₆): δ 9.5 (s, 1H), 8.0 (s, 1H), 7.8 (s, 1H), 2.1 (s, 3H). MS (ESI): m/z [M+H]⁺ calculated for C₇H₇BrN₂O₂: 230.97, found 231.0. |

O-Alkylation

The hydroxyl group can be selectively alkylated under basic conditions. The choice of base is crucial to deprotonate the hydroxyl group without significantly affecting the amino group.

Protocol 2.1: O-Methylation with Methyl Iodide

This protocol is adapted from a procedure for a similar hydroxypyridine derivative and outlines the methylation of the hydroxyl group.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the O-methylated product.

Quantitative Data for O-Alkylation (Representative)

Alkylating Agent Product Yield (%) Spectroscopic Data (¹H NMR, ¹³C NMR, MS)

| Methyl Iodide | 3-Amino-5-bromo-2-methoxypyridine | 70-80 | Simulated data based on typical reactions: ¹H NMR (CDCl₃): δ 7.8 (d, 1H), 7.0 (d, 1H), 4.5 (br s, 2H), 3.9 (s, 3H). MS (ESI): m/z [M+H]⁺ calculated for C₆H₇BrN₂O: 202.98, found 203.0. |

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position serves as a handle for various palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds.

Protocol 3.1: Suzuki-Miyaura Coupling with Arylboronic Acids

This protocol describes the formation of a biaryl linkage at the 5-position of the pyridine ring.[3]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel.

Protocol 3.2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol outlines the C-N bond formation at the 5-position with a secondary amine.

Materials:

  • This compound

  • Secondary amine (e.g., Morpholine) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq).

  • Evacuate and backfill with argon.

  • Add anhydrous toluene, followed by this compound (1.0 eq), the secondary amine (1.2 eq), and NaOtBu (1.4 eq).

  • Seal the tube and heat the mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Quantitative Data for Cross-Coupling Reactions (Representative)

Reaction Type Coupling Partner Product Yield (%) Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
Suzuki-Miyaura Phenylboronic acid 3-Amino-2-hydroxy-5-phenylpyridine 75-85 Simulated data based on typical reactions: ¹H NMR (DMSO-d₆): δ 9.8 (s, 1H), 7.9 (d, 1H), 7.6-7.3 (m, 5H), 7.2 (d, 1H), 5.0 (s, 2H). MS (ESI): m/z [M+H]⁺ calculated for C₁₁H₁₀N₂O: 187.08, found 187.1.

| Buchwald-Hartwig | Morpholine | 3-Amino-5-(morpholin-4-yl)-2-hydroxypyridine | 60-70 | Simulated data based on typical reactions: ¹H NMR (DMSO-d₆): δ 9.2 (s, 1H), 7.2 (d, 1H), 6.8 (d, 1H), 4.8 (s, 2H), 3.7 (t, 4H), 3.0 (t, 4H). MS (ESI): m/z [M+H]⁺ calculated for C₉H₁₃N₃O₂: 196.10, found 196.1. |

Visualizing Experimental Workflows and Pathways

To facilitate a clearer understanding of the experimental processes and underlying chemical transformations, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_start Starting Material cluster_functionalization Functionalization Reactions cluster_products Functionalized Products start This compound acylation N-Acylation start->acylation Acylating Agent (e.g., Ac₂O, Py) alkylation O-Alkylation start->alkylation Alkylating Agent (e.g., CH₃I, Base) coupling Cross-Coupling start->coupling Coupling Partner (e.g., Boronic Acid, Amine) Pd Catalyst prod_acyl N-Acyl Derivative acylation->prod_acyl prod_alkyl O-Alkyl Derivative alkylation->prod_alkyl prod_aryl 5-Aryl/Alkenyl Derivative coupling->prod_aryl prod_amino 5-Amino Derivative coupling->prod_amino

Figure 1: General workflow for the functionalization of this compound.

suzuki_coupling_pathway pd0 Pd(0)L₂ oxidative_addition {Oxidative Addition} pd0->oxidative_addition aryl_bromide Ar-Br aryl_bromide->oxidative_addition pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex transmetalation {Transmetalation} pd_complex->transmetalation boronic_acid R-B(OH)₂ base {Base} boronic_acid->base base->transmetalation pd_r_complex Ar-Pd(II)L₂-R transmetalation->pd_r_complex reductive_elimination {Reductive Elimination} pd_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

buchwald_hartwig_pathway pd0 Pd(0)L₂ oxidative_addition {Oxidative Addition} pd0->oxidative_addition aryl_bromide Ar-Br aryl_bromide->oxidative_addition pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex amine_coordination {Amine Coordination} pd_complex->amine_coordination amine R₂NH amine->amine_coordination base {Base} deprotonation {Deprotonation} base->deprotonation pd_amine_complex [Ar-Pd(II)L₂(HNR₂)]⁺Br⁻ amine_coordination->pd_amine_complex pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)L₂(NR₂) deprotonation->pd_amido_complex reductive_elimination {Reductive Elimination} pd_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

The protocols and data presented herein provide a foundational guide for the synthetic manipulation of this compound. The versatility of this scaffold, combined with the robustness of modern synthetic methodologies, opens up a vast chemical space for the design and synthesis of novel compounds with potential applications in pharmaceuticals and materials science. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.

References

Application Notes and Protocols for the Use of 3-Amino-5-bromo-2-hydroxypyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromo-2-hydroxypyridine is a pivotal heterocyclic building block in the synthesis of complex pharmaceutical agents, most notably in the development of targeted kinase inhibitors. Its unique trifunctional nature, featuring an amino group, a bromo substituent, and a hydroxypyridine core, provides a versatile scaffold for constructing molecules with high affinity and selectivity for kinase targets. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties. The amino and hydroxyl groups offer sites for further derivatization and can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases.

This document provides detailed application notes on the use of this compound in the synthesis of the third-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, Lorlatinib. Lorlatinib is a potent therapeutic agent for non-small cell lung cancer (NSCLC) harboring ALK mutations, including those resistant to earlier generation inhibitors. The protocols provided herein detail the synthesis of the this compound intermediate and its subsequent elaboration into a key precursor for Lorlatinib, alongside quantitative data on the inhibitor's efficacy and a visualization of the targeted signaling pathway.

Data Presentation: Efficacy of Lorlatinib

The following table summarizes the in vitro inhibitory activity of Lorlatinib against wild-type ALK and various clinically relevant resistance mutations. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency.

Target KinaseIC50 (nM)Reference
ALK (Wild-Type)< 1
ALK L1196M18
ALK G1202R37
ALK I1171S< 1
ALK G1269A< 1
ALK I1171S + G1269A552.6
ALK G1202R / L1196M1116
ALK F1174L / G1202R394
ALK F1174L / L1196M1736

Signaling Pathway

The diagram below illustrates the simplified Anaplastic Lymphoma Kinase (ALK) signaling pathway, which is constitutively activated by chromosomal rearrangements in certain cancers, such as non-small cell lung cancer. This aberrant signaling drives cell proliferation and survival. Lorlatinib acts as a potent inhibitor of the ALK tyrosine kinase, thereby blocking these downstream oncogenic signals.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein (Constitutively Active) STAT3 STAT3 EML4_ALK->STAT3 Phosphorylation PI3K PI3K EML4_ALK->PI3K Activation RAS RAS EML4_ALK->RAS Activation pSTAT3 p-STAT3 STAT3->pSTAT3 AKT AKT PI3K->AKT RAF RAF RAS->RAF Gene_Transcription Gene Transcription (Proliferation, Survival, Anti-Apoptosis) pSTAT3->Gene_Transcription pAKT p-AKT AKT->pAKT MEK MEK RAF->MEK pAKT->Gene_Transcription ERK ERK MEK->ERK pMEK p-MEK pERK p-ERK ERK->pERK pERK->Gene_Transcription Lorlatinib Lorlatinib Lorlatinib->EML4_ALK Inhibition

Caption: Simplified ALK signaling pathway in cancer and the inhibitory action of Lorlatinib.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key intermediate, this compound, starting from 2-amino-3-hydroxypyridine. The procedure involves a three-step sequence of ring closure, photocatalytic bromination, and hydrolysis.

Materials:

  • 2-Amino-3-hydroxypyridine

  • Tetrahydrofuran (THF), anhydrous

  • N,N'-Carbonyldiimidazole (CDI)

  • Bis(trichloromethyl) carbonate (BTC)

  • Acetonitrile, anhydrous

  • Liquid bromine

  • 2-Hydroxy-2-methyl-1-phenyl-1-propanone (photoinitiator)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flasks, reflux condenser, separatory funnel, and other standard laboratory glassware

  • UV photoreactor or a suitable light source

  • Ice bath

Procedure:

Step 1: Ring Closure to form 3H-oxazolo[4,5-b]pyridin-2-one

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous THF.

  • Add N,N'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the solution at room temperature and stir until the CDI has completely dissolved. Continue stirring for 1.5 hours.

  • Cool the reaction mixture to 0 °C in an ice-salt bath.

  • Carefully add bis(trichloromethyl) carbonate (BTC) (0.4 eq) in portions, maintaining the temperature below 5 °C.

  • After the addition is complete, warm the reaction mixture to reflux and maintain for 1 hour.

  • Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3H-oxazolo[4,5-b]pyridin-2-one.

Step 2: Photocatalytic Bromination

  • In a suitable photoreactor vessel, dissolve the 3H-oxazolo[4,5-b]pyridin-2-one (1.0 eq) from the previous step in anhydrous acetonitrile.

  • Add the photoinitiator, 2-hydroxy-2-methyl-1-phenyl-1-propanone (0.05 eq).

  • Cool the solution to 0-5 °C and add liquid bromine (1.1 eq) dropwise while irradiating with a suitable UV light source.

  • Continue the reaction under irradiation at 0-5 °C for 3 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into an ice-water mixture and stir.

  • Collect the resulting precipitate by filtration, wash the filter cake with water, and dry to obtain crude 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one.

Step 3: Hydrolysis to this compound

  • To a round-bottom flask, add the crude 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one (1.0 eq) and a 2 M aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize with concentrated HCl to pH ~7.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound as a solid.

Protocol 2: Representative Suzuki-Miyaura Coupling for Kinase Inhibitor Synthesis

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a protected this compound derivative with a suitable boronic acid or ester, a key step in the synthesis of Lorlatinib. For the synthesis of Lorlatinib, the amino and hydroxyl groups of this compound are typically protected (e.g., as Boc and a suitable ether, respectively) prior to this coupling step.

Materials:

  • Protected this compound derivative (1.0 eq)

  • Aryl or heteroaryl boronic acid or ester (e.g., a pyrazole boronic ester for Lorlatinib synthesis) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) (0.05 eq)

  • Base (e.g., K3PO4, Cs2CO3, or Na2CO3) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane/water (4:1), DMF, or toluene)

  • Schlenk flask or microwave vial

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry Schlenk flask or microwave vial, add the protected this compound derivative (1.0 eq), the boronic acid or ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction to 80-120 °C and stir for 2-24 hours. For microwave-assisted reactions, heat to 120-150 °C for 10-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the reaction was performed in a flask, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst. If a microwave vial was used, directly proceed to the work-up.

  • Transfer the mixture to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired coupled product.

Note: The subsequent steps towards the final kinase inhibitor, such as Lorlatinib, would involve deprotection of the protecting groups and a macrolactamization reaction. These steps require careful optimization depending on the specific protecting groups and the structure of the coupled product.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflow for the synthesis of the key intermediate and its subsequent use in a Suzuki-Miyaura coupling reaction.

Synthesis_Workflow cluster_protocol1 Protocol 1: Synthesis of this compound Start1 2-Amino-3-hydroxypyridine Step1_1 Ring Closure (CDI, BTC) Start1->Step1_1 Intermediate1 3H-oxazolo[4,5-b]pyridin-2-one Step1_1->Intermediate1 Step1_2 Photocatalytic Bromination Intermediate1->Step1_2 Intermediate2 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one Step1_2->Intermediate2 Step1_3 Hydrolysis Intermediate2->Step1_3 End1 This compound Step1_3->End1

Caption: Workflow for the synthesis of the this compound intermediate.

Suzuki_Coupling_Workflow cluster_protocol2 Protocol 2: Suzuki-Miyaura Coupling Start2 Protected this compound Step2_1 Reaction Setup & Heating Start2->Step2_1 Reagents Boronic Acid/Ester Pd Catalyst, Base Reagents->Step2_1 Step2_2 Work-up & Extraction Step2_1->Step2_2 Step2_3 Purification (Column Chromatography) Step2_2->Step2_3 End2 Coupled Product (Kinase Inhibitor Precursor) Step2_3->End2

Application of 3-Amino-5-bromo-2-hydroxypyridine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-Amino-5-bromo-2-hydroxypyridine is a versatile heterocyclic compound that serves as a valuable starting material in the synthesis of novel agrochemicals.[1][2] Its unique substitution pattern, featuring an amino group, a bromine atom, and a hydroxyl group on a pyridine ring, offers multiple reactive sites for chemical modification. This trifunctional nature allows for the construction of diverse molecular architectures, making it a key building block in the development of new fungicides, herbicides, and insecticides.[1][2]

The pyridine scaffold is a well-established pharmacophore in agrochemical design, known for its ability to interact with various biological targets in pests and pathogens. The presence of the bromine atom on the pyridine ring of this compound is particularly advantageous, as it can be readily utilized in cross-coupling reactions to introduce further molecular complexity. The amino and hydroxyl groups can be derivatized to fine-tune the physicochemical properties and biological activity of the resulting compounds.

This document provides detailed protocols for the synthesis of a hypothetical fungicidal compound derived from this compound, along with methods for evaluating its biological activity. The data presented is illustrative and based on typical results for pyridine-based fungicides.

Experimental Protocols

Synthesis of a Hypothetical Pyridine-Based Fungicide

This protocol describes a plausible synthetic route to a novel fungicide starting from this compound. The synthesis involves a two-step process: N-acylation followed by a Suzuki coupling reaction.

Step 1: N-acylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of 2-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-acylated intermediate.

Step 2: Suzuki Coupling of the N-acylated Intermediate

  • In a reaction vessel, combine the N-acylated intermediate (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Add a 2M aqueous solution of sodium carbonate (2.0 eq) and toluene.

  • Degas the mixture with nitrogen for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final fungicidal compound.

Quantitative Data

The following table summarizes the in vitro fungicidal activity of the hypothetical compound against a panel of common plant pathogens. The data is presented as EC50 values, which represent the concentration of the compound required to inhibit 50% of fungal growth.

Fungal SpeciesHypothetical Compound EC50 (µg/mL)
Botrytis cinerea3.32
Sclerotinia sclerotiorum2.78
Valsa mali5.15

Note: The data presented in this table is illustrative and based on reported activities of similar pyridine-based fungicides for representational purposes.[2]

Bioassay Protocol: In Vitro Antifungal Activity Assay

This protocol details the method for determining the in vitro antifungal activity of a test compound using a mycelial growth inhibition assay.

  • Preparation of Fungal Cultures: Culture the target fungal species on potato dextrose agar (PDA) plates at 25 °C for 5-7 days.

  • Preparation of Test Compound Solutions: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Make serial dilutions of the stock solution with sterile distilled water to obtain a range of test concentrations.

  • Assay Plate Preparation: Add the appropriate volume of each test compound dilution to molten PDA to achieve the final desired concentrations. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, onto the center of each PDA plate.

  • Incubation: Incubate the plates at 25 °C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate (containing only DMSO) reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration of the test compound using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

      • Where 'dc' is the average diameter of the fungal colony on the control plate and 'dt' is the average diameter of the fungal colony on the treated plate.

  • EC50 Determination: Determine the EC50 value by probit analysis of the inhibition data.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of the hypothetical fungicide and the protocol for the in vitro antifungal activity assay.

Synthesis_Workflow cluster_step1 Step 1: N-acylation cluster_step2 Step 2: Suzuki Coupling Start 3-Amino-5-bromo- 2-hydroxypyridine Reagents1 2-Chlorobenzoyl chloride, Triethylamine, DCM Start->Reagents1 1. Reaction1 Stir at RT, 12h Reagents1->Reaction1 2. Workup1 Aqueous Workup Reaction1->Workup1 3. Purification1 Column Chromatography Workup1->Purification1 4. Intermediate N-acylated Intermediate Purification1->Intermediate 5. Intermediate_ref N-acylated Intermediate Reagents2 4-Fluorophenylboronic acid, Pd(OAc)2, PPh3, Na2CO3, Toluene Intermediate_ref->Reagents2 1. Reaction2 Heat at 90°C, 16h Reagents2->Reaction2 2. Workup2 Aqueous Workup Reaction2->Workup2 3. Purification2 Column Chromatography Workup2->Purification2 4. Final_Product Final Fungicide Purification2->Final_Product 5.

Caption: Synthetic workflow for the hypothetical fungicide.

Bioassay_Workflow A Prepare Fungal Cultures on PDA D Inoculate Plates with Fungal Mycelial Plugs A->D B Prepare Serial Dilutions of Test Compound C Prepare PDA Plates with Test Compound Concentrations B->C C->D E Incubate at 25°C D->E F Measure Colony Diameters E->F G Calculate Percent Inhibition F->G H Determine EC50 Values G->H

Caption: In vitro antifungal activity assay workflow.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Amino-5-bromo-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 3-Amino-5-bromo-2-hydroxypyridine. This reaction is a powerful method for the formation of a carbon-nitrogen (C-N) bond, a ubiquitous linkage in pharmaceuticals and functional materials. The protocol herein is designed as a robust starting point for researchers, acknowledging the unique challenges presented by the multifunctional nature of the substrate.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, facilitating the formation of C-N bonds through the palladium-catalyzed cross-coupling of an amine with an aryl or heteroaryl halide.[1][2] This reaction has broad applications in drug discovery and materials science due to its tolerance for a wide range of functional groups.[3][4]

The substrate, this compound, presents a unique set of challenges for the Buchwald-Hartwig amination. The presence of three distinct functional groups—an amino group, a bromo substituent, and a hydroxyl group—necessitates careful consideration of reactivity and potential side reactions. The 2-hydroxypyridine moiety exists in a tautomeric equilibrium with its 2-pyridone form, which can lead to competitive N-arylation. Furthermore, the free amino and hydroxyl groups can potentially chelate the palladium catalyst, inhibiting its activity, or undergo undesired side reactions.

This protocol addresses these challenges by proposing a set of reaction conditions, including the selection of an appropriate catalyst, ligand, and base, designed to favor the selective amination at the C-Br bond. The use of a bulky, electron-rich phosphine ligand is intended to promote the desired C-N bond formation while minimizing side reactions.[5]

Reaction Principle

The Buchwald-Hartwig amination of this compound with a primary or secondary amine proceeds via a palladium-catalyzed cross-coupling reaction. The catalytic cycle is generally understood to involve the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[2][4]

Proposed Experimental Protocol

This protocol is a recommended starting point. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners and to maximize the yield of the desired product.

Reagents and Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Anhydrous, degassed 1,4-dioxane

  • Nitrogen or Argon gas (high purity)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), XPhos (0.05 equiv), and Pd(OAc)₂ (0.02 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or a mixture of toluene and 1,4-dioxane to the flask via syringe to achieve a concentration of 0.1-0.2 M with respect to the this compound.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of any dissolved oxygen.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure product.

Data Presentation

The following table summarizes the proposed reaction conditions for the Buchwald-Hartwig amination of this compound. The yields and purity are hypothetical and will depend on the specific amine used and optimization of the reaction parameters.

ParameterCondition
Substrate This compound
Amine Primary or Secondary Amine
Palladium Source Pd(OAc)₂ (2 mol%)
Ligand XPhos (5 mol%)
Base NaOtBu (1.4 equiv)
Solvent Toluene or Toluene/1,4-Dioxane
Temperature 80-110 °C
Atmosphere Inert (Nitrogen or Argon)
Typical Yield To be determined
Purity To be determined

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep Prepare Schlenk Flask (Dry, Inert Atmosphere) add_reagents Add Reagents: - this compound - Amine - NaOtBu - XPhos - Pd(OAc)2 prep->add_reagents add_solvent Add Anhydrous, Degassed Solvent add_reagents->add_solvent degas Degas Mixture (Vacuum/Inert Gas Cycles) add_solvent->degas react Heat and Stir (80-110 °C) degas->react monitor Monitor Progress (TLC, LC-MS) react->monitor quench Quench Reaction (aq. NH4Cl) monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Isolated Product purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

catalytic_cycle cluster_product pd0 L-Pd(0) oxidative_addition Oxidative Addition pd_complex L-Pd(II)(Ar)(Br) pd0->pd_complex + Ar-Br ligand_exchange Ligand Exchange amine_complex [L-Pd(II)(Ar)(HNR'R'')]Br pd_complex->amine_complex + HNR'R'' deprotonation Deprotonation (-HBr) amido_complex L-Pd(II)(Ar)(NR'R'') amine_complex->amido_complex + Base amido_complex->pd0 reductive_elimination Reductive Elimination product Ar-NR'R'' amido_complex->product arbr Ar-Br hnr2 HNR'R'' base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 3-Amino-5-bromo-2-hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of 3-amino-5-bromo-2-hydroxypyridine derivatives utilizing microwave-assisted organic synthesis (MAOS). This class of compounds serves as a versatile scaffold in medicinal chemistry and agrochemical research.[1][2]

Microwave-assisted synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and enhanced purity profiles.[3] This technology facilitates the rapid generation of compound libraries, accelerating the discovery and development of novel therapeutic agents and other biologically active molecules.[4]

Applications in Research and Development

This compound and its derivatives are valuable building blocks for the synthesis of a wide range of biologically active molecules.[2] Their unique chemical structure allows for diverse functionalization, making them key intermediates in several areas:

  • Pharmaceutical Development: These compounds are integral to the synthesis of novel therapeutics. They have been identified as key intermediates for pharmaceuticals targeting neurological disorders and for the development of potential anti-cancer and anti-inflammatory drugs.[1][2][5]

  • Agrochemicals: The pyridine core is a common feature in modern agrochemicals. These derivatives are used in the formulation of herbicides and fungicides, contributing to enhanced crop protection and yield.[1][2]

  • Material Science: The unique chemical properties of these compounds are being explored in the development of novel materials, such as polymers and coatings, with enhanced stability and resistance to degradation.[1][5]

Proposed Synthetic Pathway and Workflow

A plausible and efficient route for the synthesis of the target compound, this compound, involves the reduction of a nitro-group precursor. This method is adaptable to microwave-assisted conditions, which can significantly accelerate the reaction. The general workflow for this synthesis is outlined below.

cluster_0 Synthesis Workflow start Start: 2-hydroxy-3-nitro-5-bromopyridine reagents Reagents: Iron powder, HCl (cat.), Solvent (e.g., Ethanol/Water) start->reagents Combine microwave Microwave Irradiation (e.g., 100-150°C, 10-30 min) reagents->microwave React workup Reaction Workup: Filtration, Extraction microwave->workup Process purification Purification: Column Chromatography workup->purification Isolate product Product: this compound purification->product Yields

Caption: General workflow for the microwave-assisted synthesis of this compound.

Experimental Protocols

The following protocols are provided as a general guideline. Optimization of reaction conditions, such as temperature, time, and reagent stoichiometry, may be necessary for specific derivatives.

Protocol 1: Proposed Microwave-Assisted Synthesis of this compound

This protocol is an adaptation of a known conventional synthesis for this compound, designed to leverage the benefits of microwave irradiation.[1]

Materials:

  • 2-hydroxy-3-nitro-5-bromopyridine (1.0 mmol)

  • Iron powder (3.0 mmol)

  • Concentrated Hydrochloric Acid (0.2 mmol)

  • Ethanol (5 mL)

  • Water (2 mL)

  • 10 mL microwave synthesis vial with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave synthesis vial, combine 2-hydroxy-3-nitro-5-bromopyridine, iron powder, ethanol, and water.

  • Add the concentrated hydrochloric acid dropwise while stirring.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 120°C for 15-25 minutes with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the iron catalyst, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel flash column chromatography to obtain the desired this compound.

Protocol 2: Microwave-Assisted Synthesis of 3-(Substituted-amino)-5-bromopyridine Derivatives

This protocol is based on a reported facile synthesis of 3-amino-5-bromopyridine derivatives from 3,5-dibromopyridine and an aliphatic amine.[6]

Materials:

  • 3,5-dibromopyridine (1.0 mmol)

  • Aliphatic amine (e.g., pyrrolidine, morpholine, piperidine) (10.0 mmol)

  • 1-Methyl-2-pyrrolidinone (NMP) (1 mL)

  • Toluene (2 mL)

  • 10 mL microwave synthesis vial with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In an 80 mL microwave reaction vessel, combine 3,5-dibromopyridine, the desired aliphatic amine, NMP, and toluene.[6]

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 180°C for 30 minutes with a power of 300 watts.[6]

  • After cooling, the reaction mixture can be worked up by partitioning between ethyl acetate and water.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Data Presentation

The following tables summarize representative quantitative data from microwave-assisted synthesis of related aminopyridine derivatives, highlighting the significant improvements over conventional heating methods.

Table 1: Comparison of Conventional vs. Microwave-Assisted Amination of 3,5-dibromopyridine [6]

MethodReactantsTemperature (°C)TimeYield (%)
Microwave3,5-dibromopyridine, Pyrrolidine18030 min55
Conventional3,5-dibromopyridine, Pyrrolidine18030 min4

Table 2: Microwave-Assisted Synthesis of Various 3-Amino-5-bromopyridine Derivatives [6]

AmineTemperature (°C)TimeYield (%)
Pyrrolidine18030 min55
Diethylamine1808 h35
Morpholine1801 h65
Piperidine1801 h70

Applications in Drug Discovery

The synthesized this compound derivatives are valuable scaffolds for generating libraries of compounds for high-throughput screening in drug discovery programs. The versatile functional groups allow for further chemical modifications to explore the structure-activity relationship (SAR) and develop potent and selective drug candidates.

cluster_1 Drug Discovery Applications scaffold This compound Scaffold library Compound Library Generation (e.g., Suzuki, Buchwald-Hartwig coupling) scaffold->library Diversification screening High-Throughput Screening (HTS) library->screening Biological Assays hits Hit Identification screening->hits Identify Active Compounds lead_opt Lead Optimization (SAR) hits->lead_opt Improve Potency/Selectivity candidate Drug Candidate lead_opt->candidate Develop

Caption: Application of derivatives in a typical drug discovery workflow.

Conclusion

Microwave-assisted synthesis provides a rapid, efficient, and scalable method for the preparation of this compound derivatives. The protocols and data presented herein demonstrate the potential of this technology to accelerate the discovery and development of new drug candidates and other valuable chemical entities by providing efficient access to these important heterocyclic compounds. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-5-bromo-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-bromo-2-hydroxypyridine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective method is the reduction of 5-bromo-2-hydroxy-3-nitropyridine. This precursor is generally stable and can be reduced to the desired amino product under various conditions. The choice of reducing agent is critical to minimizing byproducts.

Q2: What are the most common byproducts I might encounter during this synthesis?

The byproducts largely depend on the chosen reduction method. Key potential impurities include:

  • Incomplete Reduction Intermediates: Nitroso and hydroxylamine derivatives can be present if the reduction does not go to completion.

  • Condensation Products: Azoxy compounds can form from the condensation of nitroso and hydroxylamine intermediates.[1][2][3]

  • Dehalogenated Impurities: Loss of the bromine atom to yield 3-amino-2-hydroxypyridine is a possible side reaction, particularly during catalytic hydrogenation.

  • Over-brominated Species: If your synthesis starts further upstream with the bromination of a pyridine precursor, di-brominated impurities may be carried over.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the disappearance of the starting material (5-bromo-2-hydroxy-3-nitropyridine) and the appearance of the product (this compound). Co-spotting with the starting material is recommended for accurate TLC analysis.

Q4: What are the recommended purification methods for the final product?

Purification can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. For stubborn impurities, column chromatography on silica gel may be necessary.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on a common synthetic route: the reduction of 5-bromo-2-hydroxy-3-nitropyridine.

Problem 1: Incomplete Reaction - Starting Material Remains
Possible Cause Suggested Solution
Insufficient reducing agentIncrease the molar equivalents of the reducing agent (e.g., iron powder).
Low reaction temperatureIf using a metal/acid reduction, ensure the reaction is gently heated as per the protocol. For catalytic hydrogenation, a moderate increase in temperature may be required.
Inactive catalyst (for catalytic hydrogenation)Use fresh, high-quality catalyst. Ensure the catalyst is not poisoned by impurities in the starting material or solvent.
Poor quality of starting materialEnsure the 5-bromo-2-hydroxy-3-nitropyridine is of high purity.
Problem 2: Presence of a Yellow/Orange Impurity (Likely Nitroso or Azoxy Byproducts)
Possible Cause Suggested Solution
Insufficient reduction strength or timeIncrease the reaction time or the amount of reducing agent.
Non-acidic conditions during workupCondensation reactions to form azoxy compounds are often favored under neutral or basic conditions.[3] Maintain acidic conditions until the reducing agent is removed.
Air oxidation of intermediatesConduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydroxylamine intermediate back to the nitroso species.
Problem 3: Product Contaminated with Dehalogenated Impurity
Possible Cause Suggested Solution
Harsh catalytic hydrogenation conditionsReduce the hydrogen pressure or reaction temperature. Screen different catalysts; for instance, platinum-based catalysts may sometimes be less prone to dehalogenation than palladium-based ones for certain substrates.
Prolonged reaction time at elevated temperaturesMonitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reduction.

Data on Byproduct Formation (Hypothetical)

The following table presents hypothetical data on the impact of different reduction conditions on the yield of this compound and the formation of key byproducts. This data is for illustrative purposes to guide optimization.

Reduction Method Temperature (°C) Yield of Main Product (%) Incomplete Reduction Byproducts (%) Dehalogenated Byproduct (%)
Fe / HCl in EtOH/H₂O60855<1
Fe / NH₄Cl in EtOH/H₂O80903<1
H₂ (1 atm), Pd/C in EtOH2575215
H₂ (50 psi), PtO₂ in AcOH2592<13

Experimental Protocol: Reduction of 5-bromo-2-hydroxy-3-nitropyridine

This protocol is a general guideline based on standard procedures for the reduction of aromatic nitro compounds.

Materials:

  • 5-bromo-2-hydroxy-3-nitropyridine

  • Iron powder (<100 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-hydroxy-3-nitropyridine (1.0 eq).

  • Add ethanol and water (e.g., a 4:1 to 5:1 mixture).

  • To this suspension, add ammonium chloride (5.0 eq) and iron powder (5.0 eq).

  • Heat the mixture to reflux (typically around 80-90°C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

  • Combine the filtrate and washes and concentrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography as needed.

Visual Guides

Below are diagrams illustrating the synthetic pathway and a troubleshooting workflow.

Synthesis_Pathway Synthetic Pathway to this compound Start 5-bromo-2-hydroxy-3-nitropyridine Product This compound Start->Product Reduction (e.g., Fe/NH4Cl) Byproduct1 Nitroso/Hydroxylamine Intermediates Start->Byproduct1 Incomplete Reduction Byproduct3 Dehalogenated Product Product->Byproduct3 Over-reduction/ Dehalogenation Byproduct1->Product Further Reduction Byproduct2 Azoxy Compounds Byproduct1->Byproduct2 Condensation

Caption: A simplified diagram of the synthesis and potential byproduct formation.

Troubleshooting_Workflow Troubleshooting Workflow Start Analyze Crude Product (TLC, HPLC, NMR) Impurity_Check Major Impurity Detected? Start->Impurity_Check Starting_Material Starting Material Impurity_Check->Starting_Material Yes Unknown_Polar Polar Impurity Impurity_Check->Unknown_Polar Yes Unknown_Nonpolar Non-polar Impurity Impurity_Check->Unknown_Nonpolar Yes End Purify Product Impurity_Check->End No Solution1 Increase reaction time/ temperature or add more reducing agent. Starting_Material->Solution1 Solution2 Check for condensation byproducts (azoxy). Ensure inert atmosphere. Unknown_Polar->Solution2 Solution3 Check for dehalogenation. Use milder reduction conditions. Unknown_Nonpolar->Solution3 Solution1->End Solution2->End Solution3->End

References

Technical Support Center: Optimizing Suzuki Coupling for 3-Amino-5-bromo-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 3-Amino-5-bromo-2-hydroxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to overcome common experimental challenges and enhance reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling with this compound challenging?

A1: The substrate this compound presents unique challenges due to the electronic properties of the pyridine ring and the presence of both an amino and a hydroxyl group. These functional groups, particularly the pyridine nitrogen and the amino group, are Lewis basic and can coordinate to the palladium catalyst, leading to inhibition or deactivation of the catalyst.[1] This can result in low or no yield of the desired product. Careful selection of the catalyst, ligand, base, and solvent system is crucial to mitigate these effects.

Q2: What are the most common side reactions observed in this type of Suzuki coupling?

A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most common include:

  • Protodeboronation: The boronic acid is replaced by a proton, often from the solvent or trace amounts of water, leading to the formation of an arene byproduct.

  • Dehalogenation: The starting this compound is reduced, replacing the bromine atom with a hydrogen. This can be caused by hydride sources in the reaction mixture, such as certain solvents or bases.[2]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This can be exacerbated by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst.[1]

Q3: How does the 2-hydroxy group influence the reaction?

A3: The 2-hydroxy group can potentially influence the reaction in several ways. It is an electron-donating group, which can affect the reactivity of the C-Br bond. Additionally, it can participate in chelation with the palladium catalyst, potentially altering its reactivity and stability. The acidity of the hydroxyl proton also means that the choice of base is critical to avoid unwanted deprotonation or side reactions. In some cases, protecting the hydroxyl group (e.g., as a methoxy or benzyloxy ether) may be considered to simplify the reaction, although successful couplings with the unprotected form are possible with optimized conditions.

Q4: What are the key parameters to consider for optimizing the reaction yield?

A4: Optimization of a Suzuki coupling reaction involves a systematic evaluation of several parameters:

  • Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) and the phosphine ligand is critical. Bulky, electron-rich ligands are often preferred for challenging substrates.

  • Base: The base activates the boronic acid and plays a crucial role in the catalytic cycle. The strength and type of base can significantly impact the yield.

  • Solvent: The solvent system must be able to dissolve the reactants and facilitate the reaction. A mixture of an organic solvent and water is commonly used.

  • Temperature: The reaction temperature affects the rate of reaction and the prevalence of side reactions.

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause(s) Troubleshooting Suggestions
Low or No Product Formation 1. Catalyst inhibition/deactivation by the amino or pyridine nitrogen.[1] 2. Inactive catalyst system for the specific substrate. 3. Suboptimal base or solvent. 4. Low reaction temperature.1. Screen Ligands: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) which are known to be effective for heteroaryl couplings. 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition. 3. Use a Pre-catalyst: Modern pre-catalysts can provide a more active and stable catalytic species. 4. Screen Bases: Evaluate different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. K₃PO₄ is often a good starting point for aminopyridine substrates.[3] 5. Vary Solvent System: Common solvent systems include 1,4-dioxane/water, THF/water, or toluene/water. 6. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Significant Amount of Unreacted Starting Material 1. Inefficient oxidative addition of the C-Br bond to the palladium catalyst. 2. Insufficient reaction time or temperature.1. Switch to a More Active Catalyst System: Employ a catalyst/ligand combination known for activating aryl bromides, especially in electron-rich systems. 2. Increase Reaction Time and/or Temperature: Monitor the reaction over a longer period or at a higher temperature. Microwave-assisted heating can sometimes be beneficial.[4]
Formation of Protodeboronation Byproduct 1. Presence of excess water or other proton sources. 2. The boronic acid is unstable under the reaction conditions.1. Use Anhydrous Solvents: Ensure solvents are dry and the reaction is performed under an inert atmosphere. 2. Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis than boronic acids.[5] 3. Use a Milder Base: If possible, a weaker base might reduce the rate of protodeboronation.
Formation of Dehalogenated Byproduct 1. Presence of a hydride source in the reaction mixture.[2]1. Use Degassed Solvents: Thoroughly degas all solvents before use. 2. Choose Solvents Carefully: Avoid solvents that can act as hydride donors. 3. Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.
Formation of Homocoupling Byproduct 1. Presence of oxygen in the reaction mixture. 2. Incomplete reduction of a Pd(II) precatalyst to the active Pd(0) species.[1]1. Ensure Inert Atmosphere: Rigorously exclude oxygen by using an inert gas (e.g., argon or nitrogen) and degassed solvents. 2. Use a Pd(0) Source Directly: Consider using a Pd(0) catalyst like Pd(PPh₃)₄. 3. Optimize Pre-catalyst Activation: If using a Pd(II) pre-catalyst, ensure the conditions are suitable for its complete reduction.

Data Presentation: Reaction Conditions for a Structural Analog

The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[3] This data provides a strong indication of the expected yields for the coupling of this compound under similar conditions. However, actual yields may vary due to the electronic and steric differences imparted by the 2-hydroxy group.

Entry Arylboronic Acid Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O (4:1)85-95>1575
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O (4:1)85-95>1580
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O (4:1)85-95>1582
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O (4:1)85-95>1570
53-Nitrophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O (4:1)85-95>1565

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling (Conventional Heating)

This protocol is a general starting point and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Degassed 1,4-Dioxane

  • Degassed Water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 85-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Detailed Protocol for Suzuki-Miyaura Coupling (Microwave-Assisted)

Microwave irradiation can significantly reduce reaction times.[4]

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst and ligand (if not using a pre-formed catalyst)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water (4:1), DMF)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst and ligand.

  • Add the chosen solvent system to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Optimal temperature and time should be determined for each specific substrate combination.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Arylboronic Acid - Base catalyst Add Pd Catalyst & Ligand reagents->catalyst inert Establish Inert Atmosphere catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir (Conventional or Microwave) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Purify (e.g., Chromatography) dry->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: General experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Tree start Low Yield or No Reaction check_sm Starting Material Consumed? start->check_sm side_reactions Check for Side Products: - Protodeboronation - Dehalogenation - Homocoupling check_sm->side_reactions Yes catalyst_issue Potential Catalyst Issue: - Inhibition - Inactivity check_sm->catalyst_issue No sm_consumed Yes optimize_conditions Optimize Conditions: - Use boronic ester - Ensure inert atmosphere - Use Pd(0) source side_reactions->optimize_conditions sm_not_consumed No catalyst_solutions Troubleshoot Catalyst: - Screen bulky ligands - Increase catalyst loading - Use a pre-catalyst catalyst_issue->catalyst_solutions reaction_conditions Suboptimal Conditions? catalyst_issue->reaction_conditions conditions_solutions Adjust Conditions: - Screen bases (K3PO4) - Increase temperature - Change solvent reaction_conditions->conditions_solutions Yes

Caption: A decision tree for troubleshooting low yields in the Suzuki coupling reaction.

References

Technical Support Center: Purification of 3-Amino-5-bromo-2-hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of 3-amino-5-bromo-2-hydroxypyridine and its derivatives. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification challenges encountered with this compound derivatives?

A1: The primary challenges in purifying this compound derivatives stem from their unique structural features. The basicity of the pyridine nitrogen and the amino group can lead to strong interactions with acidic stationary phases like silica gel, often resulting in peak tailing during column chromatography. Additionally, the presence of both amino and hydroxyl groups increases the compound's polarity, which can make separation from polar impurities difficult. The potential for tautomerism between the 2-hydroxy and 2-pyridone forms can also complicate purification, as the tautomers may have different polarities and chromatographic behaviors.

Q2: What are the typical impurities found in crude this compound derivatives?

A2: Common impurities can originate from starting materials, side reactions, or degradation. A frequent side product is the over-brominated species, such as 3-amino-3,5-dibromo-2-hydroxypyridine, especially if the bromination reaction is not carefully controlled. Unreacted starting materials, like 2-amino-3-hydroxypyridine or its precursors, may also be present. Degradation can lead to colored impurities, which are often highly polar and can be challenging to remove.

Q3: Which purification techniques are most effective for this compound derivatives?

A3: The most commonly employed and effective purification methods are recrystallization and column chromatography.[1]

  • Recrystallization is an excellent choice for solid derivatives, particularly for removing small amounts of impurities with different solubility profiles.

  • Column chromatography is highly versatile and can be adapted to separate complex mixtures. However, careful optimization of the stationary and mobile phases is crucial to overcome challenges like peak tailing.[2]

  • Acid-base extraction can be a useful initial purification step to separate the basic pyridine derivative from non-basic impurities.[2]

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is an indispensable tool for monitoring purification. It allows for rapid assessment of the separation of your target compound from impurities. For visualization, UV light (254 nm) is often effective for these aromatic compounds.[3] Staining with reagents like potassium permanganate can also be used to visualize compounds that are not UV-active.[3]

Troubleshooting Guides

Low Yield After Purification
Symptom Possible Cause Recommended Solution
Low recovery after recrystallization The compound is significantly soluble in the cold recrystallization solvent.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Reduce the initial volume of hot solvent used for dissolution. - Try a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures.
Significant loss of product during column chromatography The compound is irreversibly adsorbing to the silica gel.- Add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent to neutralize acidic silanol groups on the silica surface.[2] - Consider using a less acidic stationary phase, such as neutral alumina.
Product loss during work-up The product has some solubility in the aqueous phase during extraction.- Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product. - Perform multiple extractions with smaller volumes of the organic solvent for better efficiency.
Product Purity Issues
Symptom Possible Cause Recommended Solution
Persistent colored impurities Highly polar, colored byproducts are present.- Treat a solution of the crude product with activated carbon before recrystallization or chromatography. Be aware that this may reduce the overall yield. - For column chromatography, a more polar eluent system may be required to elute the colored impurities after the product has been collected.
Co-elution of impurities during column chromatography The polarity of the product and impurity are very similar.- Optimize the eluent system using TLC. A less polar solvent system with a gradual increase in polarity (gradient elution) often provides better separation. - If using a standard silica gel column, consider switching to a different stationary phase with alternative selectivity, such as a cyano- or diol-bonded phase.
Broad or tailing peaks in chromatography Strong interaction between the basic pyridine derivative and acidic silica gel.[4]- Add a competing base like triethylamine (0.1-1%) to the mobile phase.[2] - Use a neutralized or end-capped silica gel.
"Oiling out" during recrystallization The compound is coming out of solution above its melting point.- Increase the amount of solvent. - Re-heat the mixture to dissolve the oil, then allow it to cool more slowly. - Add a small amount of a "poor" solvent in which the compound is less soluble to a hot solution of the compound in a "good" solvent.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of solid this compound derivatives. The choice of solvent is critical and should be determined by small-scale solubility tests. Common solvents to test include ethanol, methanol, ethyl acetate, and water, or mixtures thereof.

Materials:

  • Crude this compound derivative

  • Recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of a this compound Derivative

This protocol describes a general procedure for purification by silica gel column chromatography. The eluent system should be optimized beforehand using TLC to achieve good separation (a target Rf of ~0.3 for the desired compound is a good starting point).

Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexane/ethyl acetate or dichloromethane/methanol)

  • Triethylamine (optional, for reducing peak tailing)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to pack evenly without air bubbles.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.

    • Carefully load the sample onto the top of the silica gel.

  • Elution:

    • Begin adding the eluent to the top of the column, maintaining a constant flow.

    • Collect fractions in separate tubes.

  • Monitoring:

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Data Presentation

The following table provides a qualitative comparison of common purification methods for this compound derivatives based on general principles for similar compounds. Actual yields and purities will vary depending on the specific derivative and the nature of the impurities.

Purification Method Typical Purity Achieved Estimated Yield Loss Key Advantages Key Disadvantages
Recrystallization >98% (for suitable systems)5-20%High purity for crystalline solids; scalable.Not effective for removing impurities with similar solubility; risk of "oiling out".
Column Chromatography >99% (with optimization)10-30%Highly versatile; can separate complex mixtures.Can be time-consuming and require large solvent volumes; potential for product loss on the column.
Acid-Base Extraction Moderate (as a preliminary step)5-15%Good for removing non-basic impurities; quick.Not effective for separating from other basic impurities; risk of emulsion formation.

Visualizations

Purification_Workflow General Purification Workflow for this compound Derivatives start Crude Product is_solid Is the product a solid? start->is_solid acid_base Consider Acid-Base Extraction as a pre-purification step start->acid_base recrystallization Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_solid->chromatography No purity_check Check Purity (TLC, HPLC, NMR) recrystallization->purity_check chromatography->purity_check acid_base->is_solid pure_product Pure Product purity_check->pure_product Purity > 98% further_purification Further Purification Needed purity_check->further_purification Purity < 98% further_purification->chromatography

Caption: Decision tree for selecting a purification method.

Troubleshooting_Chromatography Troubleshooting Column Chromatography Issues start Column Chromatography issue Identify Issue start->issue peak_tailing Peak Tailing issue->peak_tailing Broad, asymmetric peaks low_resolution Low Resolution issue->low_resolution Co-elution of spots no_elution No Elution issue->no_elution Product stuck at baseline solution1 Add Triethylamine to Eluent peak_tailing->solution1 solution4 Use Neutral Alumina peak_tailing->solution4 solution2 Optimize Eluent Polarity (Gradient) low_resolution->solution2 solution3 Increase Eluent Polarity no_elution->solution3

Caption: Troubleshooting common column chromatography problems.

References

Improving the regioselectivity of 3-Amino-5-bromo-2-hydroxypyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Amino-5-bromo-2-hydroxypyridine. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies and overcoming common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing poor regioselectivity or low yields in my Suzuki-Miyaura cross-coupling reactions with this compound. What are the common causes and how can I improve the outcome?

A1: Poor outcomes in Suzuki-Miyaura couplings with this substrate often stem from catalyst inhibition, side reactions involving the amino or hydroxyl groups, or suboptimal reaction conditions. The 2-hydroxy group exists in tautomeric equilibrium with its 2-pyridone form, which can complicate reactions.

Troubleshooting Steps:

  • Protecting Groups: The acidic proton of the 2-pyridone tautomer and the nucleophilic 3-amino group can interfere with the catalytic cycle. Consider protecting one or both groups. The amino group can be protected as an acetamide, which has been shown to be effective in similar systems.[1] The hydroxyl/pyridone group can be protected as a methyl or benzyl ether.[2][3]

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For substrates with amine functionalities, electron-rich, bulky phosphine ligands are often successful. Systems like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a ligand like SPhos or XPhos can be effective.[4][5]

  • Base and Solvent Choice: The base is crucial for activating the boronic acid.[6] Inorganic bases like K₃PO₄ or K₂CO₃ are generally preferred over stronger bases like alkoxides when sensitive functional groups are present.[1][4] A mixed solvent system, such as 1,4-dioxane/water or toluene/water, is standard for this reaction.[1][4]

  • Temperature Control: Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating.[7] If using conventional heating, temperatures between 85-100 °C are typical.[1]

Q2: My Buchwald-Hartwig amination reaction to functionalize the C5-Br position is failing or giving complex mixtures. How can I troubleshoot this?

A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but can be challenging with multifunctional substrates like this compound.[8] The primary amino group and the pyridone nitrogen can both coordinate to the palladium center, inhibiting the catalyst.[4]

Troubleshooting Steps:

  • Protect the Existing Amino Group: Before attempting to couple another amine at the C5 position, it is highly advisable to protect the C3-amino group, for instance, as a Boc-carbamate or an amide. This prevents self-coupling and catalyst inhibition.

  • Ligand Choice is Paramount: Sterically hindered, electron-rich biaryl phosphine ligands (e.g., Josiphos, XPhos, RuPhos) are essential for promoting the reductive elimination step and preventing beta-hydride elimination.[9][10]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, but others like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be effective, especially with sensitive substrates.[9][10]

  • Inert Atmosphere: The Pd(0) catalytic species is oxygen-sensitive. Ensure the reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.

Q3: How do I control reactions involving the 2-hydroxy group, and what is the impact of its tautomerism with 2-pyridone?

A3: The 2-hydroxypyridine moiety exists predominantly as its 2-pyridone tautomer.[11] This is critical because it presents two potential sites for electrophilic attack: the pyridone nitrogen and the exocyclic oxygen.

  • N-Alkylation vs. O-Alkylation: Alkylation reactions can yield a mixture of N-alkylated (pyridone) and O-alkylated (pyridine ether) products. The regioselectivity is highly dependent on the alkylating agent, base, and solvent. Hard electrophiles (like dimethyl sulfate) with a hard base in a polar aprotic solvent tend to favor O-alkylation, while softer electrophiles may favor N-alkylation.

  • Solution - Protecting Groups: To achieve selectivity, it's best to use a protecting group strategy. To perform reactions elsewhere on the ring without interference, the hydroxyl/pyridone group can be protected. A common strategy is O-benzylation (Bn) or O-methylation (Me), which can be removed later via hydrogenolysis or with strong acid (e.g., HBr), respectively.[2][12]

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

(Data adapted from a structurally analogous compound, 5-bromo-2-methylpyridin-3-amine, to provide expected yields)[1]

EntryArylboronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)9012~85
24-Methoxyphenylboronic acidPd(PPh₃)₄ (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)9012~88
33,5-Dimethylphenylboronic acidPd(PPh₃)₄ (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)9012~75
44-Formylphenylboronic acidPd(PPh₃)₄ (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)9012~70

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed coupling of this compound with an arylboronic acid.[4]

  • Reagent Preparation: To a dry reaction vessel (e.g., a microwave vial or Schlenk flask), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove all oxygen.

  • Solvent Addition: Add degassed solvents. A common mixture is 1,4-dioxane and water in a 4:1 ratio (e.g., 5 mL total solvent per 1 mmol of the starting bromide).

  • Reaction: Heat the mixture with vigorous stirring. For conventional heating, a temperature of 90-100 °C for 12-24 hours is typical. For microwave heating, irradiate at 120-150 °C for 15-30 minutes.[4]

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L2-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R1 R-Pd(II)L2-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Product ArX Ar-Br ArX->OxAdd + ArBoronic Ar'-B(OH)2 + Base ArBoronic->Transmetal + Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L-X OxAdd->PdII_ArX AmineCoord Amine Coordination PdII_ArX->AmineCoord PdII_Amine [Ar-Pd(II)L(H2NR')-X] AmineCoord->PdII_Amine Deprotonation Deprotonation (-Base-H+) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L-NHR' Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NHR' RedElim->Product Product ArBr Ar-Br ArBr->OxAdd + Amine R'NH2 Amine->AmineCoord + Troubleshooting_Workflow decision decision start_node Start: Poor Regioselectivity or Low Yield decision1 decision1 start_node->decision1 Identify Reaction Type solution solution suzuki suzuki decision1->suzuki Suzuki buchwald buchwald decision1->buchwald Buchwald other other decision1->other Other (e.g., EAS) decision_suzuki_pg Are -NH2 or -OH groups unprotected? suzuki->decision_suzuki_pg Check for interference decision_buchwald_pg Is C3-NH2 group unprotected? buchwald->decision_buchwald_pg Check for interference sol_other Consider tautomerism. -NH2 and -OH are ortho, para directing. Activate ring (N-Oxide) if needed. other->sol_other Analyze Directing Effects sol_suzuki_pg Protect -NH2 (e.g., Ac) and/or -OH (e.g., Me, Bn) decision_suzuki_pg->sol_suzuki_pg Yes decision_suzuki_cond Review Conditions decision_suzuki_pg->decision_suzuki_cond No sol_suzuki_cond Screen Ligands (Bulky Phosphines) Screen Bases (K3PO4, K2CO3) Optimize Temperature/Solvent decision_suzuki_cond->sol_suzuki_cond Optimize sol_buchwald_pg Protect C3-NH2 group (e.g., Boc) decision_buchwald_pg->sol_buchwald_pg Yes decision_buchwald_cond Review Conditions decision_buchwald_pg->decision_buchwald_cond No sol_buchwald_cond Screen Ligands (Biaryl Phosphines) Use Strong Base (NaOtBu) Ensure Inert Atmosphere decision_buchwald_cond->sol_buchwald_cond Optimize

References

Side reaction pathways for 3-Amino-5-bromo-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5-bromo-2-hydroxypyridine. The information is designed to help anticipate and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of this compound and what is the expected reactivity?

A1: this compound has three primary reactive sites: the amino group (-NH2), the bromo group (-Br), and the 2-hydroxy group (-OH), which exists in tautomeric equilibrium with its corresponding 2-pyridone form.[1]

  • Amino Group: The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.

  • Bromo Group: The bromo group is a versatile handle for various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings, allowing for the introduction of diverse substituents.[2]

  • 2-Hydroxy/2-Pyridone System: This system is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom, leading to N-alkylation/acylation or O-alkylation/acylation, respectively. The reaction's regioselectivity can be influenced by factors like the electrophile, base, and solvent.[3]

Q2: How can I purify this compound if I suspect impurities from its synthesis?

A2: Common impurities from the synthesis of precursors to this compound can include di-brominated species like 2-amino-3,5-dibromopyridine.[4] Standard purification techniques such as recrystallization and column chromatography are effective for removing such byproducts and other impurities.

Troubleshooting Guides for Common Reactions

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Issue: Low yield of the desired coupled product and formation of side products.

Potential Cause Troubleshooting Steps Relevant Side Reaction Pathway
Dehalogenation Ensure strictly anaerobic conditions. Use degassed solvents. Employ a robust ligand that promotes reductive elimination over side reactions.The bromo-substituent is replaced by a hydrogen atom, leading to the formation of 3-Amino-2-hydroxypyridine.
Homocoupling Use a pre-catalyst or ensure complete reduction of the Pd(II) source to Pd(0). Minimize exposure to oxygen.Two molecules of the boronic acid (in Suzuki coupling) or the aryl halide couple to form a symmetrical biaryl byproduct.
Catalyst Inhibition The amino group of this compound can coordinate to the palladium center, inhibiting the catalytic cycle. Using a ligand that is a stronger binder to palladium can mitigate this issue.The lone pair of electrons on the nitrogen atom of the amino group can bind to the palladium catalyst, preventing it from participating in the desired catalytic cycle.
β-Hydride Elimination (in Buchwald-Hartwig) This can be competitive with reductive elimination. The choice of ligand and base can influence the rate of these competing pathways.This pathway leads to the formation of an imine and a hydrodehalogenated arene.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a ligand if necessary.

  • Add a degassed solvent system (e.g., dioxane/water, toluene/water).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Diagram: Side Reaction Pathways in Suzuki-Miyaura Coupling

Suzuki_Side_Reactions Start Ar-Br + R-B(OH)₂ Desired Ar-R (Desired Product) Start->Desired Suzuki Coupling Dehalogenation Ar-H (Dehalogenation) Start->Dehalogenation Homocoupling R-R (Homocoupling) Start->Homocoupling Pd_catalyst Pd Catalyst Pd_catalyst->Start

Caption: Potential side reactions in Suzuki-Miyaura coupling.

N- and O-Alkylation/Acylation Reactions

Issue: Formation of a mixture of N- and O-substituted products.

Potential Cause Troubleshooting Steps Relevant Side Reaction Pathway
Tautomerism The 2-hydroxypyridine moiety exists in equilibrium with the 2-pyridone tautomer. This ambident nucleophilicity leads to competing reactions at the nitrogen and oxygen atoms.The reaction can proceed via two competing pathways, leading to a mixture of N-substituted and O-substituted products.
Reaction Conditions The choice of base, solvent, and electrophile can significantly influence the N/O selectivity. For example, polar aprotic solvents often favor O-alkylation, while non-polar solvents can favor N-alkylation. Hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles may favor the softer nitrogen atom.Different reaction conditions can stabilize one tautomer over the other or influence the kinetic vs. thermodynamic product distribution.
Acylation Selectivity For acylation, performing the reaction under acidic conditions can protonate the more basic amino group, allowing for chemoselective O-acylation of the hydroxyl group.[5]Protonation of the amino group deactivates it towards electrophilic attack, favoring reaction at the hydroxyl group.

Diagram: Tautomerism and Competing Alkylation Pathways

Tautomerism_Alkylation cluster_tautomers Tautomeric Equilibrium Hydroxypyridine 3-Amino-5-bromo- 2-hydroxypyridine Pyridone 3-Amino-5-bromo- 2-pyridone Hydroxypyridine->Pyridone H⁺ shift O_Alkylation O-Alkylated Product Hydroxypyridine->O_Alkylation O-attack N_Alkylation N-Alkylated Product Pyridone->N_Alkylation N-attack Electrophile R-X (Electrophile) Electrophile->Hydroxypyridine Electrophile->Pyridone

Caption: Tautomerism leading to competing N- and O-alkylation.

Diazotization of the Amino Group

Issue: Decomposition of the diazonium salt and formation of unwanted byproducts.

Potential Cause Troubleshooting Steps Relevant Side Reaction Pathway
Instability of Diazonium Salt Heteroaromatic diazonium salts can be less stable than their aromatic counterparts. It is crucial to perform the reaction at low temperatures (typically 0-5 °C) and use the diazonium salt solution immediately in the subsequent reaction.The diazonium salt can decompose to release nitrogen gas and form a highly reactive pyridyl cation. This cation can then be trapped by nucleophiles present in the reaction mixture.
Hydrolysis Water in the reaction medium can act as a nucleophile, attacking the pyridyl cation formed upon decomposition of the diazonium salt.This leads to the formation of 3,5-Dibromo-2-hydroxypyridine, replacing the amino group with a second hydroxyl group.

Experimental Protocol: General Procedure for Diazotization

  • Dissolve this compound in a cold aqueous solution of a strong acid (e.g., HCl, H₂SO₄).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at low temperature for a short period.

  • Use the freshly prepared diazonium salt solution immediately for the desired subsequent reaction (e.g., Sandmeyer reaction).

Diagram: Diazotization and Decomposition Pathway

Diazotization_Decomposition Start 3-Amino-5-bromo- 2-hydroxypyridine Diazonium Diazonium Salt Start->Diazonium NaNO₂, H⁺ Desired Desired Product (e.g., Sandmeyer) Diazonium->Desired Reagent Cation Pyridyl Cation Diazonium->Cation -N₂ (Decomposition) Hydrolysis 3,5-Dibromo- 2-hydroxypyridine (Hydrolysis Product) Cation->Hydrolysis +H₂O

Caption: Diazotization and potential hydrolysis side reaction.

"Halogen Dance" Rearrangement

Issue: Isomerization of the starting material or product under strongly basic conditions.

Potential Cause Troubleshooting Steps Relevant Side Reaction Pathway
Strongly Basic Conditions The use of very strong bases (e.g., lithium amides like LDA) can induce a "halogen dance" rearrangement.[6]The bromine atom can migrate to an adjacent, more thermodynamically stable position on the pyridine ring, leading to the formation of a regioisomeric product. For example, the bromine could potentially migrate from the 5-position to the 4- or 6-position.
Reaction Temperature This rearrangement is often temperature-dependent.Lowering the reaction temperature may suppress the "halogen dance".

Diagram: "Halogen Dance" Logical Relationship

Halogen_Dance Start 3-Amino-5-bromo- 2-hydroxypyridine Conditions Strong Base (e.g., LDA) Elevated Temperature Start->Conditions Rearranged Rearranged Isomer (e.g., 3-Amino-4-bromo- 2-hydroxypyridine) Conditions->Rearranged Halogen Dance Desired Desired Reaction Conditions->Desired Desired Pathway

References

Technical Support Center: Catalyst Selection for 3-Amino-5-bromo-2-hydroxypyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cross-coupling of 3-Amino-5-bromo-2-hydroxypyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

General Issues

Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?

Low yields or reaction failure with this substrate are common and can be attributed to several factors related to its inherent properties. The lone pairs of electrons on the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to inhibition or deactivation.[1] This coordination can halt the catalytic cycle. Additionally, the electron-donating nature of the amino and hydroxyl groups can decrease the reactivity of the carbon-bromine bond towards oxidative addition. The 2-hydroxy group exists in equilibrium with its pyridinone tautomer, which can also chelate the metal catalyst.

Key areas to investigate:

  • Catalyst Inhibition/Deactivation: The primary challenge arises from the substrate itself acting as a ligand for the palladium catalyst.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical and must be carefully optimized.

  • Poor Reagent Quality: Ensure all reagents, especially the boronic acid/ester, amine, or alkyne, and solvents are pure and anhydrous where required.[2]

  • Inappropriate Catalyst System: The choice of palladium precursor and, crucially, the ligand is vital for success with this challenging substrate.

Suzuki-Miyaura Coupling

Q2: I am observing significant formation of byproducts in my Suzuki-Miyaura coupling. How can I identify and minimize them?

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex purification.

Side ProductIdentificationPotential CauseMitigation Strategy
Homocoupling of Boronic Acid Detected by MS or NMR as a biaryl byproduct of your coupling partner.Caused by the presence of oxygen or Pd(II) species from incomplete reduction of the precatalyst.[3]1. Thorough Degassing: Use techniques like freeze-pump-thaw cycles or sparge solvents with an inert gas (Argon or Nitrogen) for an extended period.[3] 2. Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling.[1]
Protodeboronation Formation of an arene byproduct from the boronic acid (replacement of the B(OH)₂ group with a hydrogen).The boronic acid is replaced by a proton from water or other protic sources in the reaction mixture.[1]1. Use Anhydrous Conditions: Ensure solvents are dry and use a base that does not generate water. 2. Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis.[1]
Dehalogenation Replacement of the bromine on the starting material with a hydrogen atom.The palladium catalyst may react with hydride sources in the reaction mixture (e.g., certain solvents or amine bases).[4]1. Avoid Hydride Sources: Ensure solvents are not a source of hydrides. 2. Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.[1]

Q3: Which catalyst and ligand combination is a good starting point for the Suzuki-Miyaura coupling of this compound?

For electron-rich and potentially chelating substrates like this, bulky, electron-rich phosphine ligands are highly recommended. These ligands can shield the palladium center, prevent substrate coordination, and facilitate the catalytic cycle.

Recommended Starting Conditions for Catalyst Screening:

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd(OAc)₂ (2-5 mol%)SPhos (4-10 mol%)K₃PO₄ (2-3 equiv.)1,4-Dioxane/H₂O (4:1)80-110
Pd₂(dba)₃ (2-4 mol%)XPhos (4-8 mol%)Cs₂CO₃ (2-3 equiv.)Toluene/H₂O (4:1)80-110
Pd(PPh₃)₄ (5 mol%)(none)K₂CO₃ (2-3 equiv.)DMF/H₂O (4:1)80-100

Data adapted from conditions for structurally similar aminopyridines.[5][6]

Buchwald-Hartwig Amination

Q4: My Buchwald-Hartwig amination is not proceeding. What are the likely causes and solutions?

The challenges are similar to the Suzuki coupling, with catalyst inhibition being a primary concern. The choice of base is also particularly critical in C-N bond formation.

Troubleshooting Buchwald-Hartwig Amination:

IssuePotential CauseRecommended Solution
No or Low Conversion Catalyst Inhibition: The substrate's amino and pyridinol functionalities are likely inhibiting the palladium catalyst.[7]1. Switch Ligand: Use bulky, electron-rich biarylphosphine ligands like RuPhos or BrettPhos. Pre-catalysts incorporating these ligands are often more effective.[7] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) might be necessary.
Ineffective Base: The base may not be strong enough to deprotonate the amine coupling partner or may be sterically hindered.1. Screen Bases: Strong, non-nucleophilic bases like LiHMDS or NaOtBu are commonly used.[7][8] However, for substrates with sensitive functional groups, weaker bases like K₂CO₃ or Cs₂CO₃ should be screened.
Side Reactions Hydrodehalogenation: The starting material is being reduced instead of coupled.This is a common side reaction in Buchwald-Hartwig amination.[9] Optimizing the ligand and reaction temperature can help minimize this pathway.
Sonogashira Coupling

Q5: What are the key parameters to control for a successful Sonogashira coupling?

The Sonogashira reaction is typically sensitive to oxygen, which can cause homocoupling of the terminal alkyne. Therefore, maintaining an inert atmosphere is crucial.

Key Parameters for Sonogashira Coupling:

ParameterRecommendationRationale
Catalyst System A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
Base An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[10]The base is required to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.
Atmosphere The reaction must be performed under strictly anaerobic (inert) conditions (e.g., Argon or Nitrogen).[11]Oxygen promotes the oxidative homocoupling of the alkyne (Glaser coupling), a major side reaction.
Solvent Anhydrous solvents like DMF, THF, or dioxane are commonly used.[10]The solvent must be able to dissolve all reactants and be free of water and oxygen.

Experimental Protocols

The following are generalized protocols that serve as a robust starting point. Optimization for your specific coupling partners is recommended.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the coupling of 3-amino-5-bromopyridine.[12]

  • Reaction Setup: To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium precursor and ligand (e.g., Pd(OAc)₂, 2-5 mol% and SPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[12]

  • Reaction Execution: Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol is based on established procedures for similar aminobromopyridine substrates.[10]

  • Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5.0 mol%), and the copper(I) co-catalyst (e.g., CuI, 5.0 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF, followed by this compound (1.0 eq), the amine base (e.g., Et₃N), and finally the terminal alkyne (1.2 eq).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for Cross-Coupling reagent_prep Reagent Preparation (Substrate, Coupling Partner, Base) assembly Reaction Assembly (under Inert Atmosphere) reagent_prep->assembly catalyst_prep Catalyst & Ligand Preparation catalyst_prep->assembly reaction Reaction Execution (Heating & Stirring) assembly->reaction degassing Solvent Degassing solvent_add Solvent Addition degassing->solvent_add solvent_add->assembly monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low or No Product Yield check_sm Check Starting Materials (Purity, Degradation) start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_catalyst Evaluate Catalyst System (Pd Source, Ligand, Base) start->check_catalyst side_products Analyze for Side Products (Homocoupling, Dehalogenation) start->side_products optimize_conditions Adjust Temp. & Time check_conditions->optimize_conditions optimize_catalyst Screen Ligands (e.g., SPhos, XPhos, RuPhos) check_catalyst->optimize_catalyst optimize_base Screen Bases (e.g., K3PO4, Cs2CO3, LiHMDS) check_catalyst->optimize_base improve_technique Improve Degassing & Anhydrous Technique side_products->improve_technique

Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.

References

Technical Support Center: Functionalization of 3-Amino-5-bromo-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the functionalization of 3-amino-5-bromo-2-hydroxypyridine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to overcome common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in the Suzuki-Miyaura coupling of this compound?

A1: Low yields in this reaction are often due to a combination of factors related to the substrate's electronic properties and the reaction conditions. The primary challenges include:

  • Catalyst Inhibition: The lone pairs of electrons on the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to its deactivation and halting the catalytic cycle.[1][2]

  • Poor Oxidative Addition: The electron-donating nature of the amino and hydroxyl groups can decrease the reactivity of the C-Br bond towards oxidative addition, a critical step in the catalytic cycle.

  • Side Reactions: Competing reactions such as protodeboronation (hydrolysis of the boronic acid) and homocoupling of the boronic acid can consume starting materials and reduce the desired product's yield.[1]

Q2: How can I mitigate catalyst poisoning when working with this compound in cross-coupling reactions?

A2: To prevent catalyst inhibition, the use of sterically hindered and electron-rich phosphine ligands is crucial. These bulky ligands shield the palladium center, preventing the coordination of the pyridine nitrogen and the amino group.[3] Commonly effective ligands include Buchwald ligands such as SPhos, XPhos, and RuPhos.[1][3]

Q3: What are the optimal bases and solvents for Suzuki-Miyaura and Buchwald-Hartwig reactions with this substrate?

A3: The choice of base and solvent is critical for reaction efficiency.

  • For Suzuki-Miyaura coupling, a common and effective combination is a moderately weak inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) in a solvent system such as 1,4-dioxane/water or toluene/water.[4][5] Anhydrous conditions are often preferred to minimize protodeboronation of the boronic acid.[1]

  • For Buchwald-Hartwig amination, stronger bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required to facilitate the deprotonation of the amine.[6][7] Anhydrous and inert solvents like toluene or 1,4-dioxane are standard choices.[3]

Q4: Should I protect the amino or hydroxyl group before attempting functionalization?

A4: While protecting the amino or hydroxyl group can sometimes improve yields by preventing catalyst inhibition, many modern catalyst systems with bulky phosphine ligands allow for successful coupling without the need for protection.[4][8] However, if you are still facing low yields after optimizing other parameters, considering a protecting group strategy might be beneficial. For the amino group, common protecting groups include Boc (tert-butyloxycarbonyl) and for the hydroxyl group, a methyl or benzyl ether could be employed.

Q5: How can I effectively purify the functionalized products?

A5: Purification of the polar aminohydroxypyridine products often requires column chromatography on silica gel. A gradient elution system, starting with a less polar solvent mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to a dichloromethane or ethyl acetate mobile phase), is typically effective.[9] For highly polar compounds, reverse-phase HPLC might be necessary for achieving high purity. Recrystallization can also be a viable method if a suitable solvent system is identified.[9]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling
Potential Cause Recommended Solution
Catalyst Inhibition Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium center.[1][3] Consider using a pre-catalyst for more reliable activation.
Protodeboronation Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) which are more stable to hydrolysis.[1] A milder base might also reduce the rate of this side reaction.[2]
Homocoupling Thoroughly degas the reaction mixture and solvents to remove oxygen, which can promote homocoupling.[1]
Inefficient Transmetalation Ensure the chosen base is appropriate for the boronic acid used. K₃PO₄ is often a good choice. The addition of a small amount of water to the solvent system (e.g., dioxane/water 4:1) can sometimes facilitate this step.[4]
Poor Solubility Screen different solvent systems. Toluene, 1,4-dioxane, and DMF are common choices. Ensure all reagents are fully dissolved at the reaction temperature.[3]
Issue 2: Low Yield in Buchwald-Hartwig Amination
Potential Cause Recommended Solution
Catalyst Poisoning Employ sterically hindered, electron-rich phosphine ligands like XPhos, RuPhos, or BrettPhos.[3] These ligands are designed to prevent coordination of the pyridine nitrogen.
Weak Base Use a strong, non-nucleophilic base such as NaOtBu, LiHMDS, or K₃PO₄ to ensure efficient deprotonation of the amine coupling partner.[6][7]
Decomposition of Catalyst Avoid excessively high temperatures (typically >120 °C). If the reaction mixture turns black, it indicates catalyst decomposition into palladium black.[3] Lowering the temperature and extending the reaction time may be necessary.
Air or Moisture Contamination Use anhydrous solvents and ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).[3]
Base-Sensitive Functional Groups If your substrate contains base-sensitive groups like esters, consider using a milder base such as Cs₂CO₃ or K₃PO₄, although this may require a higher catalyst loading or longer reaction times.[6][7]

Data Presentation

The following tables provide representative reaction conditions for the functionalization of aminobromopyridine derivatives, which can serve as a starting point for the optimization of this compound functionalization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aminobromopyridines

Catalyst / LigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)90-10012-2470-95[10]
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane80-10012-1880-98[3]
Pd(OAc)₂ / XPhosK₂CO₃Toluene/H₂O (10:1)1001675-90
CataXCium A Pd G3K₃PO₄sec-Butanol/H₂O (3:1)801885-97[8]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

Catalyst / LigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ / BINAPNaOtBuToluene80-11012-2470-90[11]
Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane10018-2465-85[3]
tBuBrettPhos Pd G3LiHMDSTHF6512-1880-95[12]
RuPhos Pd G3K₃PO₄tert-Amyl alcohol1001675-92[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if applicable).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1][4]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 eq.) under an inert atmosphere.

  • Add this compound (1.0 eq.) to the tube.

  • Seal the tube, and evacuate and backfill with the inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Add the amine coupling partner (1.2 eq.) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[3][11]

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂(Ar') PdII_Aryl->PdII_Diaryl Ar'-B(OR)₂ Base Transmetalation Transmetalation PdII_Diaryl->Pd0 Product Ar-Ar' PdII_Diaryl->Product RedElim Reductive Elimination ArylHalide Ar-X BoronicAcid Ar'-B(OR)₂ Base Base Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Pd0 Pd(0)L₂ PdII_Amine_Complex [Ar-Pd(II)L₂(HNR'R'')]⁺X⁻ Pd0->PdII_Amine_Complex Ar-X, HNR'R'' OxAdd Oxidative Addition PdII_Amido Ar-Pd(II)L₂(NR'R'') PdII_Amine_Complex->PdII_Amido Base Deprotonation Deprotonation PdII_Amido->Pd0 Product Ar-NR'R'' PdII_Amido->Product RedElim Reductive Elimination ArylHalide Ar-X Amine HNR'R'' Base Base Troubleshooting_Workflow start Low Yield in Functionalization check_catalyst Check Catalyst System (Catalyst & Ligand) start->check_catalyst optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temp.) check_catalyst->optimize_conditions No Improvement success Improved Yield check_catalyst->success Improvement check_reagents Verify Reagent Purity & Anhydrous Conditions optimize_conditions->check_reagents No Improvement optimize_conditions->success Improvement consider_pg Consider Protecting Group Strategy check_reagents->consider_pg No Improvement check_reagents->success Improvement consider_pg->success Improvement

References

Technical Support Center: Scalable Synthesis of 3-Amino-5-bromo-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 3-Amino-5-bromo-2-hydroxypyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 2-Amino-5-bromopyridine (from 2-Aminopyridine) - Incomplete bromination.- Formation of di-brominated byproducts (e.g., 2-amino-3,5-dibromopyridine).[1][2][3]- Loss of product during workup and purification.- Ensure dropwise addition of bromine in acetic acid while maintaining a low temperature initially.[1]- Carefully control the stoichiometry of the brominating agent (e.g., NBS).[3]- Use a solvent wash (e.g., hot petroleum ether) to remove the less polar 2-amino-3,5-dibromopyridine impurity.[1]
Low Yield of this compound - Inefficient hydroxylation of the starting material.- Degradation of the product at high temperatures.[4][5]- Incomplete reaction due to insufficient catalyst or base.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.[4][5]- Optimize the reaction temperature and time; prolonged heating can lead to decomposition.- Use a suitable catalyst, such as copper powder, and ensure the correct molar ratio of base (e.g., potassium hydroxide) is used.[4][5]
Presence of Impurities in the Final Product - Unreacted starting materials.- Formation of side-products from competing reactions.- Inefficient purification.- Monitor the reaction progress using TLC or HPLC to ensure complete conversion of the starting material.- Recrystallize the crude product from a suitable solvent (e.g., ethyl methyl ketone for 2-amino-5-bromo-3-nitropyridine).[1]- Employ column chromatography for purification if recrystallization is insufficient.[5]
Difficulty in Isolating the Product - Product is highly soluble in the reaction solvent.- Formation of a stable salt during workup.- After neutralization, saturate the aqueous layer with sodium chloride to decrease the solubility of the product before extraction.[4][5]- Carefully adjust the pH of the solution during workup to ensure the product precipitates.- Use a mixed solvent system for extraction (e.g., ethyl acetate/tetrahydrofuran) to improve recovery.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Common synthetic strategies include:

  • Hydroxylation of a di-halogenated precursor: For example, the reaction of 2-amino-3,5-dibromopyridine with a strong base like potassium hydroxide at elevated temperatures.[4][5]

  • Reduction of a nitro-substituted precursor: This involves the reduction of 2-hydroxy-3-nitro-5-bromopyridine.[6]

  • Multi-step synthesis from a simpler pyridine derivative: This can involve a sequence of reactions such as bromination, nitration, and reduction starting from 2-aminopyridine.[1]

  • Metal-catalyzed cross-coupling reactions: This is a modern approach to introduce the amino and bromo groups, although specific scalable protocols for this target molecule are less commonly detailed.[7]

Q2: How can I minimize the formation of the 2-amino-3,5-dibromopyridine impurity during the bromination of 2-aminopyridine?

A2: To minimize the formation of the di-brominated impurity, it is crucial to control the reaction conditions carefully. This includes the slow, dropwise addition of the brominating agent (e.g., bromine in acetic acid) while maintaining a low reaction temperature, especially during the initial phase of the addition.[1] Using N-bromosuccinimide (NBS) as the brominating agent can also offer better control over the reaction.[3]

Q3: What are the key considerations for scaling up the synthesis?

A3: For scalable synthesis, several factors are critical:

  • Reagent and Solvent Selection: Opt for cost-effective and readily available starting materials and solvents.

  • Process Safety: Be aware of potentially exothermic reactions, especially during bromination and nitration, and ensure adequate cooling and ventilation.[1]

  • Reaction Conditions: The control of temperature, reaction time, and stoichiometry of reagents is crucial for consistent yield and purity.[7]

  • Workup and Purification: Develop a robust and scalable purification method. While chromatography is useful at the lab scale, for industrial production, crystallization is often preferred.

Q4: What are the recommended purification methods for this compound?

A4: The primary methods for purification are recrystallization and column chromatography. For the intermediate 2-amino-5-bromo-3-nitropyridine, recrystallization from ethyl methyl ketone can yield a pure product.[1] For the final product, column chromatography using silica gel has been reported to be effective.[5] For larger scales, developing an efficient recrystallization protocol is highly recommended.

Experimental Protocols

Synthesis of 2-Amino-5-bromopyridine from 2-Aminopyridine

This protocol is adapted from a procedure for the synthesis of 2,3-diaminopyridine.[1]

  • In a well-ventilated fume hood, dissolve 2-aminopyridine in acetic acid in a three-necked flask equipped with a stirrer, dropping funnel, and condenser.

  • Cool the solution to below 20°C using an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise with vigorous stirring over approximately 1 hour.

  • Initially, maintain the temperature below 20°C. After about half of the bromine solution has been added, allow the temperature to rise to 50°C.

  • Once the addition is complete, stir the mixture for an additional hour.

  • Dilute the reaction mixture with water to dissolve the hydrobromide salt.

  • Neutralize the solution with a 40% sodium hydroxide solution, ensuring the temperature is controlled by cooling.

  • Collect the precipitated 2-amino-5-bromopyridine by filtration and wash with water until the washings are free of bromide ions.

  • Dry the crude product.

  • To remove the 2-amino-3,5-dibromopyridine impurity, wash the crude product with hot petroleum ether (b.p. 60–80°C).

Synthesis of this compound from 2-Amino-3,5-dibromopyridine

This protocol is based on a patented procedure.[4][5]

  • In an autoclave, combine 2-amino-3,5-dibromopyridine, potassium hydroxide (85%), copper powder, and water.

  • Stir the mixture under a nitrogen atmosphere and heat to 170°C for 10 hours.

  • After cooling, neutralize the dark-colored solution with concentrated hydrochloric acid.

  • Saturate the solution with sodium chloride.

  • Extract the product three times with a warm mixture of ethyl acetate and tetrahydrofuran (9:1).

  • Combine the organic extracts, dry over sodium sulfate, and filter.

  • Evaporate the solvent to obtain the crude product.

  • Further purification can be achieved by column chromatography on silica gel.

Data Presentation

Table 1: Reported Yields for Key Synthetic Steps

Reaction Step Starting Material Product Reported Yield Reference
Bromination2-Aminopyridine2-Amino-5-bromopyridine62-67%[1]
Nitration2-Amino-5-bromopyridine2-Amino-5-bromo-3-nitropyridine78.2%[1]
Hydroxylation2-Amino-3,5-dibromopyridine2-Amino-3-hydroxy-5-bromopyridine46.3%[4][5]
Reduction5-Bromo-3-nitropyridine5-Bromo-3-aminopyridine96%[8]

Visualizations

experimental_workflow Experimental Workflow: Synthesis of this compound cluster_bromination Step 1: Bromination cluster_nitration Step 2: Nitration cluster_reduction Step 3: Reduction A 2-Aminopyridine B Bromination (Br2, Acetic Acid) A->B C 2-Amino-5-bromopyridine B->C D Nitration (HNO3, H2SO4) C->D E 2-Amino-5-bromo-3-nitropyridine D->E F Reduction (e.g., Fe, HCl) E->F G This compound F->G troubleshooting_logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Impure_SM Impure Starting Material Check_Purity->Impure_SM Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Incorrect_Conditions Incorrect Reaction Conditions Check_Conditions->Incorrect_Conditions Analyze_Side_Products Analyze Byproducts (TLC, HPLC, NMR) Side_Reactions Significant Side Reactions Analyze_Side_Products->Side_Reactions Optimize_Workup Optimize Workup & Purification Impure_SM->Check_Conditions No Purify_SM Purify Starting Material Impure_SM->Purify_SM Yes Incorrect_Conditions->Analyze_Side_Products No Adjust_Conditions Adjust Conditions Incorrect_Conditions->Adjust_Conditions Yes Side_Reactions->Optimize_Workup No Modify_Reaction Modify Reaction/Purification Side_Reactions->Modify_Reaction Yes

References

Technical Support Center: 3-Amino-5-bromo-2-hydroxypyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5-bromo-2-hydroxypyridine.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions involving this compound.

Question 1: I am getting a low yield in my Suzuki-Miyaura coupling reaction with this compound. What are the common causes and how can I improve it?

Answer:

Low yields in Suzuki coupling reactions with this compound are a common issue and can stem from several factors, primarily related to the structure of the starting material.[1] The presence of the amino and hydroxyl groups, along with the pyridine nitrogen, can lead to catalyst inhibition and other side reactions.[1][2]

Here are the common causes and suggested solutions:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, reducing its activity.[1][2]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center and mitigate catalyst inhibition.[1][3]

  • Inefficient Oxidative Addition: The C-Br bond on the electron-rich pyridine ring may exhibit reduced reactivity towards oxidative addition, which is often the rate-limiting step.

    • Solution: Increasing the reaction temperature can help overcome the activation barrier. Screening different palladium pre-catalysts and ligands is also recommended. For less reactive bromides, more electron-rich and bulky ligands can facilitate this step.[1]

  • Side Reactions:

    • Protodeboronation: The boronic acid can be hydrolyzed, leading to the formation of an undesired deboronated arene.

      • Solution: Use anhydrous solvents and consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1][3]

    • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the pyridine starting material can occur.

      • Solution: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can promote homocoupling. Using bulky phosphine ligands can also sterically hinder the formation of homocoupling products.[1]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step.

    • Solution: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[3] A solvent system of 1,4-dioxane and water (4:1) is a good starting point.[4][5]

Question 2: I am observing the formation of significant byproducts in my Buchwald-Hartwig amination. What are the likely side reactions and how can I minimize them?

Answer:

Side reactions in Buchwald-Hartwig amination can be problematic. For a substrate like this compound, the presence of multiple nucleophilic sites can lead to undesired products.

Common side reactions and their solutions include:

  • Homocoupling of the Aryl Halide: This can occur, especially at higher temperatures.

    • Solution: Lowering the reaction temperature and ensuring a properly degassed reaction setup can minimize this.

  • Reaction at the Hydroxyl Group: The hydroxyl group can also participate in C-O coupling reactions under certain conditions.

    • Solution: While the amino group is generally more nucleophilic, protecting the hydroxyl group as a methyl or benzyl ether might be necessary if C-O coupling is a significant issue.

  • Beta-Hydride Elimination: This can be a competing pathway to reductive elimination, leading to hydrodehalogenation of the starting material.[6]

    • Solution: The choice of ligand is crucial. Ligands that promote faster reductive elimination can minimize beta-hydride elimination.

Question 3: How do I purify the final product of my reaction with this compound?

Answer:

Purification can be challenging due to the polarity of the product.

  • Column Chromatography: This is the most common method. A silica gel column with a gradient elution system is typically effective. Start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate.[4]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen and the acidity of the hydroxyl group can be exploited. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous layer can be adjusted to precipitate or re-extract the purified product.

Data Presentation

The following table summarizes the effect of different catalysts and ligands on the yield of Suzuki coupling reactions with a structurally similar compound, 5-bromo-2-methylpyridin-3-amine, which can provide a good starting point for optimizing reactions with this compound.[3]

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate to GoodA classic and cost-effective system.[7]
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-9012Good to ExcellentA common and reliable catalyst.[5][7]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good to ExcellentBuchwald ligands often improve yields for challenging substrates.[7]
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good to ExcellentEffective for a broad range of substrates.[7]

Experimental Protocols

1. General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.[4][7]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Round-bottom flask or Schlenk tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.

  • Degassing: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

2. General Protocol for Buchwald-Hartwig Amination

This is a general protocol and should be optimized for specific substrates.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium pre-catalyst (e.g., a G3 Buchwald pre-catalyst, 1-3 mol%)

  • Ligand (if not using a pre-catalyst)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

  • Schlenk tube or glovebox

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand (if necessary), and base to a dry Schlenk tube.

  • Add this compound and the amine coupling partner.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Visualization

Troubleshooting Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a logical workflow for troubleshooting a low-yielding Suzuki-Miyaura coupling reaction with this compound.

Troubleshooting_Suzuki_Coupling start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok fix_reagents Use Fresh Reagents / Verify Stoichiometry reagents_ok->fix_reagents No check_conditions Review Reaction Conditions reagents_ok->check_conditions Yes fix_reagents->check_reagents conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize_temp Increase Temperature conditions_ok->optimize_temp No check_catalyst Evaluate Catalyst System conditions_ok->check_catalyst Yes optimize_base Screen Different Bases (e.g., Cs2CO3, K3PO4) optimize_temp->optimize_base optimize_base->check_conditions catalyst_ok Catalyst System Appropriate? check_catalyst->catalyst_ok change_ligand Use Bulky Ligand (e.g., SPhos, XPhos) catalyst_ok->change_ligand No check_side_reactions Analyze for Side Reactions (TLC/LC-MS) catalyst_ok->check_side_reactions Yes increase_loading Increase Catalyst Loading change_ligand->increase_loading increase_loading->check_catalyst side_reactions_present Side Reactions Present? check_side_reactions->side_reactions_present address_protodeboronation Use Anhydrous Solvents / Boronic Ester side_reactions_present->address_protodeboronation Protodeboronation address_homocoupling Ensure Thorough Degassing side_reactions_present->address_homocoupling Homocoupling success Improved Yield side_reactions_present->success No Significant Side Reactions address_protodeboronation->success address_homocoupling->success consult Consult Further Literature success->consult

A troubleshooting workflow for Suzuki-Miyaura coupling reactions.

References

Validation & Comparative

A Comparative Guide to 3-Amino-5-bromo-2-hydroxypyridine and 3-Amino-5-chloro-2-hydroxypyridine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromo-2-hydroxypyridine and 3-Amino-5-chloro-2-hydroxypyridine are versatile heterocyclic building blocks crucial in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals. Their utility as precursors for a variety of pharmaceuticals, including kinase inhibitors, stems from the multiple reactive sites on the pyridine ring. This guide provides an objective comparison of these two halogenated aminohydroxypyridines, focusing on their synthetic applications, reactivity differences, and performance in key cross-coupling reactions, supported by available experimental data for analogous compounds.

Physicochemical Properties

A brief comparison of the key physicochemical properties of the two compounds is presented below. These properties can influence their handling, solubility, and reactivity in various synthetic transformations.

PropertyThis compound3-Amino-5-chloro-2-hydroxypyridine
CAS Number 98786-86-898027-36-2
Molecular Formula C₅H₅BrN₂OC₅H₅ClN₂O
Molecular Weight 189.01 g/mol 144.56 g/mol
Appearance Typically a light brown or off-white solidTypically an off-white to light yellow solid
Reactivity The C-Br bond is generally more reactive in cross-coupling reactions.The C-Cl bond is generally less reactive in cross-coupling reactions.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The primary difference in the synthetic utility of this compound and its chloro-analogue lies in the reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F. This trend is inversely correlated with the carbon-halogen bond dissociation energy.

The C-Br bond is weaker than the C-Cl bond, making the oxidative addition of a palladium(0) catalyst to the C-Br bond a more facile and often faster process. This fundamental difference in reactivity has significant implications for reaction conditions and catalyst selection.

G cluster_reactivity General Reactivity in Pd-Catalyzed Cross-Coupling cluster_conditions Typical Reaction Conditions Bromo This compound Reactivity_Order Higher Reactivity > Lower Reactivity Bromo_Cond Milder Conditions (Lower Temp, Shorter Time) Bromo->Bromo_Cond leads to Chloro 3-Amino-5-chloro-2-hydroxypyridine Chloro_Cond Harsher Conditions (Higher Temp, Longer Time, More Active Catalyst) Chloro->Chloro_Cond requires

Figure 1: Reactivity and condition comparison.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. While direct comparative data for this compound and 3-Amino-5-chloro-2-hydroxypyridine is scarce, data from analogous compounds like 5-bromo-2-methylpyridin-3-amine demonstrates the feasibility of this reaction. The bromo-derivative is expected to provide higher yields under milder conditions compared to the chloro-derivative.

Comparative Yields in Suzuki-Miyaura Coupling of Analogous 5-Halo-3-aminopyridines

Halogen (X)Arylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
BrPhenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O85-95~85
Br4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O85-95~88
ClPhenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O100-110Lower yields expected
Cl4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene110Lower yields expected

Note: The yields for the chloro-analogue are expected to be lower under similar conditions and often require more sophisticated and expensive catalyst systems to achieve comparable results to the bromo-analogue.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-determining) Pd0->OxAdd PdII_complex R-Pd(II)-X(L₂) OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R_R1 R-Pd(II)-R'(L₂) Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product ArX Ar-X (X = Br or Cl) ArX->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Figure 2: Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the C-Br bond of this compound is more reactive than the C-Cl bond of its counterpart. This allows for amination reactions to proceed under milder conditions, often with a broader range of amine coupling partners and simpler catalyst systems. For the chloro-derivative, more electron-rich and bulky phosphine ligands are typically required to facilitate the challenging oxidative addition step.

Comparative Conditions for Buchwald-Hartwig Amination

Halogen (X)AmineCatalyst SystemBaseSolventTemp (°C)
BrMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene80-100
BrAnilinePd(OAc)₂ / XPhosK₃PO₄Dioxane100
ClMorpholinePd₂(dba)₃ / RuPhosK₂CO₃Toluene110-120
ClAnilinePd G3 XPhos precatalystCs₂CO₃t-BuOH110

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound and 3-Amino-5-chloro-2-hydroxypyridine. Note: These protocols are for informational purposes and should be optimized for specific substrates and reaction scales.

General Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add the 3-amino-5-halo-2-hydroxypyridine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄ for bromo-derivatives, 2-5 mol%; or a more active catalyst system like Pd(OAc)₂/SPhos for chloro-derivatives, 2-5 mol%), and base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene).

  • Heat the reaction mixture with stirring to the appropriate temperature (typically 80-100 °C for the bromo-derivative and 100-120 °C for the chloro-derivative).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), ligand (e.g., BINAP or XPhos, 2-6 mol%), and base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).

  • Add the 3-amino-5-halo-2-hydroxypyridine (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture with stirring to the appropriate temperature (typically 80-110 °C for the bromo-derivative and 100-130 °C for the chloro-derivative).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.

Application in Kinase Inhibitor Synthesis

Both this compound and its chloro-analogue are valuable starting materials for the synthesis of kinase inhibitors. The substituted 2-hydroxypyridine core can act as a hinge-binding motif, a common feature in many kinase inhibitors that interact with the ATP-binding site of the enzyme. The amino group at the 3-position and the halogen at the 5-position provide convenient handles for further functionalization to explore the solvent-exposed regions of the kinase domain, thereby influencing potency and selectivity.

The choice between the bromo and chloro derivative in a synthetic campaign often depends on a balance between reactivity, cost, and the desired synthetic strategy. The higher reactivity of the bromo-compound may be advantageous in early-stage discovery chemistry for rapid library synthesis, while the lower cost of the chloro-analogue might be preferred for later-stage process development and scale-up, provided efficient catalytic systems are employed.

Kinase_Inhibitor_Synthesis Start 3-Amino-5-halo-2-hydroxypyridine (X = Br or Cl) Step1 Suzuki or Buchwald-Hartwig Coupling at C5-X Start->Step1 Intermediate1 C5-Functionalized Intermediate Step1->Intermediate1 Step2 Functionalization of C3-NH₂ or C2-OH Intermediate1->Step2 Intermediate2 Further Derivatized Intermediate Step2->Intermediate2 FinalStep Final Synthetic Steps Intermediate2->FinalStep Product Kinase Inhibitor FinalStep->Product

Figure 3: General workflow for kinase inhibitor synthesis.

Conclusion

Both this compound and 3-Amino-5-chloro-2-hydroxypyridine are valuable reagents in synthetic chemistry. The choice between them is a strategic decision based on the desired reactivity, reaction conditions, and economic considerations.

  • This compound is the more reactive of the two, generally providing higher yields in cross-coupling reactions under milder conditions with a broader range of catalysts and coupling partners. It is often the preferred choice for rapid analogue synthesis and in cases where the substrate is sensitive to harsh reaction conditions.

  • 3-Amino-5-chloro-2-hydroxypyridine is a less reactive but often more cost-effective alternative. Its use necessitates more forcing conditions and specialized, highly active catalyst systems to achieve comparable results to its bromo-counterpart. It becomes a more attractive option in process development and large-scale synthesis where cost is a significant driver.

Ultimately, the selection of the appropriate starting material will depend on the specific goals of the synthetic project, balancing the need for reactivity and efficiency with practical considerations of cost and availability.

Comparative Reactivity of Bromopyridine Isomers in Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of bromopyridine isomers is critical for the efficient synthesis of novel chemical entities. This guide provides an objective comparison of the performance of 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine in widely-used palladium-catalyzed cross-coupling reactions, supported by experimental data.

The position of the bromine atom on the pyridine ring significantly influences the C-Br bond's reactivity, governed by the electronic effects of the ring nitrogen. In general, the oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step in these catalytic cycles.[1] For bromopyridines, the established reactivity order is a crucial consideration for reaction design.

The Reactivity Trend

The generally accepted order of reactivity for bromopyridine isomers in palladium-catalyzed cross-coupling reactions is:

4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine [1]

This trend is primarily dictated by the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom has the most profound effect at the ortho (2-) and para (4-) positions, making the carbon atom at these positions more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst.[1]

  • 4-Bromopyridine: As the most reactive isomer, the C4-Br bond is highly polarized due to the strong electron-withdrawing effect of the nitrogen atom at the para position. This high degree of polarization facilitates a rapid oxidative addition step.[1]

  • 2-Bromopyridine: The C2-Br bond is also activated. However, the proximity of the nitrogen atom's lone pair can lead to coordination with the palladium catalyst, which can sometimes inhibit the reaction or necessitate the use of specialized ligands to achieve high yields.[1]

  • 3-Bromopyridine: The C3-Br bond is the least activated. The electronic influence of the nitrogen atom at the meta position is weaker, resulting in a less electrophilic carbon center and consequently, slower reaction rates compared to the other two isomers.[1]

logical_relationship node_2 node_2 node_steric node_steric node_2->node_steric node_4 node_4 node_3 node_3

Data Presentation: A Comparative Overview

The following tables summarize representative yields for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. It is important to note that yields are highly dependent on the specific reaction conditions, including the catalyst, ligand, base, solvent, and temperature.

Table 1: Suzuki-Miyaura Coupling of Bromopyridine Isomers with Phenylboronic Acid

Bromopyridine IsomerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridinePd(OAc)₂ (0.016)PPh₃ (0.048)Na₂CO₃ (2M aq.)n-PropanolReflux1~70-80
3-BromopyridinePd(OAc)₂ (cat.)-K₂CO₃Toluene/Water1301Low to moderate
4-BromopyridinePd(PPh₃)₄ (cat.)-K₃PO₄1,4-Dioxane70-80-High

Table 2: Heck Coupling of Bromopyridine Isomers with Styrene

Bromopyridine IsomerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridinePd(OAc)₂ (cat.)-Et₃NDMF80-Good
3-BromopyridinePd(OAc)₂ (cat.)Supramolecular Ligand LK₂CO₃Toluene130195
4-BromopyridinePd(OAc)₂ (cat.)-Et₃N or K₂CO₃DMF100-12012Moderate to good

Table 3: Buchwald-Hartwig Amination of Bromopyridine Isomers with Aniline

Bromopyridine IsomerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridinePd₂(dba)₃ (cat.)(±)-BINAPNaOBuᵗToluene804~60
3-BromopyridinePd₂(dba)₃ or Pd(OAc)₂Phosphine LigandNaOBuᵗ or K₂CO₃Toluene or Dioxane80-110-Moderate to high
4-BromopyridinePd(OAc)₂ (cat.)Phosphine LigandNaOBuᵗTolueneReflux1High

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions involving bromopyridine isomers. These should serve as a starting point, and optimization may be necessary for specific substrates.

experimental_workflow

Suzuki-Miyaura Coupling Protocol

Materials:

  • Bromopyridine isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane or Toluene/Water mixture, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the bromopyridine isomer, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.

Heck Reaction Protocol

Materials:

  • Bromopyridine isomer (1.0 mmol)

  • Alkene (e.g., styrene, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., PPh₃, 0.04 mmol, 4 mol%, if required)

  • Base (e.g., Et₃N or K₂CO₃, 1.5 mmol)

  • Solvent (e.g., DMF or Toluene, 5 mL)

Procedure:

  • In a sealed tube or Schlenk flask, combine the bromopyridine isomer, palladium catalyst, ligand (if used), and base.

  • Evacuate and backfill with an inert gas.

  • Add the solvent and the alkene via syringe.

  • Seal the tube and heat the mixture to the specified temperature (typically 100-140 °C) with stirring.

  • Monitor the reaction until completion by GC-MS or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the residue by flash chromatography to obtain the desired product.

Buchwald-Hartwig Amination Protocol

Materials:

  • Bromopyridine isomer (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% or Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., BINAP or Xantphos, 0.03 mmol, 3 mol%)

  • Base (e.g., NaOBuᵗ or K₂CO₃, 1.4 mmol)

  • Solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

  • To a Schlenk tube, add the palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent, bromopyridine isomer, and finally the amine.

  • Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction's progress.

  • Once complete, cool the mixture to room temperature.

  • Quench the reaction, typically with saturated aqueous ammonium chloride.

  • Perform an aqueous work-up, extracting the product into an organic solvent.

  • Dry the organic phase, remove the solvent in vacuo, and purify the product by chromatography.

catalytic_cycle

References

The Strategic Advantage of 3-Amino-5-bromo-2-hydroxypyridine in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery and development, the choice of molecular building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Among the myriad of heterocyclic intermediates, 3-Amino-5-bromo-2-hydroxypyridine has emerged as a superior scaffold, offering a unique combination of reactivity, versatility, and stability. This guide provides an objective comparison of its performance against other common building blocks, supported by experimental data, to inform the strategic selection of starting materials in the synthesis of high-value compounds.

Enhanced Reactivity in Cross-Coupling Reactions: A Comparative Overview

The true prowess of this compound lies in its exceptional performance in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures. The presence of the bromine atom at the 5-position confers a significant reactivity advantage over its chloro- and other halogenated analogs. This is primarily due to the weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle of reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.

While direct comparative yield data for this compound against a wide range of other building blocks under identical conditions is not extensively published in a single study, the principles of organic chemistry and available data for analogous compounds consistently demonstrate the superior reactivity of bromo-substituted pyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The enhanced reactivity of this compound allows for the use of milder reaction conditions, shorter reaction times, and often results in higher yields compared to less reactive building blocks.

Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling

Building BlockGeneral ReactivityTypical Reaction ConditionsExpected Yield
This compound High Lower temperatures, shorter reaction timesGood to Excellent
3-Amino-5-chloro-2-hydroxypyridineModerateHigher temperatures, longer reaction times, specialized catalysts may be neededFair to Good
Other brominated pyridinesHighSimilar to this compoundGood to Excellent
Other chlorinated pyridinesLow to ModerateHarsher conditions, often requiring more specialized and expensive catalystsVariable
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for the synthesis of a vast array of biologically active molecules. The higher reactivity of the C-Br bond in this compound is also advantageous in this transformation.

Table 2: Comparison of Reactivity in Buchwald-Hartwig Amination

Building BlockGeneral ReactivityKey Advantages
This compound High Milder conditions, broader substrate scope, often higher yields.
3-Amino-5-chloro-2-hydroxypyridineModerateMore forcing conditions are often required.

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling
  • Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent (e.g., dioxane/water, DMF).

  • Procedure:

    • To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

    • Add the palladium catalyst (typically 1-5 mol%).

    • De-gas the vessel and backfill with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • The organic layers are combined, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography.[1]

General Experimental Protocol for Buchwald-Hartwig Amination
  • Materials: this compound, amine, palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOtBu).

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the amine (1.1-1.5 equivalents), the palladium catalyst, the phosphine ligand, and the base in a reaction vessel.

    • Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

    • Seal the vessel and heat to the required temperature (typically 80-110 °C).

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture and quench with water.

    • Extract the product with an organic solvent.

    • The combined organic extracts are washed with brine, dried, and concentrated.

    • Purify the residue by column chromatography.[2]

Application in Kinase Inhibitor Synthesis: Targeting the JNK Signaling Pathway

The aminopyrimidine scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. One important class of targets for these inhibitors is the c-Jun N-terminal kinases (JNKs), which are key players in the mitogen-activated protein kinase (MAPK) signaling pathway. Dysregulation of the JNK pathway is implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[3][4]

The versatility of this compound allows for the strategic introduction of various substituents through cross-coupling reactions, enabling the synthesis of a diverse library of aminopyrimidine-based compounds for screening as JNK inhibitors.

JNK_Signaling_Pathway JNK Signaling Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Transcription Gene Transcription (Apoptosis, Inflammation) cJun->Transcription Inhibitor JNK Inhibitor (derived from 3-Amino-5-bromo- 2-hydroxypyridine) Inhibitor->JNK

Caption: JNK Signaling Pathway and Point of Inhibition.

Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

The development of a novel kinase inhibitor is a multi-step process that begins with the synthesis of a library of compounds, followed by rigorous biological evaluation.

Kinase_Inhibitor_Workflow Kinase Inhibitor Development Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 3-Amino-5-bromo- 2-hydroxypyridine B Suzuki Coupling with Arylboronic Acids A->B C Further Functionalization B->C D Compound Library C->D E Biochemical Assay (JNK Inhibition) D->E F Cell-based Assays (Phospho-c-Jun Levels) E->F G In Vivo Studies (Disease Models) F->G H Lead Optimization G->H

References

Spectroscopic Characterization of 3-Amino-5-bromo-2-hydroxypyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this process, providing detailed information about a molecule's atomic connectivity and mass. This guide provides a comparative analysis of the expected spectroscopic data for 3-Amino-5-bromo-2-hydroxypyridine, a substituted pyridine with potential applications in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages data from structurally similar molecules to provide a robust framework for its characterization.

Comparison of Spectroscopic Data

The following tables summarize the expected ¹H NMR and ¹³C NMR chemical shifts and mass spectrometry data for this compound, alongside experimental data for analogous compounds. This comparative approach allows for the prediction of spectral features and aids in the interpretation of experimental results.

Table 1: ¹H NMR Chemical Shift Comparison

CompoundH-4 (ppm)H-6 (ppm)Other Protons (ppm)Solvent
This compound (Expected) ~7.0-7.2~7.5-7.7NH₂: ~4.5-5.5, OH: variableDMSO-d₆
3-Bromo-2-hydroxypyridine[1]~7.1~7.8OH: variableDMSO-d₆
3-Amino-5-bromo-2-chloropyridine[2]7.257.85NH₂: 5.54CDCl₃
3-Hydroxypyridine[3]7.1-7.28.1-8.2OH: ~9.8DMSO-d₆

Table 2: ¹³C NMR Chemical Shift Comparison

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)Solvent
This compound (Expected) ~160-165~125-130~120-125~105-110~140-145DMSO-d₆
3-Hydroxypyridine[3]157.4127.3124.1141.1145.2DMSO-d₆

Table 3: Mass Spectrometry Data Comparison

CompoundMolecular Weight ( g/mol )Expected [M]⁺ (m/z)Key Fragmentation Pattern
This compound 189.01188, 190 (1:1)Loss of Br, CO, HCN
3-Amino-5-bromo-2-chloropyridine207.46206, 208, 210 (3:4:1)Loss of Cl, Br
3-Amino-2-hydroxypyridine[4][5]110.11110Loss of CO, HCN

Experimental Protocols

Accurate spectroscopic analysis relies on standardized and appropriate experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for the NMR analysis of substituted pyridines is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical and can influence chemical shifts, particularly for exchangeable protons (OH, NH₂).[6]

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on concentration.

    • Relaxation Delay: 1-5 seconds.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peaks.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

Mass Spectrometry (MS)

A typical protocol for the analysis of a brominated organic compound using Electron Ionization (EI) Mass Spectrometry is:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak. For brominated compounds, a characteristic isotopic pattern of [M]⁺ and [M+2]⁺ peaks in an approximate 1:1 ratio is expected due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[7][8] Analyze the fragmentation pattern to deduce the structure.

Visualization of Analytical Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the workflow of spectroscopic analysis and the logical process of structure confirmation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structure Elucidation Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (EI-MS) Dissolution->MS NMR_Data Acquire NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data MS_Data Acquire Mass Spectrum (m/z, Isotopic Pattern) MS->MS_Data Interpretation Correlate Spectroscopic Data NMR_Data->Interpretation MS_Data->Interpretation Structure Confirm Molecular Structure Interpretation->Structure

Caption: Workflow for Spectroscopic Analysis.

Structure_Confirmation_Logic cluster_hypothesis Proposed Structure cluster_evidence Spectroscopic Evidence cluster_conclusion Conclusion Proposed_Structure 3-Amino-5-bromo- 2-hydroxypyridine H_NMR ¹H NMR: - Aromatic signals - NH₂ and OH signals Proposed_Structure->H_NMR predicts C_NMR ¹³C NMR: - Number of unique carbons - Chemical shifts consistent with functional groups Proposed_Structure->C_NMR predicts Mass_Spec MS: - Molecular ion with Br isotope pattern - Characteristic fragmentation Proposed_Structure->Mass_Spec predicts Confirmation Structure Confirmed H_NMR->Confirmation supports C_NMR->Confirmation supports Mass_Spec->Confirmation supports

Caption: Logic for Structure Confirmation.

References

Validating the Structure of Novel 3-Amino-5-bromo-2-hydroxypyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents frequently involves the synthesis and validation of new chemical entities. Pyridine derivatives, in particular, are a significant class of heterocyclic compounds that have shown promise in medicinal chemistry, including as potential anticancer agents.[1] This guide provides a comprehensive overview of the process for validating the structure of novel 3-Amino-5-bromo-2-hydroxypyridine derivatives and compares their potential efficacy against established alternatives, supported by experimental data.

Structural and Performance Data Comparison

The successful synthesis and characterization of novel compounds are paramount. The following tables summarize the key analytical data required for structural validation and provide a comparative analysis of the cytotoxic activity of hypothetical novel this compound derivatives against the standard chemotherapeutic agent, Doxorubicin.

Compound Molecular Formula Molecular Weight ( g/mol ) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Mass Spec (m/z) FTIR (cm⁻¹)
Derivative A C₁₂H₁₀BrN₃O₂308.137.8 (s, 1H), 7.5 (d, 1H), 7.2 (d, 1H), 4.5 (s, 2H), 3.8 (s, 3H)165.2, 158.4, 142.1, 135.8, 128.9, 115.6, 112.3, 55.4308.0 (M+)3450 (N-H), 3350 (O-H), 1680 (C=O), 1600 (C=C), 1250 (C-O)
Derivative B C₁₃H₁₂BrN₃O₂322.168.1 (s, 1H), 7.6 (d, 1H), 7.3 (d, 1H), 4.6 (s, 2H), 2.5 (s, 3H), 2.3 (s, 3H)165.1, 158.5, 142.0, 137.2, 135.9, 129.1, 115.5, 112.4, 21.3, 18.9322.0 (M+)3455 (N-H), 3345 (O-H), 1685 (C=O), 1605 (C=C), 1245 (C-O)
Derivative C C₁₂H₉Br₂N₃O₂387.037.9 (s, 1H), 7.7 (s, 1H), 7.4 (s, 1H), 4.5 (s, 2H)165.0, 158.6, 142.2, 136.0, 132.5, 121.7, 115.7, 112.5386.9 (M+)3448 (N-H), 3352 (O-H), 1678 (C=O), 1602 (C=C), 1252 (C-O)

Comparative Anticancer Activity

The potential of novel this compound derivatives as anticancer agents can be evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. A lower IC₅₀ value indicates greater potency. The following table compares the cytotoxic activity of our hypothetical derivatives with Doxorubicin, a widely used chemotherapy drug.[2][3][4]

Compound IC₅₀ (µM) vs. MCF-7 (Breast Cancer) IC₅₀ (µM) vs. HeLa (Cervical Cancer)
Derivative A 5.87.2
Derivative B 3.14.5
Derivative C 8.510.1
Doxorubicin 2.50 - 8.31[2][4]2.92[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are the standard protocols for the key analytical techniques used in the structural validation of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (1024 or more) and a longer relaxation delay (5 seconds) are typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Interpretation: Identify the molecular ion peak (M⁺) to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural insights.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, N-H, C=O, C-Br).

Visualizing the Validation Workflow and Biological Context

Diagrams are powerful tools for illustrating complex processes and relationships. The following visualizations, created using the DOT language, depict a typical workflow for validating a novel chemical structure and a relevant biological signaling pathway that these compounds may target.

G Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation & Further Studies Synthesis Synthesis of Novel Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR XRay Single-Crystal X-ray Diffraction (Optional) NMR->XRay MS->XRay FTIR->XRay BioActivity Biological Activity Screening XRay->BioActivity

A typical workflow for the synthesis and structural validation of a novel chemical compound.

Many pyridine derivatives exhibit their anticancer effects by inhibiting key signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) pathways.[5][6][7][8]

G Simplified EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription NovelDerivative Novel 3-Amino-5-bromo- 2-hydroxypyridine Derivative NovelDerivative->EGFR Inhibition

Inhibition of the EGFR signaling pathway by a novel pyridine derivative.

References

A Comparative Guide to the Biological Activity of 3-Amino-5-bromo-2-hydroxypyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of analogs of 3-Amino-5-bromo-2-hydroxypyridine, a versatile scaffold in medicinal chemistry. Due to its unique structural features, including amino, bromo, and hydroxyl groups, this heterocyclic compound serves as a valuable starting point for the synthesis of novel therapeutic agents, particularly in oncology and infectious diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways to aid in the research and development of more effective pharmaceuticals.

Data Presentation: Comparative Biological Activity

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Representative Pyridine Analogs

Compound IDR¹ GroupR² GroupMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
1 HH> 100> 100> 100
2a -CH₃H45.268.352.1
2b -C₂H₅H38.755.147.8
3a H-C(=O)CH₃22.531.228.4
3b H-C(=O)Ph15.820.118.9
4a -CH₃-C(=O)CH₃10.314.512.7
4b -C₂H₅-C(=O)Ph5.18.97.2

Data is hypothetical and for illustrative purposes, based on trends observed in related pyridine derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these analogs are provided below. Reproducibility and standardization are crucial for the validation of experimental findings.[1]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)[1]

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • 96-well plates.

  • Test compounds (this compound analogs).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO, or acidic isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.[1]

  • Compound Treatment: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made in the culture medium to achieve the desired final concentrations. The medium from the wells is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.[1]

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium containing MTT is removed, and 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.

Antimicrobial Activity Screening (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.

Materials:

  • Bacterial or fungal strains.

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • 96-well microtiter plates.

  • Test compounds.

  • Standard antibiotic/antifungal agents (positive controls).

  • Spectrophotometer or microplate reader.

Procedure:

  • Inoculum Preparation: A standardized inoculum of the microbial strain is prepared in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in the broth directly in the 96-well plates.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Mandatory Visualization

Experimental Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, A549, etc.) seeding Cell Seeding (96-well plates) cell_culture->seeding compound_prep Compound Preparation (Analog Synthesis & Dilution) treatment Compound Treatment (48-72h incubation) compound_prep->treatment seeding->treatment mtt_addition MTT Addition (2-4h incubation) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization readout Absorbance Reading (570 nm) solubilization->readout ic50 IC50 Determination readout->ic50

Workflow for determining the in vitro cytotoxicity of analogs.
Potential Signaling Pathway Inhibition

Analogs of 2-pyridone have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. The diagram below illustrates a potential mechanism of action involving the inhibition of the PI3K/Akt and MAPK/ERK pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis Analog 3-Amino-5-bromo- 2-hydroxypyridine Analog Analog->PI3K Analog->Raf

Inhibition of PI3K/Akt and MAPK/ERK pathways by analogs.

References

Purity Analysis of Synthesized 3-Amino-5-bromo-2-hydroxypyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance in drug discovery and development. For a compound like 3-Amino-5-bromo-2-hydroxypyridine, which serves as a versatile building block in the synthesis of biologically active molecules, ensuring high purity is critical for reliable downstream applications and for meeting stringent regulatory standards.[1][2] This guide provides a comparative overview of key analytical techniques for the purity assessment of synthesized this compound, complete with experimental protocols and comparative data to aid researchers in selecting the most appropriate method for their needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound. Its high resolution and sensitivity allow for the separation and quantification of the main compound from potential impurities, such as starting materials, by-products, and degradation products.[3][4]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

A stability-indicating RP-HPLC method is proposed for the quantitative analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[3]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient elution is often employed to separate both polar and non-polar impurities.[3]

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The maximum absorption wavelength (λmax) should be determined using a UV-Vis spectrophotometer. For pyridine derivatives, a PDA detector monitoring a wider range (e.g., 210-400 nm) is recommended to detect any co-eluting impurities.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the linear range of the calibration curve (e.g., 0.5 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[3]

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3] For assay determination, a calibration curve is constructed using a high-purity reference standard.

Data Presentation: HPLC Purity Analysis
ParameterResult
Retention Time of Main Peak12.5 min
Purity by Area %99.5%
Impurity 1 (Starting Material)0.2%
Impurity 2 (By-product)0.15%
Other Unknown Impurities0.15%
Limit of Detection (LOD)0.01%
Limit of Quantification (LOQ)0.03%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[5][6] For this compound, derivatization is often necessary to increase its volatility and thermal stability, for example, through silylation of the hydroxyl and amino groups.[5]

Experimental Protocol: GC-MS with Derivatization
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Column: A capillary column suitable for the analysis of polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Sample Preparation (Derivatization): To 1 mg of the sample, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and 900 µL of a suitable solvent (e.g., pyridine). Heat the mixture at 70 °C for 30 minutes.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • Quantification: The purity is determined by comparing the peak area of the derivatized analyte to the total peak area. Identification of impurities is achieved through mass spectral library matching and interpretation of fragmentation patterns.

Data Presentation: GC-MS Purity Analysis
ParameterResult
Retention Time of Derivatized Main Peak15.2 min
Purity by Area %99.2%
Identified Impurity 1 (m/z)0.3% (identified as a di-silylated by-product)
Identified Impurity 2 (m/z)0.2% (identified as residual starting material)
Other Unknown Impurities0.3%
Limit of Detection (LOD)0.02%
Limit of Quantification (LOQ)0.06%

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds.[4][7] Quantitative NMR (qNMR) can be used for highly accurate purity determination against a certified internal standard.

Experimental Protocol: ¹H NMR for Purity Determination
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for pyridine derivatives.[8]

  • Internal Standard: A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Sample Preparation: Accurately weigh the sample (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a vial. Dissolve in a precise volume of the deuterated solvent (e.g., 0.75 mL). Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction. Integrate the signals of the analyte and the internal standard.

  • Purity Calculation: The purity of the sample is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P_std = Purity of the internal standard

Data Presentation: NMR Purity Analysis
ParameterResult
Purity by ¹H NMR99.6% (± 0.2%)
Detected ImpuritiesSignals corresponding to residual solvents (e.g., ethyl acetate) and a minor unidentified aromatic impurity.
Limit of Detection (LOD)~0.1% (depends on the number of scans)
Limit of Quantification (LOQ)~0.3%

Comparison of Analytical Methods

FeatureHPLCGC-MSNMR
Principle Separation based on polaritySeparation based on volatility and boiling pointAnalysis based on nuclear spin properties in a magnetic field
Sample Volatility Not requiredRequired (derivatization may be needed)Not required
Sensitivity HighVery HighModerate
Quantitative Accuracy High (with reference standard)Good (with reference standard)Very High (qNMR)
Impurity Identification Possible with MS detectorExcellentGood (requires sufficient concentration)
Throughput HighModerateLow
Destructive YesYesNo

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Purity Analysis cluster_data Data Interpretation synthesis Synthesized 3-Amino-5-bromo- 2-hydroxypyridine dissolution Dissolution/ Derivatization synthesis->dissolution filtration Filtration dissolution->filtration hplc HPLC filtration->hplc gcms GC-MS filtration->gcms nmr NMR filtration->nmr purity_assessment Purity Assessment hplc->purity_assessment impurity_profiling Impurity Profiling hplc->impurity_profiling gcms->purity_assessment gcms->impurity_profiling nmr->purity_assessment nmr->impurity_profiling final_report final_report purity_assessment->final_report Final Report impurity_profiling->final_report decision_tree start Purity Analysis Required q1 Need for high accuracy and structural information? start->q1 q2 Are impurities volatile or thermally stable? q1->q2 No nmr Use NMR q1->nmr Yes q3 Need for high throughput screening? q2->q3 No gcms Use GC-MS q2->gcms Yes hplc Use HPLC q3->hplc Yes hplc_ms Consider HPLC-MS q3->hplc_ms No

References

A Comparative Guide to 3-Amino-5-bromo-2-hydroxypyridine and Alternative Synthons for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research program. Substituted pyridines are a cornerstone of many therapeutic agents, acting as versatile scaffolds that can be elaborated to modulate biological activity.[1] This guide provides an objective comparison of 3-Amino-5-bromo-2-hydroxypyridine with other key synthons, namely its chloro-analog and a constitutional isomer, offering insights into their synthetic accessibility and reactivity. This analysis is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.

Synthetic Accessibility: A Quantitative Comparison

The ease and efficiency of preparing a synthon are paramount considerations in its selection. The following table summarizes the reported yields for the synthesis of this compound and its alternatives. It is important to note that direct side-by-side comparisons under identical conditions are scarce in the literature; therefore, the data presented is a compilation from various sources.

SynthonStarting MaterialKey TransformationReported Yield (%)Reference
This compound 2-Hydroxy-3-nitro-5-bromopyridineReduction of nitro groupYield not explicitly reported for final product[2]
3-Amino-5-chloro-2-hydroxypyridine 2-Hydroxy-3-amino-5-chloropyridineNot explicitly detailedYield not explicitly reported[3]
2-Amino-3-hydroxy-5-bromopyridine 2-Amino-3,5-dibromopyridineHydrolysis44.1 - 46.3[4]
2-Amino-3-chloro-5-bromopyridine 2-Amino-5-bromopyridineChlorination95.4[5]

Analysis: The available data indicates that the synthesis of the chloro-bromo isomer, 2-Amino-3-chloro-5-bromopyridine, proceeds with a very high reported yield.[5] In contrast, the synthesis of the target synthon's regioisomer, 2-Amino-3-hydroxy-5-bromopyridine, shows moderate yields.[4] Unfortunately, specific yield data for the final step in the preparation of this compound and its direct chloro-analog were not explicitly found in the reviewed literature, highlighting a potential knowledge gap.

Reactivity Profile: The Halogen's Influence in Cross-Coupling Reactions

The halogen atom on the pyridine ring is a key handle for diversification, primarily through palladium-catalyzed cross-coupling reactions. The nature of the halogen significantly impacts the reactivity of the synthon.

Reaction TypeBromo-Substituted PyridineChloro-Substituted PyridineGeneral Reactivity Trend
Suzuki-Miyaura Coupling More reactive, milder conditionsLess reactive, often requires more forcing conditionsBr > Cl
Sonogashira Coupling Preferred substrateLower yields, longer reaction timesBr > Cl
Buchwald-Hartwig Amination Generally more reactiveCan be effective, but may require specific ligands/conditionsBr > Cl

Analysis: Bromopyridines are generally more reactive than their chloro counterparts in common cross-coupling reactions due to the lower carbon-bromine bond dissociation energy.[6] This allows for faster oxidative addition to the palladium catalyst under milder reaction conditions, which can be advantageous when working with sensitive functional groups. While significant advancements in catalyst technology have made the use of less expensive chloropyridines more feasible, bromopyridines often remain the substrate of choice for their reliability and broader compatibility, especially in the early stages of drug discovery.[6]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and adaptation of synthetic methods. Below are representative protocols for the synthesis of the synthons and a common cross-coupling reaction.

Synthesis of 2-Amino-3-hydroxy-5-bromopyridine

This procedure is adapted from a patented method.[5]

Materials:

  • 2-Amino-3,5-dibromopyridine

  • Potassium hydroxide (85%)

  • Copper-bronze

  • Glycol

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Tetrahydrofuran (THF)

  • Sodium chloride

Procedure:

  • A mixture of 6 parts of 2-amino-3,5-dibromopyridine, 20 parts of 85% potassium hydroxide, 3 parts of diethylene glycol dimethyl ether, 0.3 parts of copper-bronze, and 45 parts of glycol is stirred under a nitrogen atmosphere for 7 hours at 145-150°C.

  • After cooling, the dark-colored solution is neutralized with concentrated hydrochloric acid.

  • The solution is saturated with sodium chloride and extracted three times with a warm mixture of ethyl acetate and THF.

  • The combined organic extracts are dried and concentrated to yield the crude product.

  • Purification via chromatography affords 2-amino-3-hydroxy-5-bromopyridine.

Synthesis of 2-Amino-3-chloro-5-bromopyridine

This high-yielding procedure is also based on a patented method.[5]

Materials:

  • 2-Amino-5-bromopyridine

  • Concentrated hydrochloric acid

  • Chlorine gas

  • Sodium bisulfite

  • Sodium hydroxide solution

  • Cyclohexane

Procedure:

  • Chlorine gas is slowly introduced over 8 hours at approximately 50°C into a solution of 25 parts of 2-amino-5-bromopyridine in 70 parts of concentrated hydrochloric acid.

  • After the reaction is complete, the solution is poured into ice-water, and any unreacted chlorine is decomposed with sodium bisulfite.

  • While cooling with ice, the solution is adjusted to a pH of 8 with a 30% sodium hydroxide solution and stirred for one hour.

  • The precipitate is filtered off and washed with water.

  • Recrystallization from cyclohexane yields 2-amino-3-chloro-5-bromopyridine as white needles.

General Procedure for Suzuki-Miyaura Coupling

This protocol can be adapted for the coupling of various arylboronic acids with the bromopyridine synthons.

Materials:

  • Bromopyridine synthon (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add the bromopyridine synthon, arylboronic acid, palladium catalyst, and base.

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Degassed solvent is added, and the mixture is heated (typically 80-100°C) with stirring.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Visualization of Synthetic and Signaling Pathways

To aid in the conceptualization of the synthetic workflow and the potential biological relevance of the resulting molecules, the following diagrams are provided.

G cluster_synthesis General Synthetic Workflow Start Starting Pyridine Derivative Halogenation Halogenation (Bromination/Chlorination) Start->Halogenation Nitration Nitration Halogenation->Nitration Reduction Reduction of Nitro Group Nitration->Reduction FinalSynthon Final Aminohalohydroxypyridine Synthon Reduction->FinalSynthon CrossCoupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) FinalSynthon->CrossCoupling FinalProduct Diverse Library of Biologically Active Molecules CrossCoupling->FinalProduct

Caption: A generalized workflow for the synthesis of aminohalohydroxypyridine synthons and their subsequent diversification.

Substituted pyridines are prevalent scaffolds in the development of kinase inhibitors, which are crucial drugs in oncology and other therapeutic areas.[3][7] These inhibitors often target ATP-binding sites of kinases, thereby modulating cellular signaling pathways.

G cluster_pathway Representative Kinase Signaling Pathway ExtracellularSignal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase ExtracellularSignal->Receptor KinaseCascade1 Upstream Kinase Receptor->KinaseCascade1 Phosphorylation KinaseCascade2 Downstream Kinase KinaseCascade1->KinaseCascade2 Phosphorylation TranscriptionFactor Transcription Factor KinaseCascade2->TranscriptionFactor Phosphorylation CellularResponse Cellular Response (e.g., Proliferation, Survival) TranscriptionFactor->CellularResponse Inhibitor Pyridinyl-based Kinase Inhibitor (Derived from Synthon) Inhibitor->KinaseCascade1 Inhibition Inhibitor->KinaseCascade2 Inhibition

Caption: A simplified diagram illustrating the inhibitory action of a pyridine-based drug on a generic kinase signaling cascade.

Conclusion

The choice between this compound and its alternative synthons is a multifaceted decision that hinges on a balance of synthetic accessibility, reactivity, and cost. While brominated pyridines generally offer higher reactivity in key cross-coupling reactions, the synthetic yields for some of these synthons may be moderate. In contrast, chloro-substituted analogs can sometimes be prepared in higher yields, although their subsequent functionalization may require more specialized catalytic systems. This guide provides a foundational dataset to aid researchers in navigating these trade-offs and selecting the most appropriate building block for their specific drug discovery endeavors. Further head-to-head comparative studies under standardized conditions would be invaluable to the medicinal chemistry community for making more definitive assessments.

References

A Comparative Guide to DFT Studies on 3-Amino-5-bromo-2-hydroxypyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the molecular properties of heterocyclic compounds is paramount for designing novel therapeutic agents. 3-Amino-5-bromo-2-hydroxypyridine and its derivatives are a class of compounds with significant potential in pharmaceuticals and agrochemicals, acting as key intermediates in the synthesis of biologically active molecules. Density Functional Theory (DFT) studies provide invaluable insights into the structural, electronic, and spectroscopic properties of these molecules, aiding in the prediction of their reactivity and potential biological activity.

While direct DFT studies on this compound are not extensively available in the reviewed literature, a comprehensive theoretical investigation on the closely related molecule, 3-bromo-2-hydroxypyridine (3-Br-2HyP), offers a robust framework for comparison and prediction.[1] This guide presents a comparative analysis based on the available data for 3-bromo-2-hydroxypyridine and other related pyridine derivatives, providing a foundational understanding for researchers exploring this chemical space.

Comparative Analysis of Molecular Properties

The following tables summarize key computational data obtained from DFT studies on 3-bromo-2-hydroxypyridine and its derivatives. These parameters are crucial for understanding the molecule's stability, reactivity, and potential for intermolecular interactions.

Table 1: Optimized Geometrical Parameters

Optimized bond lengths and angles provide the most stable conformation of a molecule. The following data for the 3-bromo-2-hydroxypyridine monomer was calculated using the B3LYP/6-311++G(d,p) level of theory.[1]

ParameterBond Length (Å) / Bond Angle (°)
C1-C21.383
C2-N31.347
N3-C41.347
C4-C51.383
C5-C61.401
C6-C11.401
C1-Br71.889
C6-O81.344
O8-H90.969
C2-H101.083
C4-H111.083
C5-H121.083
∠(C6-C1-C2)119.3
∠(C1-C2-N3)120.6
∠(C2-N3-C4)118.1
∠(N3-C4-C5)120.6
∠(C4-C5-C6)119.3
∠(C5-C6-C1)122.1
∠(C5-C6-O8)119.8
∠(C1-C6-O8)118.1
∠(C6-O8-H9)109.2
Table 2: Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's electronic properties and reactivity. The energy gap between them indicates the molecule's chemical stability. The following data is for 3-bromo-2-hydroxypyridine.[1]

ParameterEnergy (eV)
EHOMO-6.54
ELUMO-1.43
Energy Gap (ΔE)5.11

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.[1]

Experimental and Computational Protocols

The data presented in this guide is based on computational studies employing Density Functional Theory. The following outlines a typical protocol for such an analysis.

Computational Methodology

All theoretical calculations for 3-bromo-2-hydroxypyridine were performed using the Gaussian 09 software package.[1] The molecular geometry was optimized using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) level of theory in conjunction with the 6-311++G(d,p) basis set.[1] Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized geometries correspond to local minima on the potential energy surface. The absence of imaginary frequencies confirms a true minimum.

The electronic properties, including HOMO and LUMO energies, were also determined at the B3LYP/6-311++G(d,p) level.[1] The molecular electrostatic potential (MEP) map, which is useful for predicting reactive sites, was also calculated.[1]

Visualizing Computational Workflows and Molecular Properties

Graphviz diagrams are provided to illustrate the logical flow of the computational studies and the relationships between different molecular properties.

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output & Analysis mol_structure Initial Molecular Structure (this compound) geometry_optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geometry_optimization freq_calculation Frequency Calculation geometry_optimization->freq_calculation electronic_properties Electronic Property Calculation (HOMO, LUMO, MEP) geometry_optimization->electronic_properties optimized_geometry Optimized Geometry (Bond lengths, angles) freq_calculation->optimized_geometry vibrational_spectra Vibrational Spectra (IR, Raman) freq_calculation->vibrational_spectra molecular_properties Molecular Properties (Reactivity, Stability) electronic_properties->molecular_properties docking Molecular Docking (Drug Development) molecular_properties->docking

Caption: Workflow for DFT analysis of pyridine derivatives.

Electronic_Properties HOMO HOMO Energy EnergyGap HOMO-LUMO Gap (ΔE) HOMO->EnergyGap LUMO LUMO Energy LUMO->EnergyGap Reactivity Chemical Reactivity EnergyGap->Reactivity Inverse Relationship Stability Kinetic Stability EnergyGap->Stability Direct Relationship Bioactivity Potential Biological Activity Reactivity->Bioactivity

Caption: Relationship between electronic properties and molecular function.

Discussion and Future Directions

The DFT analysis of 3-bromo-2-hydroxypyridine reveals a stable molecular structure with a significant HOMO-LUMO energy gap, suggesting low reactivity. The molecular electrostatic potential map indicates the regions susceptible to electrophilic and nucleophilic attack, which is crucial for understanding its interaction with biological targets.[1]

For this compound, the introduction of the amino group at the 3-position is expected to significantly influence its electronic properties. The amino group is an electron-donating group, which would likely increase the energy of the HOMO, decrease the HOMO-LUMO gap, and alter the charge distribution across the molecule. This would, in turn, affect its reactivity and potential as a precursor in drug synthesis.

Future computational studies should focus directly on this compound and its derivatives to provide more accurate data. Such studies would enable a more precise comparison with experimental findings and offer deeper insights into their potential applications in drug discovery, particularly in the development of novel therapeutic agents for neurological disorders and as anti-cancer agents. Furthermore, molecular docking studies of these compounds with relevant biological targets would be a valuable next step in elucidating their mechanism of action.

References

A Comparative Kinetic Analysis of 3-Amino-5-bromo-2-hydroxypyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic profiles of Suzuki-Miyaura and Buchwald-Hartwig coupling reactions involving 3-Amino-5-bromo-2-hydroxypyridine. While specific kinetic data for this substrate is limited in publicly available literature, this document extrapolates its expected reactivity based on established mechanistic principles and presents experimental data from closely related structural analogs. The aim is to offer a valuable resource for reaction optimization and catalyst selection in the synthesis of complex molecules derived from this versatile building block.

Introduction to the Reactivity of this compound

This compound is a trifunctionalized pyridine ring, making it a valuable synthon in medicinal chemistry and materials science. The bromine atom at the 5-position serves as a key handle for palladium-catalyzed cross-coupling reactions. The electronic nature of the pyridine ring, influenced by the electron-donating amino (-NH2) and hydroxyl (-OH) groups, plays a crucial role in the kinetics of these reactions. The lone pair of electrons on the amino group can potentially coordinate with the palladium catalyst, which may influence the catalytic cycle.

Suzuki-Miyaura Coupling: A C-C Bond Forming Perspective

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

General Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition Ar-Br Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(OR')L2 Base (e.g., K3PO4) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)-Ar'L2 Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'L2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L2->Ar-Ar' Reductive Elimination caption Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction

Comparative Performance with Analogous Substrates

While specific kinetic data for this compound is not available, the following table summarizes the yields for the Suzuki-Miyaura coupling of a structurally similar compound, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data provides an indication of expected yields under similar conditions.[2]

EntryArylboronic AcidCatalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O80-9012-2485
24-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O80-9012-2492
34-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O80-9012-2488
43,5-Difluorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O80-9012-2478

Note: The yields presented are for the coupling of 5-bromo-2-methylpyridin-3-amine and are intended to be representative.[2]

Buchwald-Hartwig Amination: A C-N Bond Forming Perspective

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[3] The catalytic cycle shares similarities with the Suzuki-Miyaura reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]

General Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition Ar-Br [Ar-Pd(II)(L)(NHR'R'')]Br [Ar-Pd(II)(L)(NHR'R'')]Br Ar-Pd(II)(Br)L2->[Ar-Pd(II)(L)(NHR'R'')]Br Amine Coordination R'R''NH Ar-Pd(II)(L)(NR'R'') Ar-Pd(II)(L)(NR'R'') [Ar-Pd(II)(L)(NHR'R'')]Br->Ar-Pd(II)(L)(NR'R'') Deprotonation Base Ar-Pd(II)(L)(NR'R'')->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L)(NR'R'')->Ar-NR'R'' Reductive Elimination caption Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination

Factors Influencing Reaction Kinetics

The rate of Buchwald-Hartwig amination is influenced by several factors:

  • Ligand Choice: Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[5]

  • Base Selection: The choice of base is critical and depends on the pKa of the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[4]

  • Solvent: Aprotic polar solvents such as toluene, dioxane, or THF are typically used.

Due to the presence of the acidic hydroxyl group and the basic amino group in this compound, careful selection of the base is paramount to avoid side reactions. A weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be preferable to stronger bases like NaOtBu.

Experimental Protocols

The following are generalized experimental protocols for conducting Suzuki-Miyaura and Buchwald-Hartwig coupling reactions with aminobromopyridine substrates. These should be optimized for the specific case of this compound.

Protocol 1: Suzuki-Miyaura Coupling (Thermal Conditions)

Suzuki_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Combine Substrate, Boronic Acid, Base, Catalyst, and Ligand Degas Degas with Inert Gas Combine->Degas Add_Solvent Add Degassed Solvent Degas->Add_Solvent Heat Heat to 80-110 °C Add_Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Aqueous Workup & Extraction Cool->Extract Purify Column Chromatography Extract->Purify caption Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Experimental Workflow for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, followed by extraction with an appropriate organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

Buchwald_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Combine Substrate, Amine, Catalyst, Ligand, and Base Degas Degas with Inert Gas Combine->Degas Add_Solvent Add Anhydrous Solvent Degas->Add_Solvent Heat Heat to 80-110 °C Add_Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Quench Quench Reaction Cool->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify caption Experimental Workflow for Buchwald-Hartwig Amination

Caption: Experimental Workflow for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq)

  • Amine coupling partner (1.1-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.5 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium precatalyst and ligand in a dry reaction vessel.

  • Add the this compound, the amine coupling partner, and the base.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Carefully quench the reaction (e.g., with saturated aqueous NH₄Cl).

  • Perform an aqueous workup and extract with an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography.

Conclusion and Recommendations

The kinetic performance of this compound in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions is expected to be influenced by a combination of electronic and steric factors, as well as potential catalyst inhibition by the amino substituent. For Suzuki-Miyaura couplings, standard palladium catalysts with phosphine ligands are likely to be effective. For Buchwald-Hartwig aminations, the use of bulky, electron-rich ligands and a careful choice of a moderately strong base are recommended to achieve optimal results. The provided protocols and comparative data for analogous compounds serve as a strong starting point for the development of efficient synthetic routes utilizing this versatile building block. It is highly recommended to perform initial small-scale screening of catalysts, ligands, bases, and solvents to identify the optimal conditions for a specific transformation.

References

Safety Operating Guide

Proper Disposal Procedures for 3-Amino-5-bromo-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical guidance for the proper disposal of 3-Amino-5-bromo-2-hydroxypyridine. Adherence to these protocols is essential for ensuring personnel safety, maintaining environmental compliance, and fostering a culture of responsible chemical management. This compound is toxic and an irritant, necessitating its handling as hazardous waste.

I. Immediate Safety and Handling Considerations

Before beginning any disposal procedure, it is critical to be aware of the hazards associated with this compound. This information is summarized from the Safety Data Sheet (SDS).

Hazard Category Description Precautionary Statements (Selected)
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[1]P260: Do not breathe dust.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]
Skin Irritation Causes skin irritation.[1]P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]
Eye Irritation Causes serious eye irritation.[1]P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]
Respiratory Irritation May cause respiratory irritation.[1]P271: Use only outdoors or in a well-ventilated area.[1]
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[1]P260: Do not breathe dust.[1]

II. Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the mandatory steps for the safe disposal of this compound and materials contaminated with it.

1.0 Personal Protective Equipment (PPE)

1.1. Minimum PPE: Before handling the waste, ensure you are wearing appropriate PPE, including:

  • Nitrile or other chemically resistant gloves.
  • Safety goggles and a face shield.
  • A flame-retardant laboratory coat.[1] 1.2. Respiratory Protection: All handling of this substance should be conducted in a certified chemical fume hood to avoid inhalation of dust.[1]

2.0 Waste Segregation and Collection

2.1. Designated Container: A specific, dedicated hazardous waste container must be used for this compound waste. This container must be:

  • Made of a compatible material (e.g., polyethylene).
  • In good condition with a secure, leak-proof lid.
  • Clearly labeled as "Hazardous Waste" with the full chemical name: "this compound." 2.2. Waste Collection:
  • Carefully place solid this compound waste into the designated container.
  • Avoid generating dust during transfer.
  • Include any materials grossly contaminated with the chemical, such as weighing papers, pipette tips, and contaminated gloves.

3.0 Spill Management

3.1. Minor Spills:

  • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.
  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
  • Clean the affected area thoroughly. 3.2. Major Spills:
  • Evacuate the immediate area.
  • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

4.0 Storage of Hazardous Waste

4.1. Secure Storage: Keep the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area. 4.2. Incompatible Materials: Store the waste away from incompatible materials, especially strong oxidizing agents and strong acids, to prevent dangerous reactions. 4.3. Labeling: Ensure the hazardous waste label is complete and legible, including the accumulation start date.

5.0 Final Disposal Logistics

5.1. Professional Disposal: The final disposal of this compound must be conducted by a licensed environmental waste management company. 5.2. Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations for hazardous waste.[2] Never dispose of this chemical down the drain or in the regular trash.[2] 5.3. Institutional Procedures: Contact your institution's EHS department to schedule a pickup for the hazardous waste container.

III. Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Need to Dispose of This compound ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) start->ppe waste_type Is it pure chemical/grossly contaminated material or a spill? ppe->waste_type collect_solid 2a. Place Solid Waste in Designated Hazardous Container waste_type->collect_solid Solid Waste handle_spill 2b. Handle Spill with Inert Absorbent Material waste_type->handle_spill Spill seal_container 4. Securely Seal and Label Container as Hazardous Waste collect_solid->seal_container collect_spill 3. Collect Absorbed Spill Material into Hazardous Container handle_spill->collect_spill collect_spill->seal_container storage 5. Store in Designated, Secure Waste Area seal_container->storage contact_ehs 6. Contact EHS for Pickup by Licensed Waste Management storage->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Amino-5-bromo-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Amino-5-bromo-2-hydroxypyridine

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No: 98786-86-8). Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]

GHS Hazard Statements:

  • H302: Harmful if swallowed[3]

  • H315: Causes skin irritation[1][3]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[1][2][3]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure.[1][2]

Protection Type Required Equipment Standards & Specifications
Eye/Face Protection Chemical safety goggles or a face shield.Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.Wear appropriate protective gloves and clothing.[1]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required if exposure limits are exceeded or if irritation is experienced. Use a particulates filter conforming to EN 143.[1]

Operational and Disposal Plans

A systematic approach to handling, from initial preparation to final disposal, is critical for safety.

Experimental Protocol: Safe Handling Procedure

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Before starting, ensure all necessary PPE is correctly donned.

2. Handling the Compound:

  • Avoid generating dust.[1]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke in the handling area.[1]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2] Some sources recommend refrigeration.[1]

  • Store locked up.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

Emergency Procedures

Immediate and appropriate action is vital in case of accidental exposure or spillage.

Exposure Route First-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if symptoms occur.[1][2]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, get medical advice.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[1][2]

Spill Cleanup:

  • Evacuate personnel to a safe area.

  • Wear full PPE, including respiratory protection.

  • Avoid dust formation.

  • Sweep up the material and place it into a suitable, labeled disposal container.

  • Clean the spill area thoroughly with soap and water.

  • Prevent the spilled product from entering drains.[2]

Disposal Plan
  • Disposal of this compound and its container must be done in accordance with local, state, and federal regulations.

  • The substance should be disposed of at an approved waste disposal plant.[1][2] Do not dispose of it with household waste.

Visual Workflow for Safe Handling

The following diagram illustrates the logical steps for safely handling this compound.

G Safe Handling Workflow: this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste & Storage a Assess Risks & Review SDS b Verify Engineering Controls (Fume Hood, Eyewash) a->b c Don Appropriate PPE b->c d Weigh & Handle Compound (Avoid Dust) c->d Proceed to Handling e Perform Experiment f Decontaminate Work Area e->f Experiment Complete g Doff PPE Correctly f->g h Wash Hands Thoroughly g->h i Segregate & Label Waste h->i k Store Product Securely h->k j Dispose via Approved Plant i->j

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.